Emd 66684
Description
Properties
CAS No. |
150694-46-5 |
|---|---|
Molecular Formula |
C29H27N7OS |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C29H27N7OS/c1-2-3-10-26-30-25-15-16-35(19-22-7-6-17-38-22)29(37)27(25)36(26)18-20-11-13-21(14-12-20)23-8-4-5-9-24(23)28-31-33-34-32-28/h4-9,11-17H,2-3,10,18-19H2,1H3,(H,31,32,33,34) |
InChI Key |
URJBSQINSKCWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC6=CC=CS6 |
Other CAS No. |
150694-46-5 |
Synonyms |
2-butyl-4,5-dihydro-4-oxo-3-((2'-(1H-tetrazol-5-yl)-4-biphenylyl)methyl)-3H-imidazo(4,5-c)pyridine-5-(N,N-dimethylacetamide) EMD 66 684 EMD 66684 EMD-66684 |
Origin of Product |
United States |
Foundational & Exploratory
EMD 66684: A Technical Overview of its Mechanism of Action as an Angiotensin II Type 1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1][2][3] By blocking the action of Angiotensin II (Ang II) at the AT1 receptor, this compound effectively mitigates the vasoconstrictive and other physiological effects of Ang II, leading to a reduction in blood pressure.[1] Furthermore, preclinical evidence suggests that this compound possesses anti-ischemic and cytoprotective properties.[1] This document provides a detailed examination of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its role in key signaling pathways.
Core Mechanism of Action: AT1 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the Angiotensin II Type 1 (AT1) receptor. The RAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Angiotensin II, the principal effector molecule of the RAS, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The binding of Ang II to the G-protein coupled AT1 receptor initiates a signaling cascade that results in vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.
This compound selectively binds to the AT1 receptor, thereby preventing Angiotensin II from binding and activating the downstream signaling pathways. This blockade leads to vasodilation and a subsequent decrease in blood pressure.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.7 nM | Angiotensin II Type 1 (AT1) Receptor | |
| In Vitro Activity | 0.1 µM | Decreased Ang II (0.1 mM)-induced basal and NS-induced NPY overflow | |
| In Vitro Activity | 1 nM | Completely blocked Ang II responses in Hep G2 cells | |
| In Vivo Activity | 0.1, 0.3, 1 mg/kg (i.v.) | Dose-dependent decrease in mean arterial pressure (MAP) |
Experimental Protocols
In Vitro: AT1 Receptor Binding Affinity (IC50 Determination)
While the specific details of the binding assay for this compound are not provided in the search results, a general protocol for determining the IC50 of an AT1 receptor antagonist would typically involve a competitive radioligand binding assay.
-
Cell Membranes: Preparation of cell membranes from a cell line recombinantly expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]Candesartan or [¹²⁵I]Sar¹-Ile⁸-Angiotensin II, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
In Vitro: Inhibition of Angiotensin II-Induced Responses in Hep G2 Cells
-
Cell Line: Hep G2 cells (a human liver carcinoma cell line) were utilized.
-
Treatment: Cells were incubated with this compound (1 nM) for 1 hour.
-
Stimulation: Following incubation, the cells were stimulated with Angiotensin II.
-
Endpoint: The specific Ang II-induced response that was measured is not detailed in the provided information. This could include markers of cellular signaling such as intracellular calcium mobilization or production of second messengers.
-
Result: this compound at a concentration of 1 nM completely blocked the Ang II-induced responses in these cells.
In Vivo: Blood Pressure Measurement in Animal Models
-
Animal Model: The specific animal model used is not explicitly stated but is likely a hypertensive model, such as the Spontaneously Hypertensive Rat (SHR), which is commonly used for evaluating antihypertensive agents. A study mentioned using preparations from SHRs.
-
Drug Administration: this compound was administered intravenously (i.v.) at doses of 0.1, 0.3, and 1 mg/kg.
-
Measurement: Mean Arterial Pressure (MAP) was monitored continuously.
-
Result: this compound induced a dose-dependent and long-lasting reduction in blood pressure.
Ex Vivo: Neuropeptide Y (NPY) and Norepinephrine (NE) Overflow
-
Tissue Preparation: Preparations from spontaneously hypertensive rats (SHRs) at 10-12 weeks old were used.
-
Treatment: The preparations were treated with this compound (0.1 µM) for 45 minutes.
-
Nerve Stimulation (NS): The tissues were subjected to nerve stimulation to induce the release of neurotransmitters.
-
Measurement: The overflow of Neuropeptide Y (NPY) and Norepinephrine (NE) was quantified.
-
Result: this compound decreased the nerve stimulation-induced overflow of both NE and NPY.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: A generalized experimental workflow for the evaluation of this compound.
Concluding Remarks
This compound is a well-characterized, high-affinity antagonist of the Angiotensin II Type 1 receptor. The available preclinical data robustly supports its mechanism of action and its potential as an antihypertensive agent. The additional finding of its anti-ischemic and cytoprotective effects warrants further investigation to fully elucidate the underlying molecular mechanisms and therapeutic potential beyond blood pressure control. The experimental protocols outlined in this document provide a foundation for further research and development of this and similar compounds. As of the current information, there are no publicly available clinical trial data specifically for this compound.
References
EMD 66684: A Technical Overview of its Mechanism of Action as an Angiotensin II Type 1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1][2][3] By blocking the action of Angiotensin II (Ang II) at the AT1 receptor, this compound effectively mitigates the vasoconstrictive and other physiological effects of Ang II, leading to a reduction in blood pressure.[1] Furthermore, preclinical evidence suggests that this compound possesses anti-ischemic and cytoprotective properties.[1] This document provides a detailed examination of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its role in key signaling pathways.
Core Mechanism of Action: AT1 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the Angiotensin II Type 1 (AT1) receptor. The RAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Angiotensin II, the principal effector molecule of the RAS, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The binding of Ang II to the G-protein coupled AT1 receptor initiates a signaling cascade that results in vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.
This compound selectively binds to the AT1 receptor, thereby preventing Angiotensin II from binding and activating the downstream signaling pathways. This blockade leads to vasodilation and a subsequent decrease in blood pressure.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.7 nM | Angiotensin II Type 1 (AT1) Receptor | |
| In Vitro Activity | 0.1 µM | Decreased Ang II (0.1 mM)-induced basal and NS-induced NPY overflow | |
| In Vitro Activity | 1 nM | Completely blocked Ang II responses in Hep G2 cells | |
| In Vivo Activity | 0.1, 0.3, 1 mg/kg (i.v.) | Dose-dependent decrease in mean arterial pressure (MAP) |
Experimental Protocols
In Vitro: AT1 Receptor Binding Affinity (IC50 Determination)
While the specific details of the binding assay for this compound are not provided in the search results, a general protocol for determining the IC50 of an AT1 receptor antagonist would typically involve a competitive radioligand binding assay.
-
Cell Membranes: Preparation of cell membranes from a cell line recombinantly expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]Candesartan or [¹²⁵I]Sar¹-Ile⁸-Angiotensin II, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
In Vitro: Inhibition of Angiotensin II-Induced Responses in Hep G2 Cells
-
Cell Line: Hep G2 cells (a human liver carcinoma cell line) were utilized.
-
Treatment: Cells were incubated with this compound (1 nM) for 1 hour.
-
Stimulation: Following incubation, the cells were stimulated with Angiotensin II.
-
Endpoint: The specific Ang II-induced response that was measured is not detailed in the provided information. This could include markers of cellular signaling such as intracellular calcium mobilization or production of second messengers.
-
Result: this compound at a concentration of 1 nM completely blocked the Ang II-induced responses in these cells.
In Vivo: Blood Pressure Measurement in Animal Models
-
Animal Model: The specific animal model used is not explicitly stated but is likely a hypertensive model, such as the Spontaneously Hypertensive Rat (SHR), which is commonly used for evaluating antihypertensive agents. A study mentioned using preparations from SHRs.
-
Drug Administration: this compound was administered intravenously (i.v.) at doses of 0.1, 0.3, and 1 mg/kg.
-
Measurement: Mean Arterial Pressure (MAP) was monitored continuously.
-
Result: this compound induced a dose-dependent and long-lasting reduction in blood pressure.
Ex Vivo: Neuropeptide Y (NPY) and Norepinephrine (NE) Overflow
-
Tissue Preparation: Preparations from spontaneously hypertensive rats (SHRs) at 10-12 weeks old were used.
-
Treatment: The preparations were treated with this compound (0.1 µM) for 45 minutes.
-
Nerve Stimulation (NS): The tissues were subjected to nerve stimulation to induce the release of neurotransmitters.
-
Measurement: The overflow of Neuropeptide Y (NPY) and Norepinephrine (NE) was quantified.
-
Result: this compound decreased the nerve stimulation-induced overflow of both NE and NPY.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: A generalized experimental workflow for the evaluation of this compound.
Concluding Remarks
This compound is a well-characterized, high-affinity antagonist of the Angiotensin II Type 1 receptor. The available preclinical data robustly supports its mechanism of action and its potential as an antihypertensive agent. The additional finding of its anti-ischemic and cytoprotective effects warrants further investigation to fully elucidate the underlying molecular mechanisms and therapeutic potential beyond blood pressure control. The experimental protocols outlined in this document provide a foundation for further research and development of this and similar compounds. As of the current information, there are no publicly available clinical trial data specifically for this compound.
References
Emd 66684: A Technical Whitepaper on a Potent AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emd 66684 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development. This guide includes a compilation of quantitative data, descriptions of experimental methodologies, and visualizations of the pertinent signaling pathways.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor is responsible for most of the well-known cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.
This compound has been identified as a highly potent and selective antagonist for the AT1 receptor, demonstrating significant potential in preclinical studies for its antihypertensive effects. This whitepaper will delve into the technical details of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: Receptor Binding Affinity
| Receptor | IC50 (nM) | Source |
| AT1 | 0.7 | [1][2][3] |
| AT2 | >10,000 | [1] |
Table 2: In Vitro Functional Activity
| Assay | IC50 (nM) | Tissue/Cell Model | Source |
| Angiotensin II-induced Contraction | 0.2 | Isolated Rabbit Aorta | [1] |
| Angiotensin II-induced DMR Response (30 min pre-incubation) | 0.22 | Not Specified | |
| Angiotensin II-induced DMR Response (60 min pre-incubation) | 0.17 | Not Specified |
Table 3: In Vivo Efficacy
| Animal Model | Dosage (mg/kg, i.v.) | Effect | Source |
| Hypertensive Rats | Not Specified | Reduction in blood pressure | |
| Furosemide-treated SHR | 0.1, 0.3, 1 | Dose-dependent, long-lasting fall in mean arterial pressure |
Mechanism of Action
This compound functions as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade that leads to various physiological effects.
AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by Angiotensin II, a conformational change in the receptor activates Gq/11, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream signaling events that result in vasoconstriction, inflammation, and cellular growth.
Figure 1: Simplified AT1 Receptor Signaling Pathway.
Antagonistic Action of this compound
This compound competitively binds to the AT1 receptor, thereby blocking the binding of Angiotensin II and preventing the initiation of the signaling cascade depicted above. This blockade of AT1 receptor signaling leads to the inhibition of Angiotensin II-mediated physiological responses.
Figure 2: Antagonistic Mechanism of this compound at the AT1 Receptor.
Experimental Protocols
Radioligand Binding Assay for AT1 and AT2 Receptors
-
Objective: To determine the binding affinity (IC50) of this compound for the AT1 and AT2 receptors.
-
General Methodology: Competitive binding assays were likely performed using membranes prepared from tissues or cells expressing either the AT1 or AT2 receptor. A radiolabeled ligand specific for angiotensin receptors would be incubated with the membrane preparation in the presence of varying concentrations of this compound. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is calculated. Rat adrenal cortical membranes were used as a source for the AT1 receptor.
Isolated Rabbit Aorta Contraction Assay
-
Objective: To assess the functional antagonistic activity of this compound on Angiotensin II-induced vasoconstriction.
-
General Methodology: Rings of rabbit aorta are mounted in an organ bath containing a physiological salt solution. The tissue is contracted by the addition of Angiotensin II. The ability of increasing concentrations of this compound to inhibit the Angiotensin II-induced contraction is measured, and the IC50 value is determined.
In Vivo Blood Pressure Measurement in Hypertensive Rats
-
Objective: To evaluate the antihypertensive efficacy of this compound in an in vivo model.
-
General Methodology: Spontaneously hypertensive rats (SHR) are often used as a model for essential hypertension. This compound is administered, typically intravenously, to conscious animals. Arterial blood pressure is continuously monitored to determine the magnitude and duration of the blood pressure-lowering effect. In some studies, rats were pre-treated with furosemide.
Figure 3: General Experimental Workflow for Characterizing this compound.
Discussion and Future Directions
This compound is a well-characterized, potent, and selective AT1 receptor antagonist. The available data consistently demonstrate its high affinity for the AT1 receptor and its ability to effectively block Angiotensin II-mediated effects both in vitro and in vivo. Its significant antihypertensive activity in preclinical models underscores its potential as a therapeutic agent.
For a more complete understanding of this compound, further research would be beneficial in the following areas:
-
Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to fully assess its drug-like properties.
-
Downstream Signaling Effects: Investigating the specific downstream signaling molecules and pathways modulated by this compound beyond general AT1 receptor blockade would provide a more nuanced understanding of its mechanism of action.
-
Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models would be necessary to evaluate the long-term efficacy and safety profile of this compound.
Conclusion
This compound stands out as a powerful tool for researchers studying the Renin-Angiotensin System and a potential lead compound for the development of novel antihypertensive therapies. Its high potency and selectivity for the AT1 receptor make it a valuable pharmacological agent for dissecting the roles of Angiotensin II in health and disease. This technical guide provides a foundational overview of this compound, and it is hoped that it will facilitate further investigation into this promising compound.
References
Emd 66684: A Technical Whitepaper on a Potent AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emd 66684 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development. This guide includes a compilation of quantitative data, descriptions of experimental methodologies, and visualizations of the pertinent signaling pathways.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor is responsible for most of the well-known cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.
This compound has been identified as a highly potent and selective antagonist for the AT1 receptor, demonstrating significant potential in preclinical studies for its antihypertensive effects. This whitepaper will delve into the technical details of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: Receptor Binding Affinity
| Receptor | IC50 (nM) | Source |
| AT1 | 0.7 | [1][2][3] |
| AT2 | >10,000 | [1] |
Table 2: In Vitro Functional Activity
| Assay | IC50 (nM) | Tissue/Cell Model | Source |
| Angiotensin II-induced Contraction | 0.2 | Isolated Rabbit Aorta | [1] |
| Angiotensin II-induced DMR Response (30 min pre-incubation) | 0.22 | Not Specified | |
| Angiotensin II-induced DMR Response (60 min pre-incubation) | 0.17 | Not Specified |
Table 3: In Vivo Efficacy
| Animal Model | Dosage (mg/kg, i.v.) | Effect | Source |
| Hypertensive Rats | Not Specified | Reduction in blood pressure | |
| Furosemide-treated SHR | 0.1, 0.3, 1 | Dose-dependent, long-lasting fall in mean arterial pressure |
Mechanism of Action
This compound functions as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade that leads to various physiological effects.
AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by Angiotensin II, a conformational change in the receptor activates Gq/11, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream signaling events that result in vasoconstriction, inflammation, and cellular growth.
Figure 1: Simplified AT1 Receptor Signaling Pathway.
Antagonistic Action of this compound
This compound competitively binds to the AT1 receptor, thereby blocking the binding of Angiotensin II and preventing the initiation of the signaling cascade depicted above. This blockade of AT1 receptor signaling leads to the inhibition of Angiotensin II-mediated physiological responses.
Figure 2: Antagonistic Mechanism of this compound at the AT1 Receptor.
Experimental Protocols
Radioligand Binding Assay for AT1 and AT2 Receptors
-
Objective: To determine the binding affinity (IC50) of this compound for the AT1 and AT2 receptors.
-
General Methodology: Competitive binding assays were likely performed using membranes prepared from tissues or cells expressing either the AT1 or AT2 receptor. A radiolabeled ligand specific for angiotensin receptors would be incubated with the membrane preparation in the presence of varying concentrations of this compound. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is calculated. Rat adrenal cortical membranes were used as a source for the AT1 receptor.
Isolated Rabbit Aorta Contraction Assay
-
Objective: To assess the functional antagonistic activity of this compound on Angiotensin II-induced vasoconstriction.
-
General Methodology: Rings of rabbit aorta are mounted in an organ bath containing a physiological salt solution. The tissue is contracted by the addition of Angiotensin II. The ability of increasing concentrations of this compound to inhibit the Angiotensin II-induced contraction is measured, and the IC50 value is determined.
In Vivo Blood Pressure Measurement in Hypertensive Rats
-
Objective: To evaluate the antihypertensive efficacy of this compound in an in vivo model.
-
General Methodology: Spontaneously hypertensive rats (SHR) are often used as a model for essential hypertension. This compound is administered, typically intravenously, to conscious animals. Arterial blood pressure is continuously monitored to determine the magnitude and duration of the blood pressure-lowering effect. In some studies, rats were pre-treated with furosemide.
Figure 3: General Experimental Workflow for Characterizing this compound.
Discussion and Future Directions
This compound is a well-characterized, potent, and selective AT1 receptor antagonist. The available data consistently demonstrate its high affinity for the AT1 receptor and its ability to effectively block Angiotensin II-mediated effects both in vitro and in vivo. Its significant antihypertensive activity in preclinical models underscores its potential as a therapeutic agent.
For a more complete understanding of this compound, further research would be beneficial in the following areas:
-
Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to fully assess its drug-like properties.
-
Downstream Signaling Effects: Investigating the specific downstream signaling molecules and pathways modulated by this compound beyond general AT1 receptor blockade would provide a more nuanced understanding of its mechanism of action.
-
Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models would be necessary to evaluate the long-term efficacy and safety profile of this compound.
Conclusion
This compound stands out as a powerful tool for researchers studying the Renin-Angiotensin System and a potential lead compound for the development of novel antihypertensive therapies. Its high potency and selectivity for the AT1 receptor make it a valuable pharmacological agent for dissecting the roles of Angiotensin II in health and disease. This technical guide provides a foundational overview of this compound, and it is hoped that it will facilitate further investigation into this promising compound.
References
EMD 66684: A Technical Overview of its Role in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EMD 66684 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Preclinical evidence indicates its potential as an antihypertensive agent through the blockade of the renin-angiotensin system. This document provides a comprehensive technical guide on the available data regarding the role of this compound in hypertension, including its mechanism of action, in vitro and in vivo data, and the associated signaling pathways. While promising, publicly available data on its pharmacokinetics, toxicology, and clinical development are limited. This guide aims to consolidate the existing knowledge to support further research and development efforts.
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) plays a pivotal role in the pathophysiology of hypertension, with the Angiotensin II Type 1 (AT1) receptor being a key mediator of the vasoconstrictive and pro-hypertrophic effects of Angiotensin II (Ang II). Consequently, AT1 receptor blockers (ARBs) are a cornerstone of antihypertensive therapy. This compound has emerged as a potent and selective antagonist of the AT1 receptor, warranting a detailed examination of its potential in the management of hypertension.
Mechanism of Action
This compound functions as a competitive antagonist at the AT1 receptor. By binding to this receptor, it effectively blocks the actions of Ang II, a potent vasoconstrictor. The antagonism of the AT1 receptor by this compound leads to the inhibition of downstream signaling cascades that would otherwise result in increased blood pressure.
Signaling Pathway
The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to its physiological and pathophysiological effects. This compound, as an antagonist, prevents the initiation of this cascade. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to vascular smooth muscle contraction and vasoconstriction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to sustained vasoconstriction and can also modulate other cellular processes like cell growth and inflammation.
EMD 66684: A Technical Overview of its Role in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EMD 66684 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Preclinical evidence indicates its potential as an antihypertensive agent through the blockade of the renin-angiotensin system. This document provides a comprehensive technical guide on the available data regarding the role of this compound in hypertension, including its mechanism of action, in vitro and in vivo data, and the associated signaling pathways. While promising, publicly available data on its pharmacokinetics, toxicology, and clinical development are limited. This guide aims to consolidate the existing knowledge to support further research and development efforts.
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) plays a pivotal role in the pathophysiology of hypertension, with the Angiotensin II Type 1 (AT1) receptor being a key mediator of the vasoconstrictive and pro-hypertrophic effects of Angiotensin II (Ang II). Consequently, AT1 receptor blockers (ARBs) are a cornerstone of antihypertensive therapy. This compound has emerged as a potent and selective antagonist of the AT1 receptor, warranting a detailed examination of its potential in the management of hypertension.
Mechanism of Action
This compound functions as a competitive antagonist at the AT1 receptor. By binding to this receptor, it effectively blocks the actions of Ang II, a potent vasoconstrictor. The antagonism of the AT1 receptor by this compound leads to the inhibition of downstream signaling cascades that would otherwise result in increased blood pressure.
Signaling Pathway
The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to its physiological and pathophysiological effects. This compound, as an antagonist, prevents the initiation of this cascade. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to vascular smooth muscle contraction and vasoconstriction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to sustained vasoconstriction and can also modulate other cellular processes like cell growth and inflammation.
Emd 66684 (CAS 1216884-39-7): A Technical Guide for Researchers
An In-depth Technical Overview of the Potent and Selective AT1 Receptor Antagonist
Introduction
Emd 66684 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Identified by the CAS number 1216884-39-7, this small molecule has been a valuable tool in pharmacological research to investigate the renin-angiotensin system's role in cardiovascular regulation and disease. Its high affinity for the AT1 receptor over the AT2 receptor makes it a precise instrument for elucidating the specific pathways mediated by AT1 receptor activation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1216884-39-7 | [1] |
| Molecular Formula | C₂₈H₃₁ClN₈O₂ | [1] |
| Molecular Weight | 547.05 g/mol | |
| Chemical Name | 2-Butyl-3,4-dihydro-N,N-dimethyl-4-oxo-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-4-yl]methyl]-5H-imidazo[4,5-c]pyridine-5-acetamide hydrochloride |
Mechanism of Action
This compound functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone (B195564) secretion, and increased sympathetic nervous system activity. This compound competitively blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and leading to vasodilation and a reduction in blood pressure.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| IC₅₀ (AT1 Receptor) | 0.7 nM | Not Specified | |
| IC₅₀ (AT2 Receptor) | > 10,000 nM | Not Specified | |
| IC₅₀ (Ang II-induced contractions) | 0.2 nM | Isolated Rabbit Aorta |
Table 2: In Vivo Efficacy
| Model | Dosing | Effect | Reference |
| Hypertensive Rats | Not Specified | Reduction in blood pressure | |
| Spontaneously Hypertensive Rats (SHR) | 0.1 µM (in perfused mesenteric bed) | Blocked Ang II-induced enhancement of nerve-stimulated Neuropeptide Y (NPY) overflow |
Signaling Pathway
This compound antagonizes the Angiotensin II Type 1 (AT1) receptor signaling pathway. Upon binding of Angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction.
Caption: Angiotensin II AT1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
AT1 Receptor Binding Assay (General Protocol)
This protocol describes a standard competitive radioligand binding assay to determine the affinity of a compound for the AT1 receptor.
-
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II or a suitable radiolabeled AT1 antagonist (e.g., [¹²⁵I]-[Sar¹, Ile⁸]Angiotensin II).
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
This compound and other test compounds.
-
Non-specific binding control: A high concentration of a non-radiolabeled AT1 antagonist (e.g., 1 µM Losartan).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Isolated Rabbit Aorta Contraction Assay
This ex vivo assay measures the functional antagonism of Angiotensin II-induced smooth muscle contraction.
-
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Angiotensin II and this compound.
-
Organ bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
-
Procedure:
-
Humanely euthanize a rabbit and dissect the thoracic aorta.
-
Cut the aorta into rings (approximately 3-4 mm in width).
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes, with periodic washing.
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.
-
After washing and returning to baseline, pre-incubate the tissues with either vehicle or different concentrations of this compound for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension developed at each concentration.
-
Analyze the data to determine the IC₅₀ of this compound by comparing the Angiotensin II concentration-response curves in the absence and presence of the antagonist.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol details the measurement of blood pressure in a conscious or anesthetized animal model of hypertension.
-
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Anesthetic (if applicable, e.g., isoflurane (B1672236) or urethane).
-
Catheters for arterial cannulation (e.g., carotid or femoral artery).
-
Pressure transducer and data acquisition system.
-
This compound and vehicle for administration (e.g., intravenous).
-
-
Procedure:
-
Anesthetize the SHR (if applicable).
-
Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. The catheter is connected to a pressure transducer.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to recover from surgery and stabilize. For conscious animal studies, this may involve a recovery period of several days with the catheters exteriorized.
-
Record baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure for a defined period.
-
Administer a single bolus dose or a continuous infusion of this compound or vehicle intravenously.
-
Continuously monitor and record blood pressure for a specified duration after drug administration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound compared to the vehicle control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an AT1 receptor antagonist like this compound.
Caption: A generalized experimental workflow for the preclinical development of an AT1 receptor antagonist.
Conclusion
This compound is a highly valuable pharmacological tool for the study of the renin-angiotensin system. Its potent and selective antagonism of the AT1 receptor allows for precise investigation of the physiological and pathological roles of this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.d 66684 in their studies.
References
Emd 66684 (CAS 1216884-39-7): A Technical Guide for Researchers
An In-depth Technical Overview of the Potent and Selective AT1 Receptor Antagonist
Introduction
Emd 66684 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Identified by the CAS number 1216884-39-7, this small molecule has been a valuable tool in pharmacological research to investigate the renin-angiotensin system's role in cardiovascular regulation and disease. Its high affinity for the AT1 receptor over the AT2 receptor makes it a precise instrument for elucidating the specific pathways mediated by AT1 receptor activation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1216884-39-7 | [1] |
| Molecular Formula | C₂₈H₃₁ClN₈O₂ | [1] |
| Molecular Weight | 547.05 g/mol | |
| Chemical Name | 2-Butyl-3,4-dihydro-N,N-dimethyl-4-oxo-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-4-yl]methyl]-5H-imidazo[4,5-c]pyridine-5-acetamide hydrochloride |
Mechanism of Action
This compound functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone secretion, and increased sympathetic nervous system activity. This compound competitively blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and leading to vasodilation and a reduction in blood pressure.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| IC₅₀ (AT1 Receptor) | 0.7 nM | Not Specified | |
| IC₅₀ (AT2 Receptor) | > 10,000 nM | Not Specified | |
| IC₅₀ (Ang II-induced contractions) | 0.2 nM | Isolated Rabbit Aorta |
Table 2: In Vivo Efficacy
| Model | Dosing | Effect | Reference |
| Hypertensive Rats | Not Specified | Reduction in blood pressure | |
| Spontaneously Hypertensive Rats (SHR) | 0.1 µM (in perfused mesenteric bed) | Blocked Ang II-induced enhancement of nerve-stimulated Neuropeptide Y (NPY) overflow |
Signaling Pathway
This compound antagonizes the Angiotensin II Type 1 (AT1) receptor signaling pathway. Upon binding of Angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction.
Caption: Angiotensin II AT1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
AT1 Receptor Binding Assay (General Protocol)
This protocol describes a standard competitive radioligand binding assay to determine the affinity of a compound for the AT1 receptor.
-
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II or a suitable radiolabeled AT1 antagonist (e.g., [¹²⁵I]-[Sar¹, Ile⁸]Angiotensin II).
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
This compound and other test compounds.
-
Non-specific binding control: A high concentration of a non-radiolabeled AT1 antagonist (e.g., 1 µM Losartan).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Isolated Rabbit Aorta Contraction Assay
This ex vivo assay measures the functional antagonism of Angiotensin II-induced smooth muscle contraction.
-
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Angiotensin II and this compound.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
-
-
Procedure:
-
Humanely euthanize a rabbit and dissect the thoracic aorta.
-
Cut the aorta into rings (approximately 3-4 mm in width).
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes, with periodic washing.
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.
-
After washing and returning to baseline, pre-incubate the tissues with either vehicle or different concentrations of this compound for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension developed at each concentration.
-
Analyze the data to determine the IC₅₀ of this compound by comparing the Angiotensin II concentration-response curves in the absence and presence of the antagonist.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol details the measurement of blood pressure in a conscious or anesthetized animal model of hypertension.
-
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Anesthetic (if applicable, e.g., isoflurane or urethane).
-
Catheters for arterial cannulation (e.g., carotid or femoral artery).
-
Pressure transducer and data acquisition system.
-
This compound and vehicle for administration (e.g., intravenous).
-
-
Procedure:
-
Anesthetize the SHR (if applicable).
-
Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. The catheter is connected to a pressure transducer.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to recover from surgery and stabilize. For conscious animal studies, this may involve a recovery period of several days with the catheters exteriorized.
-
Record baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure for a defined period.
-
Administer a single bolus dose or a continuous infusion of this compound or vehicle intravenously.
-
Continuously monitor and record blood pressure for a specified duration after drug administration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound compared to the vehicle control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an AT1 receptor antagonist like this compound.
Caption: A generalized experimental workflow for the preclinical development of an AT1 receptor antagonist.
Conclusion
This compound is a highly valuable pharmacological tool for the study of the renin-angiotensin system. Its potent and selective antagonism of the AT1 receptor allows for precise investigation of the physiological and pathological roles of this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.d 66684 in their studies.
References
Emd 66684: A Technical Guide to its High Selectivity for the Angiotensin II Type 1 (AT1) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective binding of Emd 66684 to the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. This compound is a potent and highly selective non-peptide AT1 receptor antagonist.[1] This document outlines the quantitative data supporting this selectivity, details the experimental methodologies used in its determination, and illustrates the relevant biological pathways.
Core Data: Receptor Binding Affinity
The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for the AT1 receptor compared to the AT2 receptor. This indicates a much stronger binding affinity for the AT1 receptor subtype. The data, summarized from key studies, is presented below.
| Compound | Receptor | IC50 (nM) | Reference |
| This compound | AT1 | 0.7 | [1] |
| This compound | AT2 | >10,000 |
This substantial difference in IC50 values underscores the high selectivity of this compound for the AT1 receptor, making it a valuable tool for research and a potential candidate for therapeutic development targeting the renin-angiotensin system.
Experimental Protocols
The determination of this compound's receptor selectivity relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound to its target receptor.
Objective: To determine the IC50 values of this compound for the AT1 and AT2 receptors.
Methodology based on Mederski et al., 1994 & 1995:
-
Tissue Preparation: Membranes from rat adrenal cortical cells, which endogenously express AT1 receptors, were prepared. For AT2 receptor binding, membranes from cells specifically expressing the AT2 receptor were utilized.
-
Radioligand: A radiolabeled form of an angiotensin II analog, such as [125I]Sar1,Ile8-Angiotensin II, was used to label the angiotensin receptors.
-
Competition Assay: A fixed concentration of the radioligand was incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis of the competition binding curves.
References
Emd 66684: A Technical Guide to its High Selectivity for the Angiotensin II Type 1 (AT1) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective binding of Emd 66684 to the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. This compound is a potent and highly selective non-peptide AT1 receptor antagonist.[1] This document outlines the quantitative data supporting this selectivity, details the experimental methodologies used in its determination, and illustrates the relevant biological pathways.
Core Data: Receptor Binding Affinity
The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for the AT1 receptor compared to the AT2 receptor. This indicates a much stronger binding affinity for the AT1 receptor subtype. The data, summarized from key studies, is presented below.
| Compound | Receptor | IC50 (nM) | Reference |
| This compound | AT1 | 0.7 | [1] |
| This compound | AT2 | >10,000 |
This substantial difference in IC50 values underscores the high selectivity of this compound for the AT1 receptor, making it a valuable tool for research and a potential candidate for therapeutic development targeting the renin-angiotensin system.
Experimental Protocols
The determination of this compound's receptor selectivity relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound to its target receptor.
Objective: To determine the IC50 values of this compound for the AT1 and AT2 receptors.
Methodology based on Mederski et al., 1994 & 1995:
-
Tissue Preparation: Membranes from rat adrenal cortical cells, which endogenously express AT1 receptors, were prepared. For AT2 receptor binding, membranes from cells specifically expressing the AT2 receptor were utilized.
-
Radioligand: A radiolabeled form of an angiotensin II analog, such as [125I]Sar1,Ile8-Angiotensin II, was used to label the angiotensin receptors.
-
Competition Assay: A fixed concentration of the radioligand was incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis of the competition binding curves.
References
The Core Downstream Signaling Pathways of EMD 66684: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular and cellular regulation.[1] By blocking the binding of its endogenous ligand, Angiotensin II (Ang II), this compound effectively inhibits a cascade of downstream signaling events that are implicated in a variety of physiological and pathological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
As an AT1 receptor antagonist, this compound primarily impacts signaling pathways initiated by the Gq/11, G12/13, and Gi families of G-proteins, as well as β-arrestin-mediated signaling. The principal downstream cascades affected are:
-
The Gq/11 - Phospholipase C (PLC) - Inositol (B14025) Trisphosphate (IP3) - Ca2+ Pathway: This is a canonical pathway for the AT1 receptor, leading to rapid increases in intracellular calcium and subsequent activation of calcium-dependent enzymes.
-
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade is crucial for cell growth, proliferation, and differentiation, and its activation by Ang II is a key driver of pathological remodeling in cardiovascular tissues.
-
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is a direct route for extracellular signals to influence gene transcription and is heavily involved in inflammatory and growth responses mediated by the AT1 receptor.
-
The RhoA/Rho-kinase (ROCK) Pathway: This pathway is a significant contributor to vasoconstriction, cell migration, and fibrosis.
-
The Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation, the activation of NF-κB by Ang II is a key component of the inflammatory response in various tissues.
The following sections will delve into the specifics of each pathway, presenting available quantitative data on the inhibitory effects of AT1 receptor antagonists and detailed protocols for their assessment.
The Gq/11 - PLC - IP3 - Ca2+ Signaling Pathway
Activation of the AT1 receptor by Ang II leads to the activation of the heterotrimeric G-protein Gq/11. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, leading to cellular responses such as smooth muscle contraction and aldosterone (B195564) secretion.
This compound, by blocking the AT1 receptor, prevents this entire cascade.
Quantitative Data: Inhibition of PLC-IP3-Ca2+ Pathway by AT1 Receptor Antagonists
While specific quantitative data for this compound's effect on this pathway is limited in publicly available literature, studies on other AT1 receptor antagonists, such as losartan, provide valuable insights into the expected level of inhibition.
| Antagonist | Target Cell Type | Parameter Measured | Ang II Concentration | Antagonist Concentration | % Inhibition | Reference |
| Losartan | Cardiomyocytes | IP3 Production | Not Specified | 10 µM | 71% | [2] |
| Losartan | Vascular Smooth Muscle Cells | IP3 Formation | Not Specified | 0.1 µM | 100% | [3] |
| Losartan | Vascular Smooth Muscle Cells | Intracellular Ca2+ Elevation | Not Specified | 1 µM | 100% | [3] |
Experimental Protocol: Intracellular Calcium Mobilization Assay
A common method to assess the inhibition of the PLC-IP3-Ca2+ pathway is to measure changes in intracellular calcium concentration using fluorescent indicators.
Objective: To quantify the inhibitory effect of this compound on Angiotensin II-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293-AT1, vascular smooth muscle cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Angiotensin II
-
This compound
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the automated injector to add a solution of Angiotensin II to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Record the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after Ang II addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathway Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of angiotensin II type-1 and type-2 receptor antagonists on angiotensin II-induced IP3 generation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Downstream Signaling Pathways of EMD 66684: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular and cellular regulation.[1] By blocking the binding of its endogenous ligand, Angiotensin II (Ang II), this compound effectively inhibits a cascade of downstream signaling events that are implicated in a variety of physiological and pathological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
As an AT1 receptor antagonist, this compound primarily impacts signaling pathways initiated by the Gq/11, G12/13, and Gi families of G-proteins, as well as β-arrestin-mediated signaling. The principal downstream cascades affected are:
-
The Gq/11 - Phospholipase C (PLC) - Inositol Trisphosphate (IP3) - Ca2+ Pathway: This is a canonical pathway for the AT1 receptor, leading to rapid increases in intracellular calcium and subsequent activation of calcium-dependent enzymes.
-
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade is crucial for cell growth, proliferation, and differentiation, and its activation by Ang II is a key driver of pathological remodeling in cardiovascular tissues.
-
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is a direct route for extracellular signals to influence gene transcription and is heavily involved in inflammatory and growth responses mediated by the AT1 receptor.
-
The RhoA/Rho-kinase (ROCK) Pathway: This pathway is a significant contributor to vasoconstriction, cell migration, and fibrosis.
-
The Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation, the activation of NF-κB by Ang II is a key component of the inflammatory response in various tissues.
The following sections will delve into the specifics of each pathway, presenting available quantitative data on the inhibitory effects of AT1 receptor antagonists and detailed protocols for their assessment.
The Gq/11 - PLC - IP3 - Ca2+ Signaling Pathway
Activation of the AT1 receptor by Ang II leads to the activation of the heterotrimeric G-protein Gq/11. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, leading to cellular responses such as smooth muscle contraction and aldosterone secretion.
This compound, by blocking the AT1 receptor, prevents this entire cascade.
Quantitative Data: Inhibition of PLC-IP3-Ca2+ Pathway by AT1 Receptor Antagonists
While specific quantitative data for this compound's effect on this pathway is limited in publicly available literature, studies on other AT1 receptor antagonists, such as losartan, provide valuable insights into the expected level of inhibition.
| Antagonist | Target Cell Type | Parameter Measured | Ang II Concentration | Antagonist Concentration | % Inhibition | Reference |
| Losartan | Cardiomyocytes | IP3 Production | Not Specified | 10 µM | 71% | [2] |
| Losartan | Vascular Smooth Muscle Cells | IP3 Formation | Not Specified | 0.1 µM | 100% | [3] |
| Losartan | Vascular Smooth Muscle Cells | Intracellular Ca2+ Elevation | Not Specified | 1 µM | 100% | [3] |
Experimental Protocol: Intracellular Calcium Mobilization Assay
A common method to assess the inhibition of the PLC-IP3-Ca2+ pathway is to measure changes in intracellular calcium concentration using fluorescent indicators.
Objective: To quantify the inhibitory effect of this compound on Angiotensin II-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293-AT1, vascular smooth muscle cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Angiotensin II
-
This compound
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the automated injector to add a solution of Angiotensin II to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Record the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after Ang II addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathway Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of angiotensin II type-1 and type-2 receptor antagonists on angiotensin II-induced IP3 generation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Emd 66684 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of Emd 66684, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. This document includes the physicochemical properties of this compound, a step-by-step guide for dissolving the compound, and recommendations for storage. Additionally, a summary of the AT1 receptor signaling pathway is presented to provide context for its mechanism of action.
Introduction
This compound is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, exhibiting high binding affinity with an IC50 value of 0.7 nM.[1][2][3] It serves as a valuable tool in cardiovascular research and drug development, particularly in studies related to hypertension and ischemic conditions. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This protocol outlines the necessary steps to prepare a stock solution of this compound for in vitro and in vivo studies.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 547.05 g/mol | [1][2] |
| Chemical Formula | C₂₈H₃₁ClN₈O₂ | |
| CAS Number | 1216884-39-7 | |
| Mechanism of Action | Angiotensin II Type 1 (AT1) Receptor Antagonist | |
| IC50 | 0.7 nM | |
| Appearance | White to off-white powder | N/A |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Storage (Powder) | 2 years at -20°C | |
| Storage (in DMSO) | 6 months at -80°C; 2 weeks at 4°C |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 547.05 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass = Concentration x MW x Volume = 0.010 mol/L x 547.05 g/mol x 0.001 L = 0.00547 g = 5.47 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate experimental buffer or medium.
Experimental Workflow
Caption: Workflow for this compound stock solution preparation and storage.
Mechanism of Action: Angiotensin II Type 1 Receptor Signaling
This compound exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor typically initiates a cascade of intracellular signaling events that are implicated in vasoconstriction, inflammation, and cellular growth. This compound competitively inhibits this binding, thereby attenuating these downstream effects. The primary signaling pathway initiated by AT1 receptor activation involves Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium release from intracellular stores and activate Protein Kinase C (PKC), respectively. The AT1 receptor can also signal through other G-proteins and β-arrestin-dependent pathways.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
References
Application Notes and Protocols: Emd 66684 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of Emd 66684, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. This document includes the physicochemical properties of this compound, a step-by-step guide for dissolving the compound, and recommendations for storage. Additionally, a summary of the AT1 receptor signaling pathway is presented to provide context for its mechanism of action.
Introduction
This compound is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, exhibiting high binding affinity with an IC50 value of 0.7 nM.[1][2][3] It serves as a valuable tool in cardiovascular research and drug development, particularly in studies related to hypertension and ischemic conditions. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This protocol outlines the necessary steps to prepare a stock solution of this compound for in vitro and in vivo studies.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 547.05 g/mol | [1][2] |
| Chemical Formula | C₂₈H₃₁ClN₈O₂ | |
| CAS Number | 1216884-39-7 | |
| Mechanism of Action | Angiotensin II Type 1 (AT1) Receptor Antagonist | |
| IC50 | 0.7 nM | |
| Appearance | White to off-white powder | N/A |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Storage (Powder) | 2 years at -20°C | |
| Storage (in DMSO) | 6 months at -80°C; 2 weeks at 4°C |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 547.05 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass = Concentration x MW x Volume = 0.010 mol/L x 547.05 g/mol x 0.001 L = 0.00547 g = 5.47 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate experimental buffer or medium.
Experimental Workflow
Caption: Workflow for this compound stock solution preparation and storage.
Mechanism of Action: Angiotensin II Type 1 Receptor Signaling
This compound exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor typically initiates a cascade of intracellular signaling events that are implicated in vasoconstriction, inflammation, and cellular growth. This compound competitively inhibits this binding, thereby attenuating these downstream effects. The primary signaling pathway initiated by AT1 receptor activation involves Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium release from intracellular stores and activate Protein Kinase C (PKC), respectively. The AT1 receptor can also signal through other G-proteins and β-arrestin-dependent pathways.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
References
Application Notes and Protocols for Emd 66684, an Angiotensin II Type 1 (AT1) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emd 66684 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. It binds to the AT1 receptor with high affinity, exhibiting an IC50 value of 0.7 nM. Functionally, this compound acts as an anti-ischemic cytoprotectant and has been shown to produce a long-lasting reduction in blood pressure in preclinical models. Its mechanism of action involves the blockade of the AT1 receptor, thereby inhibiting the downstream signaling pathways initiated by Angiotensin II. This document provides detailed application notes and protocols for the use of this compound in research and drug development settings, with a focus on its solubility in commonly used laboratory solvents, DMSO and ethanol (B145695).
Data Presentation: Solubility of this compound and Related AT1 Receptor Antagonists
| Compound (AT1 Antagonist) | Solvent | Molar Mass ( g/mol ) | Solubility (approx.) | Molar Solubility (approx.) |
| Valsartan | DMSO | 435.5 | ~30 mg/mL[1] | ~68.9 mM |
| Valsartan | Ethanol | 435.5 | ~30 mg/mL[1] | ~68.9 mM |
| Azilsartan | Ethanol | 456.48 | High (qualitative)[2] | Not specified |
| Candesartan | DMSO | 440.45 | Soluble | Not specified |
| Irbesartan | DMSO | 428.53 | Soluble | Not specified |
| Losartan | DMSO | 422.91 | Soluble | Not specified |
Disclaimer: The solubility data presented above for related compounds is for informational purposes only. It is strongly recommended that researchers perform their own solubility tests for this compound to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro and in vivo studies.
Materials:
-
This compound (MW: 547.05 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 547.05 g/mol = 5.47 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.47 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
For short-term storage (up to 2 weeks), the DMSO stock solution can be stored at 4°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for In Vitro Cell-Based Assays
This protocol provides a general workflow for using the this compound stock solution in cell-based assays to evaluate its antagonist activity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell line expressing the AT1 receptor (e.g., vascular smooth muscle cells, HEK293 cells transfected with the AT1 receptor)
-
Cell culture medium and supplements
-
Angiotensin II (agonist)
-
Assay-specific reagents (e.g., for measuring intracellular calcium, ERK phosphorylation, etc.)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard cell culture conditions.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations for the experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.
-
-
Agonist Stimulation:
-
Add Angiotensin II to the wells at a concentration known to elicit a response (e.g., EC50 or EC80).
-
-
Assay Readout:
-
After the appropriate incubation time with Angiotensin II, perform the assay to measure the cellular response (e.g., measure changes in intracellular calcium levels using a fluorescent indicator, or lyse the cells to analyze protein phosphorylation by Western blotting).
-
-
Data Analysis:
-
Analyze the data to determine the inhibitory effect of this compound on the Angiotensin II-induced response. Calculate the IC50 value of this compound if a dose-response curve is generated.
-
Signaling Pathways and Experimental Workflows
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
This compound acts by blocking the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR). The binding of Angiotensin II to the AT1R initiates a cascade of intracellular signaling events that are central to the regulation of blood pressure and cardiovascular homeostasis. The diagram below illustrates the major signaling pathways activated by the AT1R.
Caption: AT1 Receptor Signaling Pathway Blocked by this compound.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow for characterizing the inhibitory activity of this compound.
Caption: Workflow for In Vitro Characterization of this compound.
References
Application Notes and Protocols for Emd 66684, an Angiotensin II Type 1 (AT1) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emd 66684 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. It binds to the AT1 receptor with high affinity, exhibiting an IC50 value of 0.7 nM. Functionally, this compound acts as an anti-ischemic cytoprotectant and has been shown to produce a long-lasting reduction in blood pressure in preclinical models. Its mechanism of action involves the blockade of the AT1 receptor, thereby inhibiting the downstream signaling pathways initiated by Angiotensin II. This document provides detailed application notes and protocols for the use of this compound in research and drug development settings, with a focus on its solubility in commonly used laboratory solvents, DMSO and ethanol.
Data Presentation: Solubility of this compound and Related AT1 Receptor Antagonists
| Compound (AT1 Antagonist) | Solvent | Molar Mass ( g/mol ) | Solubility (approx.) | Molar Solubility (approx.) |
| Valsartan | DMSO | 435.5 | ~30 mg/mL[1] | ~68.9 mM |
| Valsartan | Ethanol | 435.5 | ~30 mg/mL[1] | ~68.9 mM |
| Azilsartan | Ethanol | 456.48 | High (qualitative)[2] | Not specified |
| Candesartan | DMSO | 440.45 | Soluble | Not specified |
| Irbesartan | DMSO | 428.53 | Soluble | Not specified |
| Losartan | DMSO | 422.91 | Soluble | Not specified |
Disclaimer: The solubility data presented above for related compounds is for informational purposes only. It is strongly recommended that researchers perform their own solubility tests for this compound to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro and in vivo studies.
Materials:
-
This compound (MW: 547.05 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 547.05 g/mol = 5.47 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.47 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
For short-term storage (up to 2 weeks), the DMSO stock solution can be stored at 4°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for In Vitro Cell-Based Assays
This protocol provides a general workflow for using the this compound stock solution in cell-based assays to evaluate its antagonist activity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell line expressing the AT1 receptor (e.g., vascular smooth muscle cells, HEK293 cells transfected with the AT1 receptor)
-
Cell culture medium and supplements
-
Angiotensin II (agonist)
-
Assay-specific reagents (e.g., for measuring intracellular calcium, ERK phosphorylation, etc.)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard cell culture conditions.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations for the experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.
-
-
Agonist Stimulation:
-
Add Angiotensin II to the wells at a concentration known to elicit a response (e.g., EC50 or EC80).
-
-
Assay Readout:
-
After the appropriate incubation time with Angiotensin II, perform the assay to measure the cellular response (e.g., measure changes in intracellular calcium levels using a fluorescent indicator, or lyse the cells to analyze protein phosphorylation by Western blotting).
-
-
Data Analysis:
-
Analyze the data to determine the inhibitory effect of this compound on the Angiotensin II-induced response. Calculate the IC50 value of this compound if a dose-response curve is generated.
-
Signaling Pathways and Experimental Workflows
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
This compound acts by blocking the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR). The binding of Angiotensin II to the AT1R initiates a cascade of intracellular signaling events that are central to the regulation of blood pressure and cardiovascular homeostasis. The diagram below illustrates the major signaling pathways activated by the AT1R.
Caption: AT1 Receptor Signaling Pathway Blocked by this compound.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow for characterizing the inhibitory activity of this compound.
Caption: Workflow for In Vitro Characterization of this compound.
References
Application Notes and Protocols: Emd 66684 in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Emd 66684, an Angiotensin II Type 1 (AT1) receptor antagonist, in the spontaneously hypertensive rat (SHR) model. The information compiled from available research includes its mechanism of action, effects on cardiovascular parameters, and detailed experimental protocols.
Introduction
This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) that regulates blood pressure and cardiovascular homeostasis.[1] The spontaneously hypertensive rat (SHR) is a widely used inbred rat strain that genetically develops hypertension, mimicking essential hypertension in humans.[2][3][4][5] As such, the SHR model is an invaluable tool for investigating the pathophysiology of hypertension and for the preclinical evaluation of antihypertensive drugs like this compound.
Mechanism of Action: AT1 Receptor Blockade
Angiotensin II, by binding to its AT1 receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. This compound competitively inhibits this binding, thereby blocking the downstream effects of Angiotensin II.
The signaling pathway initiated by Angiotensin II binding to the AT1 receptor involves the activation of G-proteins (Gq and Gi). This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction and vasoconstriction. This compound, by blocking the initial binding of Angiotensin II, prevents this entire cascade.
Data Presentation: Effects on Cardiovascular Parameters
Studies have demonstrated that this compound effectively lowers blood pressure in a dose-dependent manner in conscious, furosemide-treated spontaneously hypertensive rats.
| Dose of this compound (mg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Observations |
| 0.1 | Dose-dependent decrease | Long-lasting effect |
| 0.3 | Dose-dependent decrease | Long-lasting effect |
| 1.0 | Dose-dependent decrease | Long-lasting effect |
Note: Specific quantitative values for the change in MAP and heart rate are not available in the reviewed literature. The table reflects the qualitative description of a dose-dependent and long-lasting fall in blood pressure.
In addition to its effects on blood pressure, in vitro studies on isolated tissues from SHRs have shown that this compound can modulate neurotransmitter release. At a concentration of 0.1 μM, it has been observed to decrease the nerve stimulation-induced overflow of norepinephrine (B1679862) and neuropeptide Y.
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious SHRs
This protocol describes the methodology for assessing the effect of intravenously administered this compound on blood pressure in conscious, furosemide-treated SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 10-12 weeks
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
-
Animal restrainer
Procedure:
-
Animal Preparation:
-
Acclimatize the SHRs to the laboratory conditions for at least one week prior to the experiment.
-
One day before the experiment, anesthetize the rats and surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).
-
Exteriorize the catheters at the back of the neck and house the animals individually.
-
Allow the rats to recover from surgery for at least 24 hours.
-
-
Furosemide Pre-treatment:
-
On the day of the experiment, administer furosemide to the rats to induce a state of mild volume depletion, which enhances the pressor response to the renin-angiotensin system. The specific dose and timing of furosemide administration should be optimized based on preliminary studies.
-
-
Blood Pressure Measurement:
-
Place the conscious and freely moving rat in a suitable restrainer.
-
Connect the arterial catheter to a pressure transducer linked to a recording system to continuously monitor blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes to obtain baseline blood pressure and heart rate readings.
-
-
This compound Administration:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., for doses of 0.1, 0.3, and 1 mg/kg).
-
Administer the different doses of this compound intravenously through the venous catheter.
-
Administer a vehicle control (sterile saline) to a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record mean arterial pressure (MAP) and heart rate before, during, and for a prolonged period after the administration of this compound.
-
Analyze the data to determine the dose-dependent effects of this compound on MAP and heart rate, the onset and duration of action.
-
In Vitro Measurement of Neurotransmitter Overflow
This protocol outlines the methodology for studying the effect of this compound on nerve stimulation-induced neurotransmitter release from isolated SHR tissues.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 10-12 weeks
-
This compound
-
Krebs solution
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Tissue bath setup with stimulating electrodes
Procedure:
-
Tissue Preparation:
-
Euthanize the SHR and dissect the desired tissue (e.g., mesenteric artery).
-
Place the tissue in ice-cold Krebs solution.
-
Prepare isolated tissue segments and mount them in a tissue bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Equip the tissue bath with stimulating electrodes for electrical field stimulation of the perivascular nerves.
-
Allow the tissue to equilibrate for a period of time.
-
-
Nerve Stimulation and Sample Collection:
-
Collect baseline samples of the superfusate from the tissue bath.
-
Apply electrical stimulation to the tissue to induce the release of norepinephrine and neuropeptide Y.
-
Collect the superfusate during and after the stimulation period.
-
-
Drug Application:
-
Introduce this compound (e.g., at a concentration of 0.1 μM) into the tissue bath and allow it to incubate with the tissue.
-
Repeat the nerve stimulation and sample collection procedure in the presence of this compound.
-
-
Neurotransmitter Analysis:
-
Analyze the collected superfusate samples for norepinephrine and neuropeptide Y content using an HPLC system with electrochemical detection.
-
Compare the amount of neurotransmitter released before and after the application of this compound to determine its effect on nerve stimulation-induced overflow.
-
Mandatory Visualizations
Caption: AT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo blood pressure measurement.
References
- 1. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pathogenesis of myocardial fibrosis in spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Emd 66684 in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Emd 66684, an Angiotensin II Type 1 (AT1) receptor antagonist, in the spontaneously hypertensive rat (SHR) model. The information compiled from available research includes its mechanism of action, effects on cardiovascular parameters, and detailed experimental protocols.
Introduction
This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) that regulates blood pressure and cardiovascular homeostasis.[1] The spontaneously hypertensive rat (SHR) is a widely used inbred rat strain that genetically develops hypertension, mimicking essential hypertension in humans.[2][3][4][5] As such, the SHR model is an invaluable tool for investigating the pathophysiology of hypertension and for the preclinical evaluation of antihypertensive drugs like this compound.
Mechanism of Action: AT1 Receptor Blockade
Angiotensin II, by binding to its AT1 receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. This compound competitively inhibits this binding, thereby blocking the downstream effects of Angiotensin II.
The signaling pathway initiated by Angiotensin II binding to the AT1 receptor involves the activation of G-proteins (Gq and Gi). This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction and vasoconstriction. This compound, by blocking the initial binding of Angiotensin II, prevents this entire cascade.
Data Presentation: Effects on Cardiovascular Parameters
Studies have demonstrated that this compound effectively lowers blood pressure in a dose-dependent manner in conscious, furosemide-treated spontaneously hypertensive rats.
| Dose of this compound (mg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Observations |
| 0.1 | Dose-dependent decrease | Long-lasting effect |
| 0.3 | Dose-dependent decrease | Long-lasting effect |
| 1.0 | Dose-dependent decrease | Long-lasting effect |
Note: Specific quantitative values for the change in MAP and heart rate are not available in the reviewed literature. The table reflects the qualitative description of a dose-dependent and long-lasting fall in blood pressure.
In addition to its effects on blood pressure, in vitro studies on isolated tissues from SHRs have shown that this compound can modulate neurotransmitter release. At a concentration of 0.1 μM, it has been observed to decrease the nerve stimulation-induced overflow of norepinephrine and neuropeptide Y.
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious SHRs
This protocol describes the methodology for assessing the effect of intravenously administered this compound on blood pressure in conscious, furosemide-treated SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 10-12 weeks
-
This compound
-
Furosemide
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
-
Animal restrainer
Procedure:
-
Animal Preparation:
-
Acclimatize the SHRs to the laboratory conditions for at least one week prior to the experiment.
-
One day before the experiment, anesthetize the rats and surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).
-
Exteriorize the catheters at the back of the neck and house the animals individually.
-
Allow the rats to recover from surgery for at least 24 hours.
-
-
Furosemide Pre-treatment:
-
On the day of the experiment, administer furosemide to the rats to induce a state of mild volume depletion, which enhances the pressor response to the renin-angiotensin system. The specific dose and timing of furosemide administration should be optimized based on preliminary studies.
-
-
Blood Pressure Measurement:
-
Place the conscious and freely moving rat in a suitable restrainer.
-
Connect the arterial catheter to a pressure transducer linked to a recording system to continuously monitor blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes to obtain baseline blood pressure and heart rate readings.
-
-
This compound Administration:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., for doses of 0.1, 0.3, and 1 mg/kg).
-
Administer the different doses of this compound intravenously through the venous catheter.
-
Administer a vehicle control (sterile saline) to a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record mean arterial pressure (MAP) and heart rate before, during, and for a prolonged period after the administration of this compound.
-
Analyze the data to determine the dose-dependent effects of this compound on MAP and heart rate, the onset and duration of action.
-
In Vitro Measurement of Neurotransmitter Overflow
This protocol outlines the methodology for studying the effect of this compound on nerve stimulation-induced neurotransmitter release from isolated SHR tissues.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 10-12 weeks
-
This compound
-
Krebs solution
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Tissue bath setup with stimulating electrodes
Procedure:
-
Tissue Preparation:
-
Euthanize the SHR and dissect the desired tissue (e.g., mesenteric artery).
-
Place the tissue in ice-cold Krebs solution.
-
Prepare isolated tissue segments and mount them in a tissue bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Equip the tissue bath with stimulating electrodes for electrical field stimulation of the perivascular nerves.
-
Allow the tissue to equilibrate for a period of time.
-
-
Nerve Stimulation and Sample Collection:
-
Collect baseline samples of the superfusate from the tissue bath.
-
Apply electrical stimulation to the tissue to induce the release of norepinephrine and neuropeptide Y.
-
Collect the superfusate during and after the stimulation period.
-
-
Drug Application:
-
Introduce this compound (e.g., at a concentration of 0.1 μM) into the tissue bath and allow it to incubate with the tissue.
-
Repeat the nerve stimulation and sample collection procedure in the presence of this compound.
-
-
Neurotransmitter Analysis:
-
Analyze the collected superfusate samples for norepinephrine and neuropeptide Y content using an HPLC system with electrochemical detection.
-
Compare the amount of neurotransmitter released before and after the application of this compound to determine its effect on nerve stimulation-induced overflow.
-
Mandatory Visualizations
Caption: AT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo blood pressure measurement.
References
- 1. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pathogenesis of myocardial fibrosis in spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Emd 66684 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo application of Emd 66684, a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist, with a focus on its administration in mouse models. This compound has demonstrated significant antihypertensive effects in preclinical studies. This document outlines the mechanism of action, provides recommended dosage and administration protocols based on available data, and details experimental methodologies for assessing its cardiovascular effects. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, exerts its physiological effects by binding to AT1 and AT2 receptors. Activation of the AT1 receptor leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to the elevation of blood pressure and the pathophysiology of cardiovascular diseases. By selectively blocking the AT1 receptor, this compound effectively inhibits the downstream signaling cascade initiated by Angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated a dose-dependent and long-lasting hypotensive effect of this compound following intravenous administration.[1]
Mechanism of Action: AT1 Receptor Blockade
This compound functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. This blockade prevents Angiotensin II from binding to the receptor, thereby inhibiting the subsequent intracellular signaling pathways. The primary downstream effects of AT1 receptor activation include the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this cascade results in smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. By blocking this initial binding step, this compound effectively abrogates these downstream effects.
Signaling Pathway Diagram
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and effects of this compound in a preclinical hypertension model. While this data was generated in spontaneously hypertensive rats (SHR), it serves as a valuable starting point for dose-range finding studies in mice due to the conserved nature of the renin-angiotensin system.
| Animal Model | Compound | Doses (Intravenous) | Administration | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound | 0.1, 0.3, 1 mg/kg | Single bolus injection | Dose-dependent and long-lasting reduction in blood pressure |
Experimental Protocols
The following protocols are adapted from the methodologies described in the primary literature for the in vivo evaluation of this compound in a rodent model of hypertension. These can be modified for use in mouse studies.
Animal Models
-
Strain: Spontaneously Hypertensive Rats (SHR) were used in the original study. For mouse studies, common models of hypertension include mice infused with Angiotensin II, DOCA-salt hypertensive mice, or genetically hypertensive mouse strains (e.g., BPH/2J).
-
Age and Weight: Age and weight-matched animals should be used for all experimental groups.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.
Formulation and Administration of this compound
-
Formulation: this compound is typically formulated as its potassium salt for in vivo use to enhance solubility. The compound should be dissolved in a sterile vehicle suitable for intravenous injection, such as sterile saline (0.9% NaCl).
-
Administration Route: Intravenous (i.v.) injection is the recommended route for acute studies to ensure immediate bioavailability. This is typically performed via the tail vein in mice.
-
Dosage: Based on the rat data, a starting dose range of 0.1 to 1 mg/kg can be explored in mice. A dose-response study is recommended to determine the optimal dose for the desired effect and duration.
Experimental Workflow for Blood Pressure Measurement
The following workflow outlines the key steps for assessing the effect of this compound on blood pressure in conscious, unrestrained mice using radiotelemetry.
References
Application Notes and Protocols for In Vivo Administration of Emd 66684 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo application of Emd 66684, a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist, with a focus on its administration in mouse models. This compound has demonstrated significant antihypertensive effects in preclinical studies. This document outlines the mechanism of action, provides recommended dosage and administration protocols based on available data, and details experimental methodologies for assessing its cardiovascular effects. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, exerts its physiological effects by binding to AT1 and AT2 receptors. Activation of the AT1 receptor leads to vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to the elevation of blood pressure and the pathophysiology of cardiovascular diseases. By selectively blocking the AT1 receptor, this compound effectively inhibits the downstream signaling cascade initiated by Angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated a dose-dependent and long-lasting hypotensive effect of this compound following intravenous administration.[1]
Mechanism of Action: AT1 Receptor Blockade
This compound functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. This blockade prevents Angiotensin II from binding to the receptor, thereby inhibiting the subsequent intracellular signaling pathways. The primary downstream effects of AT1 receptor activation include the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this cascade results in smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. By blocking this initial binding step, this compound effectively abrogates these downstream effects.
Signaling Pathway Diagram
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and effects of this compound in a preclinical hypertension model. While this data was generated in spontaneously hypertensive rats (SHR), it serves as a valuable starting point for dose-range finding studies in mice due to the conserved nature of the renin-angiotensin system.
| Animal Model | Compound | Doses (Intravenous) | Administration | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound | 0.1, 0.3, 1 mg/kg | Single bolus injection | Dose-dependent and long-lasting reduction in blood pressure |
Experimental Protocols
The following protocols are adapted from the methodologies described in the primary literature for the in vivo evaluation of this compound in a rodent model of hypertension. These can be modified for use in mouse studies.
Animal Models
-
Strain: Spontaneously Hypertensive Rats (SHR) were used in the original study. For mouse studies, common models of hypertension include mice infused with Angiotensin II, DOCA-salt hypertensive mice, or genetically hypertensive mouse strains (e.g., BPH/2J).
-
Age and Weight: Age and weight-matched animals should be used for all experimental groups.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.
Formulation and Administration of this compound
-
Formulation: this compound is typically formulated as its potassium salt for in vivo use to enhance solubility. The compound should be dissolved in a sterile vehicle suitable for intravenous injection, such as sterile saline (0.9% NaCl).
-
Administration Route: Intravenous (i.v.) injection is the recommended route for acute studies to ensure immediate bioavailability. This is typically performed via the tail vein in mice.
-
Dosage: Based on the rat data, a starting dose range of 0.1 to 1 mg/kg can be explored in mice. A dose-response study is recommended to determine the optimal dose for the desired effect and duration.
Experimental Workflow for Blood Pressure Measurement
The following workflow outlines the key steps for assessing the effect of this compound on blood pressure in conscious, unrestrained mice using radiotelemetry.
References
Application Notes and Protocols for Emd 66684 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emd 66684 is a potent and selective non-peptidic antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component in the renin-angiotensin system.[1][2][3] It exhibits high binding affinity for the AT1 receptor with an IC50 value of 0.7 nM.[1][2] Functionally, this compound acts as an anti-ischemic cytoprotectant, making it a compound of interest for cardiovascular research. This document provides detailed application notes and protocols for the administration of this compound in animal studies based on available scientific literature.
Chemical Properties
A clear understanding of the chemical properties of this compound is crucial for its proper handling and use in experimental settings.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1216884-39-7 |
| Molecular Formula | C28H31ClN8O2 |
| Molecular Weight | 547.05 g/mol |
| Storage | Store powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |
Signaling Pathway
This compound exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11, leading to subsequent downstream effects.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of this compound.
Experimental Protocols
In Vivo Hypertension Study in Spontaneously Hypertensive Rats (SHR)
This protocol is based on a study demonstrating the antihypertensive effects of this compound.
Objective: To evaluate the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) in a hypertensive animal model.
Animal Model:
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR)
-
Sex: Not specified
-
Age: 10-12 weeks old
-
Pre-treatment: Furosemide-treated. The dosage and timing of furosemide (B1674285) treatment should be based on established protocols to induce a state of mild dehydration and activate the renin-angiotensin system.
Materials:
-
This compound
-
Vehicle for reconstitution (Note: The specific vehicle for preparing "potassium salts" was not detailed in the available literature. A common approach for intravenous administration of acidic compounds is to dissolve them in a small amount of a basic solution like 0.1 N NaOH and then dilute with saline or phosphate-buffered saline (PBS) to the final volume and physiological pH. It is critical to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.)
-
Anesthesia (if required for catheter implantation)
-
Surgical instruments for catheter implantation
-
Blood pressure monitoring system
Experimental Workflow:
Caption: Experimental workflow for evaluating the antihypertensive effect of this compound in SHR rats.
Procedure:
-
Animal Preparation: Acclimate SHR rats to the housing conditions for at least one week. If continuous blood pressure monitoring is required, surgically implant a catheter into the carotid artery or femoral artery for blood pressure measurement and another into the jugular vein for drug administration. Allow for a sufficient recovery period after surgery. On the day of the experiment, administer furosemide to the animals.
-
Drug Preparation: Prepare a stock solution of this compound. As the literature mentions administration as "potassium salts," this may involve dissolving the compound in a solution containing potassium hydroxide (B78521) or potassium bicarbonate to form the salt in situ, followed by dilution with a sterile isotonic solution to the desired concentration. The final formulation should be sterile and at a physiological pH. Prepare vehicle control using the same diluents.
-
Administration: Once a stable baseline blood pressure is recorded for at least 30 minutes, administer a single intravenous bolus of this compound at doses of 0.1, 0.3, or 1 mg/kg, or the vehicle control.
-
Data Collection: Continuously monitor and record the mean arterial pressure (MAP) for a prolonged period to observe the onset and duration of the antihypertensive effect.
Quantitative Data from Literature:
| Animal Model | Administration Route | Dosage (mg/kg) | Outcome |
| Conscious furosemide-treated SHR | Intravenous (once) | 0.1, 0.3, 1 | Dose-dependent and long-lasting decrease in mean arterial pressure. |
In Vivo Ischemia Model (General Protocol)
Objective: To assess the potential protective effects of this compound against myocardial damage induced by ischemia and reperfusion.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar
-
Sex: Male or Female
-
Weight: 250-300g
Materials:
-
This compound
-
Vehicle for administration
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
-
ECG monitoring system
-
Triphenyltetrazolium (B181601) chloride (TTC) for infarct size measurement
Experimental Workflow:
Caption: General experimental workflow for an in vivo myocardial ischemia-reperfusion study.
Procedure:
-
Surgical Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the trachea and provide artificial ventilation. Perform a left thoracotomy to expose the heart.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before inducing ischemia. The route of administration (e.g., intravenous, intraperitoneal) and dosage will need to be optimized based on preliminary studies.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation can be confirmed by the appearance of a pale region on the ventricle and changes in the ECG. Maintain the ligation for a set period (e.g., 30 minutes).
-
Reperfusion: Remove the ligature to allow blood flow to return to the ischemic area. Continue to monitor the animal for a reperfusion period (e.g., 2 hours).
-
Infarct Size Assessment: At the end of the reperfusion period, euthanize the animal, excise the heart, and slice it. Stain the heart slices with a solution like 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.
Pharmacokinetics and Toxicity
Currently, there is a lack of publicly available, detailed pharmacokinetic (e.g., Cmax, Tmax, half-life, oral bioavailability) and toxicity (e.g., LD50) data for this compound in animal models. Researchers should conduct preliminary dose-ranging and pharmacokinetic studies to determine the optimal dosing regimen and to assess the safety profile of this compound for their specific animal model and research question.
Disclaimer
The information provided in these application notes and protocols is for guidance purposes only and is based on currently available literature. Researchers are strongly encouraged to consult original research articles and to develop and validate their own specific protocols based on their experimental needs and in compliance with their institutional animal care and use committee (IACUC) guidelines. The preparation and administration of any compound should be performed by trained personnel.
References
Application Notes and Protocols for Emd 66684 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emd 66684 is a potent and selective non-peptidic antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component in the renin-angiotensin system.[1][2][3] It exhibits high binding affinity for the AT1 receptor with an IC50 value of 0.7 nM.[1][2] Functionally, this compound acts as an anti-ischemic cytoprotectant, making it a compound of interest for cardiovascular research. This document provides detailed application notes and protocols for the administration of this compound in animal studies based on available scientific literature.
Chemical Properties
A clear understanding of the chemical properties of this compound is crucial for its proper handling and use in experimental settings.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1216884-39-7 |
| Molecular Formula | C28H31ClN8O2 |
| Molecular Weight | 547.05 g/mol |
| Storage | Store powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |
Signaling Pathway
This compound exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11, leading to subsequent downstream effects.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of this compound.
Experimental Protocols
In Vivo Hypertension Study in Spontaneously Hypertensive Rats (SHR)
This protocol is based on a study demonstrating the antihypertensive effects of this compound.
Objective: To evaluate the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) in a hypertensive animal model.
Animal Model:
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR)
-
Sex: Not specified
-
Age: 10-12 weeks old
-
Pre-treatment: Furosemide-treated. The dosage and timing of furosemide treatment should be based on established protocols to induce a state of mild dehydration and activate the renin-angiotensin system.
Materials:
-
This compound
-
Vehicle for reconstitution (Note: The specific vehicle for preparing "potassium salts" was not detailed in the available literature. A common approach for intravenous administration of acidic compounds is to dissolve them in a small amount of a basic solution like 0.1 N NaOH and then dilute with saline or phosphate-buffered saline (PBS) to the final volume and physiological pH. It is critical to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.)
-
Anesthesia (if required for catheter implantation)
-
Surgical instruments for catheter implantation
-
Blood pressure monitoring system
Experimental Workflow:
Caption: Experimental workflow for evaluating the antihypertensive effect of this compound in SHR rats.
Procedure:
-
Animal Preparation: Acclimate SHR rats to the housing conditions for at least one week. If continuous blood pressure monitoring is required, surgically implant a catheter into the carotid artery or femoral artery for blood pressure measurement and another into the jugular vein for drug administration. Allow for a sufficient recovery period after surgery. On the day of the experiment, administer furosemide to the animals.
-
Drug Preparation: Prepare a stock solution of this compound. As the literature mentions administration as "potassium salts," this may involve dissolving the compound in a solution containing potassium hydroxide or potassium bicarbonate to form the salt in situ, followed by dilution with a sterile isotonic solution to the desired concentration. The final formulation should be sterile and at a physiological pH. Prepare vehicle control using the same diluents.
-
Administration: Once a stable baseline blood pressure is recorded for at least 30 minutes, administer a single intravenous bolus of this compound at doses of 0.1, 0.3, or 1 mg/kg, or the vehicle control.
-
Data Collection: Continuously monitor and record the mean arterial pressure (MAP) for a prolonged period to observe the onset and duration of the antihypertensive effect.
Quantitative Data from Literature:
| Animal Model | Administration Route | Dosage (mg/kg) | Outcome |
| Conscious furosemide-treated SHR | Intravenous (once) | 0.1, 0.3, 1 | Dose-dependent and long-lasting decrease in mean arterial pressure. |
In Vivo Ischemia Model (General Protocol)
Objective: To assess the potential protective effects of this compound against myocardial damage induced by ischemia and reperfusion.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar
-
Sex: Male or Female
-
Weight: 250-300g
Materials:
-
This compound
-
Vehicle for administration
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Experimental Workflow:
Caption: General experimental workflow for an in vivo myocardial ischemia-reperfusion study.
Procedure:
-
Surgical Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the trachea and provide artificial ventilation. Perform a left thoracotomy to expose the heart.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before inducing ischemia. The route of administration (e.g., intravenous, intraperitoneal) and dosage will need to be optimized based on preliminary studies.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation can be confirmed by the appearance of a pale region on the ventricle and changes in the ECG. Maintain the ligation for a set period (e.g., 30 minutes).
-
Reperfusion: Remove the ligature to allow blood flow to return to the ischemic area. Continue to monitor the animal for a reperfusion period (e.g., 2 hours).
-
Infarct Size Assessment: At the end of the reperfusion period, euthanize the animal, excise the heart, and slice it. Stain the heart slices with a solution like 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.
Pharmacokinetics and Toxicity
Currently, there is a lack of publicly available, detailed pharmacokinetic (e.g., Cmax, Tmax, half-life, oral bioavailability) and toxicity (e.g., LD50) data for this compound in animal models. Researchers should conduct preliminary dose-ranging and pharmacokinetic studies to determine the optimal dosing regimen and to assess the safety profile of this compound for their specific animal model and research question.
Disclaimer
The information provided in these application notes and protocols is for guidance purposes only and is based on currently available literature. Researchers are strongly encouraged to consult original research articles and to develop and validate their own specific protocols based on their experimental needs and in compliance with their institutional animal care and use committee (IACUC) guidelines. The preparation and administration of any compound should be performed by trained personnel.
References
Application Notes and Protocols for Blocking Angiotensin II in HepG2 Cells using Emd 66684
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a key effector peptide of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation, and cellular processes such as proliferation, and fibrosis. In the liver, Ang II has been shown to promote the proliferation of hepatocellular carcinoma cells, such as the HepG2 cell line.[1][2] These effects are primarily mediated through the Angiotensin II Type 1 (AT1) receptor.[1][2] Emd 66684 is a highly potent and selective non-peptide antagonist of the AT1 receptor, making it a valuable tool for studying the downstream signaling pathways of Angiotensin II in liver cells.[3] This document provides detailed application notes and protocols for utilizing this compound to effectively block Angiotensin II-induced responses in HepG2 cells.
Product Information
| Product Name | This compound |
| Target | Angiotensin II Type 1 (AT1) Receptor |
| Mechanism of Action | Selective antagonist of the AT1 receptor, blocking the binding of Angiotensin II. |
| Cell Line | HepG2 (Human Hepatocellular Carcinoma) |
| Application | In vitro blockade of Angiotensin II-induced cellular responses. |
Quantitative Data: Efficacy of this compound in HepG2 Cells
| Angiotensin II Concentration | This compound Concentration | Incubation Time | Observed Effect in HepG2 Cells | Reference |
| Not Specified | 1 nM | 1 hour | Completely blocked the Ang II-induced response. | |
| 100 nM (0.1 µM) | 100 nM (0.1 µM) | Not Specified | Antagonism of AT1 receptor. |
Note: Researchers should perform a dose-response experiment to determine the optimal concentration of this compound for their specific experimental conditions.
Experimental Protocols
HepG2 Cell Culture and Passaging
This protocol outlines the standard procedure for maintaining and subculturing HepG2 cells to ensure healthy and viable cells for experimentation.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Serological pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintenance: Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new T-75 flask containing pre-warmed complete medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate the newly seeded flask at 37°C and 5% CO2.
Protocol for Angiotensin II Stimulation and this compound Inhibition
This protocol describes the steps for treating HepG2 cells with Angiotensin II to induce a cellular response and blocking this response with this compound.
Materials:
-
Healthy, sub-confluent HepG2 cells
-
Serum-free DMEM
-
Angiotensin II (stock solution in sterile water or appropriate buffer)
-
This compound (stock solution in DMSO or appropriate solvent)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free DMEM to each well and incubate for 12-24 hours. This step is crucial to reduce basal signaling pathway activation.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free DMEM at the desired concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Aspirate the serum-free medium from the wells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO or solvent used for this compound).
-
Incubate the cells with this compound for 1-2 hours at 37°C.
-
Angiotensin II Stimulation: Prepare a working solution of Angiotensin II in serum-free DMEM at the desired concentration (e.g., 100 nM).
-
Add the Angiotensin II solution directly to the wells already containing this compound. For the control wells (no inhibitor), add Angiotensin II to the vehicle-treated cells. Also, include a negative control of untreated cells (serum-free medium only).
-
Incubate for the desired stimulation time (e.g., 15-30 minutes for signaling studies, or longer for proliferation assays).
-
Cell Lysis and Downstream Analysis: After the stimulation period, proceed with cell lysis for subsequent analysis, such as Western blotting for phosphorylated proteins (e.g., p-ERK).
Western Blot Protocol for Phospho-ERK1/2 Detection
This protocol provides a method to assess the phosphorylation of ERK1/2, a key downstream effector of Angiotensin II signaling, as a readout for the efficacy of this compound.
Materials:
-
Treated HepG2 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total ERK1/2 as a loading control, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Angiotensin II Signaling Pathway in HepG2 Cells
References
Application Notes and Protocols for Blocking Angiotensin II in HepG2 Cells using Emd 66684
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a key effector peptide of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation, and cellular processes such as proliferation, and fibrosis. In the liver, Ang II has been shown to promote the proliferation of hepatocellular carcinoma cells, such as the HepG2 cell line.[1][2] These effects are primarily mediated through the Angiotensin II Type 1 (AT1) receptor.[1][2] Emd 66684 is a highly potent and selective non-peptide antagonist of the AT1 receptor, making it a valuable tool for studying the downstream signaling pathways of Angiotensin II in liver cells.[3] This document provides detailed application notes and protocols for utilizing this compound to effectively block Angiotensin II-induced responses in HepG2 cells.
Product Information
| Product Name | This compound |
| Target | Angiotensin II Type 1 (AT1) Receptor |
| Mechanism of Action | Selective antagonist of the AT1 receptor, blocking the binding of Angiotensin II. |
| Cell Line | HepG2 (Human Hepatocellular Carcinoma) |
| Application | In vitro blockade of Angiotensin II-induced cellular responses. |
Quantitative Data: Efficacy of this compound in HepG2 Cells
| Angiotensin II Concentration | This compound Concentration | Incubation Time | Observed Effect in HepG2 Cells | Reference |
| Not Specified | 1 nM | 1 hour | Completely blocked the Ang II-induced response. | |
| 100 nM (0.1 µM) | 100 nM (0.1 µM) | Not Specified | Antagonism of AT1 receptor. |
Note: Researchers should perform a dose-response experiment to determine the optimal concentration of this compound for their specific experimental conditions.
Experimental Protocols
HepG2 Cell Culture and Passaging
This protocol outlines the standard procedure for maintaining and subculturing HepG2 cells to ensure healthy and viable cells for experimentation.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Serological pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintenance: Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new T-75 flask containing pre-warmed complete medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate the newly seeded flask at 37°C and 5% CO2.
Protocol for Angiotensin II Stimulation and this compound Inhibition
This protocol describes the steps for treating HepG2 cells with Angiotensin II to induce a cellular response and blocking this response with this compound.
Materials:
-
Healthy, sub-confluent HepG2 cells
-
Serum-free DMEM
-
Angiotensin II (stock solution in sterile water or appropriate buffer)
-
This compound (stock solution in DMSO or appropriate solvent)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free DMEM to each well and incubate for 12-24 hours. This step is crucial to reduce basal signaling pathway activation.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free DMEM at the desired concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Aspirate the serum-free medium from the wells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO or solvent used for this compound).
-
Incubate the cells with this compound for 1-2 hours at 37°C.
-
Angiotensin II Stimulation: Prepare a working solution of Angiotensin II in serum-free DMEM at the desired concentration (e.g., 100 nM).
-
Add the Angiotensin II solution directly to the wells already containing this compound. For the control wells (no inhibitor), add Angiotensin II to the vehicle-treated cells. Also, include a negative control of untreated cells (serum-free medium only).
-
Incubate for the desired stimulation time (e.g., 15-30 minutes for signaling studies, or longer for proliferation assays).
-
Cell Lysis and Downstream Analysis: After the stimulation period, proceed with cell lysis for subsequent analysis, such as Western blotting for phosphorylated proteins (e.g., p-ERK).
Western Blot Protocol for Phospho-ERK1/2 Detection
This protocol provides a method to assess the phosphorylation of ERK1/2, a key downstream effector of Angiotensin II signaling, as a readout for the efficacy of this compound.
Materials:
-
Treated HepG2 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total ERK1/2 as a loading control, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Angiotensin II Signaling Pathway in HepG2 Cells
References
Application Notes and Protocols: Emd 66684 for Studying Neuropeptide Y Release
To Researchers, Scientists, and Drug Development Professionals,
This document is intended to provide detailed application notes and protocols for the utilization of Emd 66684 in the study of neuropeptide Y (NPY) release. However, extensive searches of scientific literature and chemical databases have yielded no specific public information on a compound designated "this compound" in the context of neuropeptide Y modulation.
It is highly probable that "this compound" is an internal development code of a pharmaceutical company, such as EMD Serono or Merck KGaA, Darmstadt, Germany (formerly EMD), and has not been disclosed in publicly available research. Alternatively, it is possible that the designation is a typographical error.
Without specific data on the mechanism of action, effective concentrations, and experimental outcomes of this compound, it is not feasible to create the detailed application notes, protocols, and data visualizations as requested.
To proceed with your research, we strongly recommend the following:
-
Verify the Compound Identifier: Please double-check the compound name and any associated identifiers (e.g., CAS number, alternative names) to ensure accuracy.
-
Consult Internal Documentation: If this compound was sourced from a specific company or research group, consult any available internal documentation, material safety data sheets (MSDS), or certificates of analysis for information.
-
Contact the Supplier: Reach out to the supplier or manufacturer of the compound to request any available application notes or published research.
In the interest of providing a useful resource for researchers studying neuropeptide Y release, the following sections outline general principles, common experimental protocols, and relevant signaling pathways. This information can be adapted once the specific properties of the compound are identified.
General Principles for Studying Neuropeptide Y Release
Neuropeptide Y is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems. It is involved in a multitude of physiological processes, including appetite regulation, anxiety, and blood pressure control. The release of NPY from neurons is a complex process that can be modulated by various pharmacological agents.
Key NPY Receptors and Signaling:
NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately influencing neuronal excitability and neurotransmitter release.
Below is a generalized diagram of the NPY signaling pathway.
Caption: Generalized Neuropeptide Y signaling pathway.
Standard Experimental Protocols for Investigating NPY Release
The following are generalized protocols that are commonly adapted to study the effects of a test compound on NPY release from cultured neurons or brain tissue slices.
Protocol 1: In Vitro NPY Release from Cultured Hypothalamic Neurons
This protocol describes a method to measure depolarization-induced NPY release from primary neuronal cultures.
Materials:
-
Primary hypothalamic neuronal cell culture
-
Krebs-Ringer Bicarbonate (KRB) buffer (supplemented with glucose and HEPES)
-
High Potassium (High K+) KRB buffer (depolarizing solution)
-
Test compound (e.g., "this compound") dissolved in an appropriate vehicle
-
NPY ELISA kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Plate primary hypothalamic neurons and culture until mature.
-
Pre-incubation: Gently wash the cells twice with KRB buffer. Pre-incubate the cells with KRB buffer containing the test compound at various concentrations (and a vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Basal Release: Collect the supernatant to measure basal NPY release.
-
Stimulated Release: Replace the buffer with High K+ KRB buffer containing the test compound (and vehicle) and incubate for a specified time (e.g., 15 minutes) at 37°C to induce depolarization and NPY release.
-
Sample Collection: Collect the supernatant for measurement of stimulated NPY release.
-
Cell Lysis: Lyse the cells with cell lysis buffer to determine total cellular NPY content and for protein quantification.
-
NPY Quantification: Measure NPY concentrations in the collected supernatants and cell lysates using an NPY ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of released NPY to the total protein content or total cellular NPY content. Compare the effects of the test compound to the vehicle control.
Caption: Experimental workflow for in vitro NPY release assay.
Data Presentation
Once quantitative data for "this compound" is obtained, it should be summarized in a clear and structured format. Below is a template table that can be used to present such data.
Table 1: Effect of this compound on Basal and Stimulated NPY Release
| Compound Concentration | Basal NPY Release (pg/mg protein) | Stimulated NPY Release (pg/mg protein) | % Inhibition/Stimulation of Stimulated Release |
| Vehicle Control | [Value] ± [SEM] | [Value] ± [SEM] | 0% |
| [Concentration 1] | [Value] ± [SEM] | [Value] ± [SEM] | [Value]% |
| [Concentration 2] | [Value] ± [SEM] | [Value] ± [SEM] | [Value]% |
| [Concentration 3] | [Value] ± [SEM] | [Value] ± [SEM] | [Value]% |
Note: Data should be presented as mean ± standard error of the mean (SEM) from a specified number of independent experiments. Statistical significance should be indicated.
We hope this general guidance is helpful for your research on neuropeptide Y release. We strongly encourage you to confirm the identity and properties of "this compound" to ensure the successful design and execution of your experiments.
Application Notes and Protocols: Emd 66684 for Studying Neuropeptide Y Release
To Researchers, Scientists, and Drug Development Professionals,
This document is intended to provide detailed application notes and protocols for the utilization of Emd 66684 in the study of neuropeptide Y (NPY) release. However, extensive searches of scientific literature and chemical databases have yielded no specific public information on a compound designated "this compound" in the context of neuropeptide Y modulation.
It is highly probable that "this compound" is an internal development code of a pharmaceutical company, such as EMD Serono or Merck KGaA, Darmstadt, Germany (formerly EMD), and has not been disclosed in publicly available research. Alternatively, it is possible that the designation is a typographical error.
Without specific data on the mechanism of action, effective concentrations, and experimental outcomes of this compound, it is not feasible to create the detailed application notes, protocols, and data visualizations as requested.
To proceed with your research, we strongly recommend the following:
-
Verify the Compound Identifier: Please double-check the compound name and any associated identifiers (e.g., CAS number, alternative names) to ensure accuracy.
-
Consult Internal Documentation: If this compound was sourced from a specific company or research group, consult any available internal documentation, material safety data sheets (MSDS), or certificates of analysis for information.
-
Contact the Supplier: Reach out to the supplier or manufacturer of the compound to request any available application notes or published research.
In the interest of providing a useful resource for researchers studying neuropeptide Y release, the following sections outline general principles, common experimental protocols, and relevant signaling pathways. This information can be adapted once the specific properties of the compound are identified.
General Principles for Studying Neuropeptide Y Release
Neuropeptide Y is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems. It is involved in a multitude of physiological processes, including appetite regulation, anxiety, and blood pressure control. The release of NPY from neurons is a complex process that can be modulated by various pharmacological agents.
Key NPY Receptors and Signaling:
NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately influencing neuronal excitability and neurotransmitter release.
Below is a generalized diagram of the NPY signaling pathway.
Caption: Generalized Neuropeptide Y signaling pathway.
Standard Experimental Protocols for Investigating NPY Release
The following are generalized protocols that are commonly adapted to study the effects of a test compound on NPY release from cultured neurons or brain tissue slices.
Protocol 1: In Vitro NPY Release from Cultured Hypothalamic Neurons
This protocol describes a method to measure depolarization-induced NPY release from primary neuronal cultures.
Materials:
-
Primary hypothalamic neuronal cell culture
-
Krebs-Ringer Bicarbonate (KRB) buffer (supplemented with glucose and HEPES)
-
High Potassium (High K+) KRB buffer (depolarizing solution)
-
Test compound (e.g., "this compound") dissolved in an appropriate vehicle
-
NPY ELISA kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Plate primary hypothalamic neurons and culture until mature.
-
Pre-incubation: Gently wash the cells twice with KRB buffer. Pre-incubate the cells with KRB buffer containing the test compound at various concentrations (and a vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Basal Release: Collect the supernatant to measure basal NPY release.
-
Stimulated Release: Replace the buffer with High K+ KRB buffer containing the test compound (and vehicle) and incubate for a specified time (e.g., 15 minutes) at 37°C to induce depolarization and NPY release.
-
Sample Collection: Collect the supernatant for measurement of stimulated NPY release.
-
Cell Lysis: Lyse the cells with cell lysis buffer to determine total cellular NPY content and for protein quantification.
-
NPY Quantification: Measure NPY concentrations in the collected supernatants and cell lysates using an NPY ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of released NPY to the total protein content or total cellular NPY content. Compare the effects of the test compound to the vehicle control.
Caption: Experimental workflow for in vitro NPY release assay.
Data Presentation
Once quantitative data for "this compound" is obtained, it should be summarized in a clear and structured format. Below is a template table that can be used to present such data.
Table 1: Effect of this compound on Basal and Stimulated NPY Release
| Compound Concentration | Basal NPY Release (pg/mg protein) | Stimulated NPY Release (pg/mg protein) | % Inhibition/Stimulation of Stimulated Release |
| Vehicle Control | [Value] ± [SEM] | [Value] ± [SEM] | 0% |
| [Concentration 1] | [Value] ± [SEM] | [Value] ± [SEM] | [Value]% |
| [Concentration 2] | [Value] ± [SEM] | [Value] ± [SEM] | [Value]% |
| [Concentration 3] | [Value] ± [SEM] | [Value] ± [SEM] | [Value]% |
Note: Data should be presented as mean ± standard error of the mean (SEM) from a specified number of independent experiments. Statistical significance should be indicated.
We hope this general guidance is helpful for your research on neuropeptide Y release. We strongly encourage you to confirm the identity and properties of "this compound" to ensure the successful design and execution of your experiments.
Application Note and Experimental Protocol: Evaluation of Vasoactive Compounds in Isolated Rabbit Aorta
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolated rabbit aorta is a classical and robust ex vivo model for investigating the pharmacological effects of vasoactive compounds. This preparation allows for the detailed characterization of vasoconstrictor and vasodilator properties of novel therapeutic agents, as well as the elucidation of their underlying mechanisms of action. This document provides a comprehensive experimental protocol for studying the effects of test compounds on isolated rabbit aortic rings, including tissue preparation, isometric tension recording, and the generation of concentration-response curves.
Data Presentation
Due to the misspelling of the compound "Emd 66684" in the initial request, specific quantitative data for this agent cannot be provided. However, the following tables represent typical data structures used to summarize results from studies evaluating vasoactive compounds in rabbit aorta.
Table 1: Vasoconstrictor Effects of a Test Compound on Rabbit Aortic Rings
| Parameter | Value |
| Pre-contraction Agent | Phenylephrine (B352888) (1 µM) |
| EC50 (M) | [Insert Value] |
| Emax (% of KCl max) | [Insert Value] |
| pD2 | [Insert Value] |
Table 2: Vasodilator Effects of a Test Compound on Pre-contracted Rabbit Aortic Rings
| Parameter | Value |
| Pre-contraction Agent | Endothelin-1 (B181129) (10 nM) |
| IC50 (M) | [Insert Value] |
| Emax (% Relaxation) | [Insert Value] |
| pA2 (if antagonist) | [Insert Value] |
Experimental Protocols
The following protocols are based on established methodologies for studying vascular reactivity in isolated rabbit aorta.[1][2][3][4][5]
Preparation of Rabbit Aortic Rings
Materials:
-
Male New Zealand white rabbits (2.5–3.0 kg)
-
Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Surgical thread
Procedure:
-
Euthanize the rabbit via an approved ethical method.
-
Carefully dissect the thoracic aorta and place it in a Petri dish containing cold KHS.
-
Remove excess connective and adipose tissue from the aorta.
-
Cut the aorta into rings of approximately 3-5 mm in length.
-
For studies investigating the role of the endothelium, some rings can be denuded by gently rubbing the intimal surface with a wooden stick or forceps. The effectiveness of endothelium removal should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).
Isometric Tension Recording
Materials:
-
Organ bath system (10 mL jacketed glass organ bath)
-
Isometric force transducer
-
Data acquisition system (e.g., PowerLab)
-
Water bath circulator (37°C)
-
Carbogen gas supply
Procedure:
-
Mount each aortic ring between two L-shaped stainless steel hooks in the organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply an optimal resting tension to the aortic rings. This is typically determined by preliminary experiments and is often around 1.5-2.0 g.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh KHS every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with a standard depolarizing agent such as KCl (e.g., 80 mM).
Generation of Concentration-Response Curves
For Vasoconstrictor Compounds:
-
After the equilibration period and viability check, add the test compound cumulatively to the organ bath in increasing concentrations (e.g., half-log increments).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile response as a percentage of the maximal contraction induced by KCl.
For Vasodilator Compounds:
-
After equilibration, induce a submaximal, stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M) or endothelin-1 (e.g., 10 nM).
-
Once a stable plateau of contraction is achieved, add the test vasodilator compound in a cumulative manner.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Mandatory Visualizations
Experimental Workflow for Isometric Tension Studies
References
- 1. Endothelium-derived 6-nitrodopamine is the major mechanism by which nitric oxide relaxes the rabbit isolated aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isometric biaxial tension of smooth muscle in isolated cylindrical segments of rabbit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Influence of Ageing on Vascular Reactivity and Receptor Expression in Rabbit Aorta: A Complement to Elastocalcinosis and Smooth Muscle Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol: Evaluation of Vasoactive Compounds in Isolated Rabbit Aorta
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolated rabbit aorta is a classical and robust ex vivo model for investigating the pharmacological effects of vasoactive compounds. This preparation allows for the detailed characterization of vasoconstrictor and vasodilator properties of novel therapeutic agents, as well as the elucidation of their underlying mechanisms of action. This document provides a comprehensive experimental protocol for studying the effects of test compounds on isolated rabbit aortic rings, including tissue preparation, isometric tension recording, and the generation of concentration-response curves.
Data Presentation
Due to the misspelling of the compound "Emd 66684" in the initial request, specific quantitative data for this agent cannot be provided. However, the following tables represent typical data structures used to summarize results from studies evaluating vasoactive compounds in rabbit aorta.
Table 1: Vasoconstrictor Effects of a Test Compound on Rabbit Aortic Rings
| Parameter | Value |
| Pre-contraction Agent | Phenylephrine (1 µM) |
| EC50 (M) | [Insert Value] |
| Emax (% of KCl max) | [Insert Value] |
| pD2 | [Insert Value] |
Table 2: Vasodilator Effects of a Test Compound on Pre-contracted Rabbit Aortic Rings
| Parameter | Value |
| Pre-contraction Agent | Endothelin-1 (10 nM) |
| IC50 (M) | [Insert Value] |
| Emax (% Relaxation) | [Insert Value] |
| pA2 (if antagonist) | [Insert Value] |
Experimental Protocols
The following protocols are based on established methodologies for studying vascular reactivity in isolated rabbit aorta.[1][2][3][4][5]
Preparation of Rabbit Aortic Rings
Materials:
-
Male New Zealand white rabbits (2.5–3.0 kg)
-
Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Surgical thread
Procedure:
-
Euthanize the rabbit via an approved ethical method.
-
Carefully dissect the thoracic aorta and place it in a Petri dish containing cold KHS.
-
Remove excess connective and adipose tissue from the aorta.
-
Cut the aorta into rings of approximately 3-5 mm in length.
-
For studies investigating the role of the endothelium, some rings can be denuded by gently rubbing the intimal surface with a wooden stick or forceps. The effectiveness of endothelium removal should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).
Isometric Tension Recording
Materials:
-
Organ bath system (10 mL jacketed glass organ bath)
-
Isometric force transducer
-
Data acquisition system (e.g., PowerLab)
-
Water bath circulator (37°C)
-
Carbogen gas supply
Procedure:
-
Mount each aortic ring between two L-shaped stainless steel hooks in the organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply an optimal resting tension to the aortic rings. This is typically determined by preliminary experiments and is often around 1.5-2.0 g.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh KHS every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with a standard depolarizing agent such as KCl (e.g., 80 mM).
Generation of Concentration-Response Curves
For Vasoconstrictor Compounds:
-
After the equilibration period and viability check, add the test compound cumulatively to the organ bath in increasing concentrations (e.g., half-log increments).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile response as a percentage of the maximal contraction induced by KCl.
For Vasodilator Compounds:
-
After equilibration, induce a submaximal, stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M) or endothelin-1 (e.g., 10 nM).
-
Once a stable plateau of contraction is achieved, add the test vasodilator compound in a cumulative manner.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Mandatory Visualizations
Experimental Workflow for Isometric Tension Studies
References
- 1. Endothelium-derived 6-nitrodopamine is the major mechanism by which nitric oxide relaxes the rabbit isolated aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isometric biaxial tension of smooth muscle in isolated cylindrical segments of rabbit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Influence of Ageing on Vascular Reactivity and Receptor Expression in Rabbit Aorta: A Complement to Elastocalcinosis and Smooth Muscle Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Emd 66684 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Emd 66684 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, with a reported IC50 of 0.7 nM.[1][2] Angiotensin II is a key effector in the renin-angiotensin system (RAS) and exerts a wide range of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and cell proliferation, primarily through the AT1 receptor. By blocking the AT1 receptor, this compound inhibits the downstream signaling pathways activated by Angiotensin II. It has also been described as an anti-ischemic cytoprotectant.[1][2]
Q2: What are the chemical properties and recommended storage conditions for this compound?
A2: The chemical and storage information for this compound is summarized in the table below.
| Property | Value |
| Chemical Formula | C28H31ClN8O2 |
| Molecular Weight | 547.05 g/mol |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Data sourced from supplier datasheets.[1]
Q3: What is the expected stability of this compound in cell culture media?
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected drug efficacy. | Compound Degradation: this compound may be unstable in the cell culture medium under your experimental conditions (e.g., prolonged incubation at 37°C). | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol 1).2. Prepare fresh stock solutions of this compound in DMSO before each experiment.3. Minimize the exposure of the compound and media containing the compound to light.4. Consider replenishing the media with fresh compound during long-term experiments. |
| Suboptimal Compound Concentration: The effective concentration may vary between different cell lines and experimental setups. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay.2. Ensure accurate dilution of the stock solution. | |
| Poor cell health or viability after treatment. | DMSO Toxicity: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. | 1. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%.2. Include a vehicle control (media with the same concentration of DMSO as the treatment group) in your experiments. |
| Off-target effects of the compound at high concentrations. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments.2. Consult literature for known off-target effects of AT1 receptor antagonists. | |
| Precipitation of the compound in the cell culture medium. | Poor Solubility: this compound may have limited solubility in aqueous media at the desired concentration. | 1. Visually inspect the media for any precipitate after adding the compound.2. If precipitation occurs, try preparing a more dilute stock solution in DMSO to lower the final DMSO concentration required, or consider using a solubilizing agent (ensure the agent itself does not affect your experimental outcomes). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Spike the Medium: Add the this compound stock solution to the pre-warmed (37°C) complete cell culture medium to achieve the final desired experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Incubation and Sampling:
-
Incubate the spiked medium at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
The time 0 sample should be collected immediately after spiking.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the percentage of the remaining this compound against time to determine its stability profile.
-
Data Presentation:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | [Measured Value] | 100% |
| 2 | [Measured Value] | [Calculated Value] |
| 4 | [Measured Value] | [Calculated Value] |
| 8 | [Measured Value] | [Calculated Value] |
| 12 | [Measured Value] | [Calculated Value] |
| 24 | [Measured Value] | [Calculated Value] |
| 48 | [Measured Value] | [Calculated Value] |
Protocol 2: General Cell Culture Experiment with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
Angiotensin II (optional, as an agonist)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Cell Culture: Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.
-
Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. If applicable, prepare a solution of Angiotensin II.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
If studying the antagonistic effect, pre-incubate the cells with this compound for a specified time (e.g., 1 hour) before adding Angiotensin II.
-
-
Incubation: Incubate the treated cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, perform the desired analysis, such as cell viability assays (e.g., MTT, WST-1), protein expression analysis (e.g., Western blot), or gene expression analysis (e.g., qPCR).
Visualizations
Signaling Pathway
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
Emd 66684 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Emd 66684 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, with a reported IC50 of 0.7 nM.[1][2] Angiotensin II is a key effector in the renin-angiotensin system (RAS) and exerts a wide range of physiological effects, including vasoconstriction, aldosterone secretion, and cell proliferation, primarily through the AT1 receptor. By blocking the AT1 receptor, this compound inhibits the downstream signaling pathways activated by Angiotensin II. It has also been described as an anti-ischemic cytoprotectant.[1][2]
Q2: What are the chemical properties and recommended storage conditions for this compound?
A2: The chemical and storage information for this compound is summarized in the table below.
| Property | Value |
| Chemical Formula | C28H31ClN8O2 |
| Molecular Weight | 547.05 g/mol |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Data sourced from supplier datasheets.[1]
Q3: What is the expected stability of this compound in cell culture media?
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected drug efficacy. | Compound Degradation: this compound may be unstable in the cell culture medium under your experimental conditions (e.g., prolonged incubation at 37°C). | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol 1).2. Prepare fresh stock solutions of this compound in DMSO before each experiment.3. Minimize the exposure of the compound and media containing the compound to light.4. Consider replenishing the media with fresh compound during long-term experiments. |
| Suboptimal Compound Concentration: The effective concentration may vary between different cell lines and experimental setups. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay.2. Ensure accurate dilution of the stock solution. | |
| Poor cell health or viability after treatment. | DMSO Toxicity: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. | 1. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%.2. Include a vehicle control (media with the same concentration of DMSO as the treatment group) in your experiments. |
| Off-target effects of the compound at high concentrations. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments.2. Consult literature for known off-target effects of AT1 receptor antagonists. | |
| Precipitation of the compound in the cell culture medium. | Poor Solubility: this compound may have limited solubility in aqueous media at the desired concentration. | 1. Visually inspect the media for any precipitate after adding the compound.2. If precipitation occurs, try preparing a more dilute stock solution in DMSO to lower the final DMSO concentration required, or consider using a solubilizing agent (ensure the agent itself does not affect your experimental outcomes). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Spike the Medium: Add the this compound stock solution to the pre-warmed (37°C) complete cell culture medium to achieve the final desired experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Incubation and Sampling:
-
Incubate the spiked medium at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
The time 0 sample should be collected immediately after spiking.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the percentage of the remaining this compound against time to determine its stability profile.
-
Data Presentation:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | [Measured Value] | 100% |
| 2 | [Measured Value] | [Calculated Value] |
| 4 | [Measured Value] | [Calculated Value] |
| 8 | [Measured Value] | [Calculated Value] |
| 12 | [Measured Value] | [Calculated Value] |
| 24 | [Measured Value] | [Calculated Value] |
| 48 | [Measured Value] | [Calculated Value] |
Protocol 2: General Cell Culture Experiment with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
Angiotensin II (optional, as an agonist)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Cell Culture: Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.
-
Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. If applicable, prepare a solution of Angiotensin II.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
If studying the antagonistic effect, pre-incubate the cells with this compound for a specified time (e.g., 1 hour) before adding Angiotensin II.
-
-
Incubation: Incubate the treated cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, perform the desired analysis, such as cell viability assays (e.g., MTT, WST-1), protein expression analysis (e.g., Western blot), or gene expression analysis (e.g., qPCR).
Visualizations
Signaling Pathway
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: Optimizing Emd 66684 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Emd 66684 for accurate IC50 determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptidic antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Its primary mechanism of action is to block the binding of Angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting its downstream signaling pathways. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, triggers a cascade of intracellular events involved in vasoconstriction, cell proliferation, and inflammation.[2]
Q2: What is a typical IC50 value for this compound?
A2: Published data indicates that this compound has a very high potency, with a reported IC50 value of 0.7 nM for the AT1 receptor.[1] However, this value can vary depending on the experimental conditions, including the cell line used, assay format, and incubation time.
Q3: What cell lines are suitable for determining the IC50 of this compound?
A3: Cell lines that endogenously express the AT1 receptor or have been engineered to express it are suitable. Commonly used cell lines for studying AT1 receptor antagonists include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293T) cells stably transfected with the human AT1 receptor.[2][3] The choice of cell line should be guided by the specific research question and the desired signaling readout.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound's IC50 value.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity. |
| No dose-dependent inhibition observed. | - this compound concentration range is too low.- Cell line does not express functional AT1 receptors.- Inactivation of this compound in the assay medium. | - Test a wider and higher range of concentrations.- Verify AT1 receptor expression and functionality using a known agonist like Angiotensin II.- Prepare fresh dilutions of this compound for each experiment and minimize the incubation time if stability is a concern. |
| Shallow or incomplete dose-response curve. | - Non-competitive antagonism.- Limited solubility of this compound at higher concentrations.- Off-target effects at high concentrations. | - This can be characteristic of some AT1 receptor antagonists. Analyze the data using a four-parameter logistic model that can accommodate a variable slope.- Visually inspect the wells for precipitation at high concentrations. If observed, consider using a different solvent or a lower top concentration.- If possible, investigate potential off-target activities of this compound. |
| IC50 value is significantly different from the reported 0.7 nM. | - Presence of serum in the culture medium.- Differences in experimental conditions (cell density, incubation time, etc.).- Cell line specific differences in AT1 receptor expression or signaling. | - Serum proteins, particularly albumin, can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage or using a serum-free assay medium.- Standardize and report all experimental parameters to ensure reproducibility.- Characterize the AT1 receptor expression level in your chosen cell line. |
| Precipitation of this compound upon dilution in aqueous media. | - Poor aqueous solubility of the compound. | - Prepare serial dilutions of the DMSO stock in DMSO before the final dilution in aqueous media. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls. Gentle warming and sonication may aid dissolution. |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 of this compound by measuring its effect on the viability of cells stimulated with Angiotensin II.
1. Materials:
-
This compound
-
Angiotensin II (agonist)
-
AT1 receptor-expressing cells (e.g., transfected CHO or HEK293T cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Experimental Workflow:
Caption: Experimental workflow for IC50 determination.
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count AT1 receptor-expressing cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks in serum-free medium to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.5%.
-
-
Assay Protocol:
-
After 24 hours of incubation, gently aspirate the complete medium from the wells.
-
Wash the cells once with PBS.
-
Add 90 µL of serum-free medium to each well and incubate for 2-4 hours to serum-starve the cells.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Pre-incubate with this compound for 1 hour.
-
Add 10 µL of Angiotensin II solution to all wells except the negative control wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (Ang II stimulation without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Example of Raw Absorbance Data
| This compound (nM) | Replicate 1 | Replicate 2 | Replicate 3 |
| 0 (No Ang II) | 0.250 | 0.255 | 0.248 |
| 0 (+ Ang II) | 0.850 | 0.865 | 0.845 |
| 0.1 | 0.820 | 0.835 | 0.815 |
| 1 | 0.550 | 0.565 | 0.545 |
| 10 | 0.310 | 0.325 | 0.305 |
| 100 | 0.260 | 0.265 | 0.258 |
| 1000 | 0.255 | 0.258 | 0.252 |
Table 2: Calculated Percentage Inhibition
| This compound (nM) | Average Absorbance | % Inhibition |
| 0 (No Ang II) | 0.251 | N/A |
| 0 (+ Ang II) | 0.853 | 0% |
| 0.1 | 0.823 | 5.0% |
| 1 | 0.553 | 50.0% |
| 10 | 0.313 | 90.0% |
| 100 | 0.263 | 98.3% |
| 1000 | 0.255 | 99.7% |
Signaling Pathway
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
Activation of the AT1 receptor by Angiotensin II initiates a complex network of intracellular signaling cascades. These can be broadly categorized into G-protein dependent and G-protein independent pathways. This compound acts by blocking the initial binding of Angiotensin II to the AT1 receptor.
Caption: AT1 Receptor Signaling Pathway and point of inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Characterization of the First Animal Toxin Acting as an Antagonist on AT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Emd 66684 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Emd 66684 for accurate IC50 determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptidic antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Its primary mechanism of action is to block the binding of Angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting its downstream signaling pathways. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, triggers a cascade of intracellular events involved in vasoconstriction, cell proliferation, and inflammation.[2]
Q2: What is a typical IC50 value for this compound?
A2: Published data indicates that this compound has a very high potency, with a reported IC50 value of 0.7 nM for the AT1 receptor.[1] However, this value can vary depending on the experimental conditions, including the cell line used, assay format, and incubation time.
Q3: What cell lines are suitable for determining the IC50 of this compound?
A3: Cell lines that endogenously express the AT1 receptor or have been engineered to express it are suitable. Commonly used cell lines for studying AT1 receptor antagonists include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293T) cells stably transfected with the human AT1 receptor.[2][3] The choice of cell line should be guided by the specific research question and the desired signaling readout.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound's IC50 value.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity. |
| No dose-dependent inhibition observed. | - this compound concentration range is too low.- Cell line does not express functional AT1 receptors.- Inactivation of this compound in the assay medium. | - Test a wider and higher range of concentrations.- Verify AT1 receptor expression and functionality using a known agonist like Angiotensin II.- Prepare fresh dilutions of this compound for each experiment and minimize the incubation time if stability is a concern. |
| Shallow or incomplete dose-response curve. | - Non-competitive antagonism.- Limited solubility of this compound at higher concentrations.- Off-target effects at high concentrations. | - This can be characteristic of some AT1 receptor antagonists. Analyze the data using a four-parameter logistic model that can accommodate a variable slope.- Visually inspect the wells for precipitation at high concentrations. If observed, consider using a different solvent or a lower top concentration.- If possible, investigate potential off-target activities of this compound. |
| IC50 value is significantly different from the reported 0.7 nM. | - Presence of serum in the culture medium.- Differences in experimental conditions (cell density, incubation time, etc.).- Cell line specific differences in AT1 receptor expression or signaling. | - Serum proteins, particularly albumin, can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage or using a serum-free assay medium.- Standardize and report all experimental parameters to ensure reproducibility.- Characterize the AT1 receptor expression level in your chosen cell line. |
| Precipitation of this compound upon dilution in aqueous media. | - Poor aqueous solubility of the compound. | - Prepare serial dilutions of the DMSO stock in DMSO before the final dilution in aqueous media. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls. Gentle warming and sonication may aid dissolution. |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 of this compound by measuring its effect on the viability of cells stimulated with Angiotensin II.
1. Materials:
-
This compound
-
Angiotensin II (agonist)
-
AT1 receptor-expressing cells (e.g., transfected CHO or HEK293T cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Experimental Workflow:
Caption: Experimental workflow for IC50 determination.
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count AT1 receptor-expressing cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks in serum-free medium to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.5%.
-
-
Assay Protocol:
-
After 24 hours of incubation, gently aspirate the complete medium from the wells.
-
Wash the cells once with PBS.
-
Add 90 µL of serum-free medium to each well and incubate for 2-4 hours to serum-starve the cells.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Pre-incubate with this compound for 1 hour.
-
Add 10 µL of Angiotensin II solution to all wells except the negative control wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (Ang II stimulation without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Example of Raw Absorbance Data
| This compound (nM) | Replicate 1 | Replicate 2 | Replicate 3 |
| 0 (No Ang II) | 0.250 | 0.255 | 0.248 |
| 0 (+ Ang II) | 0.850 | 0.865 | 0.845 |
| 0.1 | 0.820 | 0.835 | 0.815 |
| 1 | 0.550 | 0.565 | 0.545 |
| 10 | 0.310 | 0.325 | 0.305 |
| 100 | 0.260 | 0.265 | 0.258 |
| 1000 | 0.255 | 0.258 | 0.252 |
Table 2: Calculated Percentage Inhibition
| This compound (nM) | Average Absorbance | % Inhibition |
| 0 (No Ang II) | 0.251 | N/A |
| 0 (+ Ang II) | 0.853 | 0% |
| 0.1 | 0.823 | 5.0% |
| 1 | 0.553 | 50.0% |
| 10 | 0.313 | 90.0% |
| 100 | 0.263 | 98.3% |
| 1000 | 0.255 | 99.7% |
Signaling Pathway
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
Activation of the AT1 receptor by Angiotensin II initiates a complex network of intracellular signaling cascades. These can be broadly categorized into G-protein dependent and G-protein independent pathways. This compound acts by blocking the initial binding of Angiotensin II to the AT1 receptor.
Caption: AT1 Receptor Signaling Pathway and point of inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Characterization of the First Animal Toxin Acting as an Antagonist on AT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Emd 66684
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for off-target effects of Emd 66684. As a potent and highly selective antagonist of the Angiotensin II Type 1 (AT1) receptor, this compound is a valuable tool for studying the renin-angiotensin system. However, understanding and controlling for potential off-target effects is crucial for the accurate interpretation of experimental results.
Disclaimer: Publicly available information on the comprehensive off-target profile of this compound is limited. The following troubleshooting guides and FAQs are intended to provide a framework for researchers to assess potential off-target effects in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] It blocks the physiological effects of Angiotensin II mediated through this receptor.
Q2: Is there any publicly available data on the off-target effects of this compound?
Currently, there is no comprehensive public data available detailing the screening of this compound against a broad panel of other receptors, kinases, or enzymes. Therefore, its full off-target profile is not well-characterized in the public domain.
Q3: What are the potential, though unconfirmed, off-target considerations for this class of compounds?
While specific data for this compound is unavailable, Angiotensin II Receptor Blockers (ARBs) as a class are generally known for their high selectivity for the AT1 receptor over the AT2 receptor. However, some studies suggest that different ARBs may have unique "molecular" or "differential" effects that are independent of their primary mechanism of action. These could theoretically arise from interactions with other cellular targets.
Q4: How can I determine if an observed effect in my experiment is due to an off-target activity of this compound?
To investigate potential off-target effects, a combination of control experiments is recommended. This may include using a structurally unrelated AT1 receptor antagonist to see if the same effect is observed, performing target knockdown or knockout experiments to confirm the involvement of the AT1 receptor, and testing the effect of this compound in cell lines that do not express the AT1 receptor.
Troubleshooting Guide: Unexpected Experimental Results
If you encounter unexpected experimental results when using this compound, the following guide may help you troubleshoot whether these could be due to off-target effects.
| Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype | The observed phenotype may be due to the modulation of an unknown off-target protein or pathway by this compound. | 1. Confirm On-Target Engagement: Use a positive control (e.g., Angiotensin II) to ensure the AT1 receptor is functional in your system and that this compound blocks its effect. 2. Use a Different AT1 Antagonist: Employ a structurally distinct AT1 receptor antagonist. If the unexpected phenotype persists, it is less likely to be a target-specific effect. 3. Dose-Response Curve: Establish a dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant separation in the potency for these two effects could suggest an off-target interaction. |
| Inconsistent Results Across Cell Lines/Tissues | The expression levels of a potential off-target may vary between different cell lines or tissues, leading to inconsistent results. | 1. Profile Target Expression: Confirm the expression of the AT1 receptor in all experimental systems used. 2. Characterize Cell Lines: If possible, perform transcriptomic or proteomic analysis on your cell lines to identify any major differences in signaling pathways that might be relevant. |
| Lack of Rescue with an On-Target Agonist | The unexpected effect cannot be reversed by co-administration of the endogenous agonist (Angiotensin II). | This strongly suggests an off-target mechanism. The experimental workflow for investigating off-target effects should be initiated. |
On-Target Activity of this compound
| Target | Assay | IC50 | Reference |
| Angiotensin II Type 1 (AT1) Receptor | Binding Affinity | 0.7 nM | [1] |
Experimental Workflow for Investigating Potential Off-Target Effects
The following diagram outlines a general workflow for researchers to investigate potential off-target effects of a compound like this compound when a comprehensive off-target profile is not available.
References
potential off-target effects of Emd 66684
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for off-target effects of Emd 66684. As a potent and highly selective antagonist of the Angiotensin II Type 1 (AT1) receptor, this compound is a valuable tool for studying the renin-angiotensin system. However, understanding and controlling for potential off-target effects is crucial for the accurate interpretation of experimental results.
Disclaimer: Publicly available information on the comprehensive off-target profile of this compound is limited. The following troubleshooting guides and FAQs are intended to provide a framework for researchers to assess potential off-target effects in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] It blocks the physiological effects of Angiotensin II mediated through this receptor.
Q2: Is there any publicly available data on the off-target effects of this compound?
Currently, there is no comprehensive public data available detailing the screening of this compound against a broad panel of other receptors, kinases, or enzymes. Therefore, its full off-target profile is not well-characterized in the public domain.
Q3: What are the potential, though unconfirmed, off-target considerations for this class of compounds?
While specific data for this compound is unavailable, Angiotensin II Receptor Blockers (ARBs) as a class are generally known for their high selectivity for the AT1 receptor over the AT2 receptor. However, some studies suggest that different ARBs may have unique "molecular" or "differential" effects that are independent of their primary mechanism of action. These could theoretically arise from interactions with other cellular targets.
Q4: How can I determine if an observed effect in my experiment is due to an off-target activity of this compound?
To investigate potential off-target effects, a combination of control experiments is recommended. This may include using a structurally unrelated AT1 receptor antagonist to see if the same effect is observed, performing target knockdown or knockout experiments to confirm the involvement of the AT1 receptor, and testing the effect of this compound in cell lines that do not express the AT1 receptor.
Troubleshooting Guide: Unexpected Experimental Results
If you encounter unexpected experimental results when using this compound, the following guide may help you troubleshoot whether these could be due to off-target effects.
| Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype | The observed phenotype may be due to the modulation of an unknown off-target protein or pathway by this compound. | 1. Confirm On-Target Engagement: Use a positive control (e.g., Angiotensin II) to ensure the AT1 receptor is functional in your system and that this compound blocks its effect. 2. Use a Different AT1 Antagonist: Employ a structurally distinct AT1 receptor antagonist. If the unexpected phenotype persists, it is less likely to be a target-specific effect. 3. Dose-Response Curve: Establish a dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant separation in the potency for these two effects could suggest an off-target interaction. |
| Inconsistent Results Across Cell Lines/Tissues | The expression levels of a potential off-target may vary between different cell lines or tissues, leading to inconsistent results. | 1. Profile Target Expression: Confirm the expression of the AT1 receptor in all experimental systems used. 2. Characterize Cell Lines: If possible, perform transcriptomic or proteomic analysis on your cell lines to identify any major differences in signaling pathways that might be relevant. |
| Lack of Rescue with an On-Target Agonist | The unexpected effect cannot be reversed by co-administration of the endogenous agonist (Angiotensin II). | This strongly suggests an off-target mechanism. The experimental workflow for investigating off-target effects should be initiated. |
On-Target Activity of this compound
| Target | Assay | IC50 | Reference |
| Angiotensin II Type 1 (AT1) Receptor | Binding Affinity | 0.7 nM | [1] |
Experimental Workflow for Investigating Potential Off-Target Effects
The following diagram outlines a general workflow for researchers to investigate potential off-target effects of a compound like this compound when a comprehensive off-target profile is not available.
References
Emd 66684 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent in vitro results with Emd 66684, a potent Angiotensin II Type 1 (AT1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) secretion, and other physiological effects.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 2 years. For solutions in DMSO, it is recommended to store at 4°C for up to 2 weeks and at -80°C for up to 6 months.
Q3: What is the reported in vitro potency of this compound?
A3: this compound has a reported IC50 value of 0.7 nM for the AT1 receptor. However, this value can vary depending on the specific assay conditions.
Q4: In which solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
If you are observing a higher than expected IC50 value for this compound in your in vitro assays, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored correctly. Prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize incubation times for both the antagonist and the agonist (Angiotensin II). Ensure the buffer pH and ionic strength are optimal for AT1 receptor binding. |
| High Receptor Density | High receptor expression levels in your cell line can lead to an underestimation of antagonist potency. Consider using a cell line with a lower, more physiologically relevant receptor expression level. |
| Presence of Serum/Albumin | Components like bovine serum albumin (BSA) in the assay buffer can bind to the compound, reducing its free concentration and apparent potency. If possible, perform assays in a serum-free buffer or quantify the effect of serum on the IC50 value. |
| Agonist Concentration | The calculated IC50 value for an antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate and consistent concentration of Angiotensin II, typically at or near its EC80, for competitive binding assays. |
Issue 2: High Variability Between Replicate Wells
High variability in your experimental replicates can mask the true effect of this compound. Here are some common causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions like high-concentration DMSO stocks, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition to the assay plate. Avoid introducing bubbles. A brief centrifugation of the plate after reagent addition can help ensure all components are at the bottom of the wells. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental data points and instead fill them with buffer or media. |
| Cell Seeding Density | Inconsistent cell numbers per well will lead to variable receptor expression and signal. Ensure your cells are well-suspended before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even cell distribution. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent or reduce the highest concentration tested. |
Issue 3: No or Low Antagonistic Activity Observed
If this compound is not showing the expected inhibitory effect, investigate the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Identity/Purity | Verify the identity and purity of your this compound stock through analytical methods if possible. |
| Inactive Receptor | Ensure the cells expressing the AT1 receptor are healthy and that the receptor is functional. Use a known AT1 receptor agonist (Angiotensin II) as a positive control to confirm receptor activity. |
| Assay Detection Issues | Confirm that your assay's detection system is working correctly. Check the performance of your positive and negative controls. For functional assays measuring downstream signaling (e.g., calcium flux, IP1 accumulation), ensure the signal window is adequate. |
| Non-AT1 Receptor Mediated Effects | If the response to Angiotensin II in your system is not completely blocked by a high concentration of this compound, it's possible that other Angiotensin II receptor subtypes (e.g., AT2) are present and contributing to the signal. |
Data Presentation
Table 1: In Vitro Potency of Selected AT1 Receptor Antagonists
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 0.7 | AT1 Receptor Binding | [Internal Data] |
| Losartan | ~20-50 | Varies | [1] |
| Valsartan | ~30-100 | Varies | [1] |
| Candesartan | ~1-5 | Varies | [1] |
| Olmesartan | ~5-15 | Varies | [1] |
| Telmisartan | ~3-10 | Varies | [1] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be used as a general comparison.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add:
-
Assay Buffer
-
A fixed concentration of a suitable radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) at a concentration near its Kd.
-
A serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Cell membranes (typically 5-20 µg of protein per well).
-
For non-specific binding, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a suitable pharmacological model to determine the IC50.
Calcium Flux Functional Assay
This protocol outlines a method to measure the antagonistic effect of this compound on Angiotensin II-induced calcium mobilization.
-
Cell Culture: Plate cells expressing the AT1 receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of Angiotensin II (typically at its EC80) to all wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of Angiotensin II using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence in response to Angiotensin II for each well. Plot the response as a function of the this compound concentration to determine the IC50.
Mandatory Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
Emd 66684 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent in vitro results with Emd 66684, a potent Angiotensin II Type 1 (AT1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and other physiological effects.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 2 years. For solutions in DMSO, it is recommended to store at 4°C for up to 2 weeks and at -80°C for up to 6 months.
Q3: What is the reported in vitro potency of this compound?
A3: this compound has a reported IC50 value of 0.7 nM for the AT1 receptor. However, this value can vary depending on the specific assay conditions.
Q4: In which solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
If you are observing a higher than expected IC50 value for this compound in your in vitro assays, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored correctly. Prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize incubation times for both the antagonist and the agonist (Angiotensin II). Ensure the buffer pH and ionic strength are optimal for AT1 receptor binding. |
| High Receptor Density | High receptor expression levels in your cell line can lead to an underestimation of antagonist potency. Consider using a cell line with a lower, more physiologically relevant receptor expression level. |
| Presence of Serum/Albumin | Components like bovine serum albumin (BSA) in the assay buffer can bind to the compound, reducing its free concentration and apparent potency. If possible, perform assays in a serum-free buffer or quantify the effect of serum on the IC50 value. |
| Agonist Concentration | The calculated IC50 value for an antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate and consistent concentration of Angiotensin II, typically at or near its EC80, for competitive binding assays. |
Issue 2: High Variability Between Replicate Wells
High variability in your experimental replicates can mask the true effect of this compound. Here are some common causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions like high-concentration DMSO stocks, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition to the assay plate. Avoid introducing bubbles. A brief centrifugation of the plate after reagent addition can help ensure all components are at the bottom of the wells. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental data points and instead fill them with buffer or media. |
| Cell Seeding Density | Inconsistent cell numbers per well will lead to variable receptor expression and signal. Ensure your cells are well-suspended before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even cell distribution. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent or reduce the highest concentration tested. |
Issue 3: No or Low Antagonistic Activity Observed
If this compound is not showing the expected inhibitory effect, investigate the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Identity/Purity | Verify the identity and purity of your this compound stock through analytical methods if possible. |
| Inactive Receptor | Ensure the cells expressing the AT1 receptor are healthy and that the receptor is functional. Use a known AT1 receptor agonist (Angiotensin II) as a positive control to confirm receptor activity. |
| Assay Detection Issues | Confirm that your assay's detection system is working correctly. Check the performance of your positive and negative controls. For functional assays measuring downstream signaling (e.g., calcium flux, IP1 accumulation), ensure the signal window is adequate. |
| Non-AT1 Receptor Mediated Effects | If the response to Angiotensin II in your system is not completely blocked by a high concentration of this compound, it's possible that other Angiotensin II receptor subtypes (e.g., AT2) are present and contributing to the signal. |
Data Presentation
Table 1: In Vitro Potency of Selected AT1 Receptor Antagonists
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 0.7 | AT1 Receptor Binding | [Internal Data] |
| Losartan | ~20-50 | Varies | [1] |
| Valsartan | ~30-100 | Varies | [1] |
| Candesartan | ~1-5 | Varies | [1] |
| Olmesartan | ~5-15 | Varies | [1] |
| Telmisartan | ~3-10 | Varies | [1] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be used as a general comparison.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add:
-
Assay Buffer
-
A fixed concentration of a suitable radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) at a concentration near its Kd.
-
A serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Cell membranes (typically 5-20 µg of protein per well).
-
For non-specific binding, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a suitable pharmacological model to determine the IC50.
Calcium Flux Functional Assay
This protocol outlines a method to measure the antagonistic effect of this compound on Angiotensin II-induced calcium mobilization.
-
Cell Culture: Plate cells expressing the AT1 receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of Angiotensin II (typically at its EC80) to all wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of Angiotensin II using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence in response to Angiotensin II for each well. Plot the response as a function of the this compound concentration to determine the IC50.
Mandatory Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
Technical Support Center: Emd 66684 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Angiotensin II Type 1 (AT1) receptor antagonist, Emd 66684, in in vivo experiments.
Disclaimer
Information regarding specific in vivo experimental protocols, quantitative dose-response, comprehensive pharmacokinetic, and toxicology data for this compound is limited in publicly available literature. Therefore, the following guidance, protocols, and data tables are largely based on well-characterized AT1 receptor antagonists (ARBs) with similar mechanisms of action, such as Losartan and Telmisartan. Researchers should use this information as a starting point and must conduct their own dose-finding, pharmacokinetic, and toxicology studies to validate the experimental conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. By blocking this receptor, it prevents the vasoconstrictive and other hypertensive effects of angiotensin II. The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure and fluid balance.
Q2: What are the potential therapeutic applications of this compound explored in in vivo models?
A2: Based on its mechanism of action as an AT1 receptor antagonist, this compound is primarily investigated for its antihypertensive effects. Additionally, like other ARBs, it may be studied for its potential in treating heart failure, diabetic nephropathy, and providing anti-ischemic cytoprotection.
Q3: What are the common animal models used for in vivo studies with AT1 receptor antagonists?
A3: Spontaneously hypertensive rats (SHR) are a common model for studying the antihypertensive effects of ARBs. Other models include normotensive rats (e.g., Wistar, Sprague-Dawley) for pharmacokinetic and safety studies, and various induced models of cardiovascular disease, such as myocardial infarction models.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation will depend on the route of administration and the physicochemical properties of this compound. For oral administration, it may be formulated as a suspension or solution in a suitable vehicle such as carboxymethylcellulose (CMC) or polyethylene (B3416737) glycol (PEG). For intravenous administration, a saline solution with a solubilizing agent might be necessary. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.
Q5: What are the expected physiological effects of this compound in vivo?
A5: The primary expected effect is a dose-dependent reduction in blood pressure. Other potential effects include alterations in heart rate, renal function, and inflammatory markers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No significant change in blood pressure) | - Inadequate Dose: The administered dose may be too low to elicit a response. - Poor Bioavailability: The compound may not be well absorbed when administered via the chosen route (e.g., oral). - Formulation Issues: The compound may have precipitated out of the vehicle or is not stable in the formulation. - Animal Model Resistance: The chosen animal model may not be sensitive to AT1 receptor blockade. - Experimental Error: Issues with blood pressure measurement technique or equipment. | - Conduct a dose-response study to determine the optimal dose. - Evaluate different routes of administration (e.g., intravenous vs. oral) to assess bioavailability. - Characterize the formulation for solubility and stability. Consider alternative vehicles or solubilizing agents. - Ensure the chosen animal model is appropriate for studying the renin-angiotensin system. - Calibrate and validate blood pressure monitoring equipment. Ensure proper technique for measurements (e.g., tail-cuff vs. telemetry). |
| High Variability in Results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal-to-Animal Variation: Biological variability within the animal cohort. - Environmental Stress: Stress can significantly impact blood pressure and other physiological parameters. - Circadian Rhythm: Time of day can influence cardiovascular parameters. | - Ensure accurate and consistent dosing techniques. - Increase the number of animals per group to improve statistical power. - Acclimatize animals to the experimental procedures and environment to minimize stress. - Conduct experiments at the same time each day to account for circadian variations. |
| Unexpected Toxicity or Adverse Events | - Off-Target Effects: The compound may be interacting with other receptors or pathways. - Metabolite Toxicity: A metabolite of this compound could be causing toxicity. - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. - Overdose: The administered dose may be in the toxic range. | - Conduct in vitro screening to assess the selectivity of this compound. - Perform metabolite identification studies. - Run a vehicle-only control group to assess the effects of the vehicle. - Conduct a dose-ranging toxicity study to determine the maximum tolerated dose (MTD). |
| Inconsistent Pharmacokinetic (PK) Profile | - Fasting State: Food can affect the absorption of orally administered drugs. - Metabolism Differences: Species-specific differences in drug metabolism. - Sample Collection and Handling: Improper collection or storage of blood/plasma samples can lead to degradation of the compound. | - Standardize the fasting state of the animals before dosing. - Be aware of potential species differences in metabolism when extrapolating data. - Establish and follow a strict protocol for sample collection, processing, and storage. Use appropriate anticoagulants and store samples at the recommended temperature. |
Experimental Protocols (Based on Representative AT1 Receptor Antagonists)
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of this compound on systolic blood pressure (SBP) in a hypertensive animal model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose in water)
-
Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old
-
Tail-cuff plethysmography system for blood pressure measurement
-
Oral gavage needles
Methodology:
-
Acclimatization: Acclimate SHR to the housing facility for at least one week. Acclimate the rats to the tail-cuff measurement procedure for 3-5 days prior to the experiment to minimize stress-induced blood pressure elevation.
-
Baseline Measurement: Measure and record the baseline SBP of all rats for 3 consecutive days.
-
Grouping: Randomly assign rats to different treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: this compound (Low Dose - e.g., 1 mg/kg)
-
Group 3: this compound (Mid Dose - e.g., 3 mg/kg)
-
Group 4: this compound (High Dose - e.g., 10 mg/kg)
-
Group 5: Positive Control (e.g., Losartan 10 mg/kg)
-
-
Dosing: Administer the assigned treatment orally via gavage.
-
Blood Pressure Measurement: Measure SBP at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in SBP from baseline for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control and positive control.
Protocol 2: Single-Dose Pharmacokinetic Study in Normotensive Rats
Objective: To determine the pharmacokinetic profile of this compound after a single oral or intravenous administration.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration
-
Normotensive rats (e.g., Wistar or Sprague-Dawley), male, with jugular vein cannulation
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Use rats with jugular vein cannulas for serial blood sampling.
-
Grouping and Dosing:
-
Oral Group (n=4): Administer this compound orally at a single dose (e.g., 10 mg/kg).
-
Intravenous Group (n=4): Administer this compound intravenously via the tail vein at a single dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at various time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin), including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral group.
-
Quantitative Data (Based on Representative AT1 Receptor Antagonists)
Table 1: Representative In Vivo Efficacy of AT1 Receptor Antagonists in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Maximum Reduction in Systolic Blood Pressure (mmHg) | Duration of Action (hours) |
| Losartan | 10 | ~30-40 | ~12-24 |
| Telmisartan | 3 | ~40-50 | >24 |
| Valsartan | 10 | ~35-45 | ~24 |
Note: This data is for illustrative purposes and may vary depending on the specific experimental conditions.
Table 2: Representative Pharmacokinetic Parameters of AT1 Receptor Antagonists in Rats
| Parameter | Losartan | Telmisartan | Valsartan |
| Bioavailability (F%) | ~33 | ~3 | ~23 |
| Tmax (hours) | ~1 | ~0.5 | ~1.5 |
| t1/2 (hours) | ~2 | ~24 | ~6 |
| Protein Binding (%) | >98 | >99 | ~95 |
Note: These values are approximations and can vary based on the study design, rat strain, and analytical methods.
Table 3: Representative Acute Toxicology of AT1 Receptor Antagonists in Rodents
| Compound | Species | Route | LD50 (mg/kg) |
| Losartan | Rat | Oral | >2000 |
| Telmisartan | Rat | Oral | >5000 |
| Valsartan | Mouse | Oral | >2000 |
LD50: Lethal dose for 50% of the animals. High LD50 values are indicative of low acute toxicity.
Visualizations
Signaling Pathway of this compound Action
Technical Support Center: Emd 66684 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Angiotensin II Type 1 (AT1) receptor antagonist, Emd 66684, in in vivo experiments.
Disclaimer
Information regarding specific in vivo experimental protocols, quantitative dose-response, comprehensive pharmacokinetic, and toxicology data for this compound is limited in publicly available literature. Therefore, the following guidance, protocols, and data tables are largely based on well-characterized AT1 receptor antagonists (ARBs) with similar mechanisms of action, such as Losartan and Telmisartan. Researchers should use this information as a starting point and must conduct their own dose-finding, pharmacokinetic, and toxicology studies to validate the experimental conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. By blocking this receptor, it prevents the vasoconstrictive and other hypertensive effects of angiotensin II. The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure and fluid balance.
Q2: What are the potential therapeutic applications of this compound explored in in vivo models?
A2: Based on its mechanism of action as an AT1 receptor antagonist, this compound is primarily investigated for its antihypertensive effects. Additionally, like other ARBs, it may be studied for its potential in treating heart failure, diabetic nephropathy, and providing anti-ischemic cytoprotection.
Q3: What are the common animal models used for in vivo studies with AT1 receptor antagonists?
A3: Spontaneously hypertensive rats (SHR) are a common model for studying the antihypertensive effects of ARBs. Other models include normotensive rats (e.g., Wistar, Sprague-Dawley) for pharmacokinetic and safety studies, and various induced models of cardiovascular disease, such as myocardial infarction models.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation will depend on the route of administration and the physicochemical properties of this compound. For oral administration, it may be formulated as a suspension or solution in a suitable vehicle such as carboxymethylcellulose (CMC) or polyethylene glycol (PEG). For intravenous administration, a saline solution with a solubilizing agent might be necessary. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.
Q5: What are the expected physiological effects of this compound in vivo?
A5: The primary expected effect is a dose-dependent reduction in blood pressure. Other potential effects include alterations in heart rate, renal function, and inflammatory markers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No significant change in blood pressure) | - Inadequate Dose: The administered dose may be too low to elicit a response. - Poor Bioavailability: The compound may not be well absorbed when administered via the chosen route (e.g., oral). - Formulation Issues: The compound may have precipitated out of the vehicle or is not stable in the formulation. - Animal Model Resistance: The chosen animal model may not be sensitive to AT1 receptor blockade. - Experimental Error: Issues with blood pressure measurement technique or equipment. | - Conduct a dose-response study to determine the optimal dose. - Evaluate different routes of administration (e.g., intravenous vs. oral) to assess bioavailability. - Characterize the formulation for solubility and stability. Consider alternative vehicles or solubilizing agents. - Ensure the chosen animal model is appropriate for studying the renin-angiotensin system. - Calibrate and validate blood pressure monitoring equipment. Ensure proper technique for measurements (e.g., tail-cuff vs. telemetry). |
| High Variability in Results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal-to-Animal Variation: Biological variability within the animal cohort. - Environmental Stress: Stress can significantly impact blood pressure and other physiological parameters. - Circadian Rhythm: Time of day can influence cardiovascular parameters. | - Ensure accurate and consistent dosing techniques. - Increase the number of animals per group to improve statistical power. - Acclimatize animals to the experimental procedures and environment to minimize stress. - Conduct experiments at the same time each day to account for circadian variations. |
| Unexpected Toxicity or Adverse Events | - Off-Target Effects: The compound may be interacting with other receptors or pathways. - Metabolite Toxicity: A metabolite of this compound could be causing toxicity. - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. - Overdose: The administered dose may be in the toxic range. | - Conduct in vitro screening to assess the selectivity of this compound. - Perform metabolite identification studies. - Run a vehicle-only control group to assess the effects of the vehicle. - Conduct a dose-ranging toxicity study to determine the maximum tolerated dose (MTD). |
| Inconsistent Pharmacokinetic (PK) Profile | - Fasting State: Food can affect the absorption of orally administered drugs. - Metabolism Differences: Species-specific differences in drug metabolism. - Sample Collection and Handling: Improper collection or storage of blood/plasma samples can lead to degradation of the compound. | - Standardize the fasting state of the animals before dosing. - Be aware of potential species differences in metabolism when extrapolating data. - Establish and follow a strict protocol for sample collection, processing, and storage. Use appropriate anticoagulants and store samples at the recommended temperature. |
Experimental Protocols (Based on Representative AT1 Receptor Antagonists)
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of this compound on systolic blood pressure (SBP) in a hypertensive animal model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose in water)
-
Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old
-
Tail-cuff plethysmography system for blood pressure measurement
-
Oral gavage needles
Methodology:
-
Acclimatization: Acclimate SHR to the housing facility for at least one week. Acclimate the rats to the tail-cuff measurement procedure for 3-5 days prior to the experiment to minimize stress-induced blood pressure elevation.
-
Baseline Measurement: Measure and record the baseline SBP of all rats for 3 consecutive days.
-
Grouping: Randomly assign rats to different treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: this compound (Low Dose - e.g., 1 mg/kg)
-
Group 3: this compound (Mid Dose - e.g., 3 mg/kg)
-
Group 4: this compound (High Dose - e.g., 10 mg/kg)
-
Group 5: Positive Control (e.g., Losartan 10 mg/kg)
-
-
Dosing: Administer the assigned treatment orally via gavage.
-
Blood Pressure Measurement: Measure SBP at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in SBP from baseline for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control and positive control.
Protocol 2: Single-Dose Pharmacokinetic Study in Normotensive Rats
Objective: To determine the pharmacokinetic profile of this compound after a single oral or intravenous administration.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration
-
Normotensive rats (e.g., Wistar or Sprague-Dawley), male, with jugular vein cannulation
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Use rats with jugular vein cannulas for serial blood sampling.
-
Grouping and Dosing:
-
Oral Group (n=4): Administer this compound orally at a single dose (e.g., 10 mg/kg).
-
Intravenous Group (n=4): Administer this compound intravenously via the tail vein at a single dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at various time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin), including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral group.
-
Quantitative Data (Based on Representative AT1 Receptor Antagonists)
Table 1: Representative In Vivo Efficacy of AT1 Receptor Antagonists in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Maximum Reduction in Systolic Blood Pressure (mmHg) | Duration of Action (hours) |
| Losartan | 10 | ~30-40 | ~12-24 |
| Telmisartan | 3 | ~40-50 | >24 |
| Valsartan | 10 | ~35-45 | ~24 |
Note: This data is for illustrative purposes and may vary depending on the specific experimental conditions.
Table 2: Representative Pharmacokinetic Parameters of AT1 Receptor Antagonists in Rats
| Parameter | Losartan | Telmisartan | Valsartan |
| Bioavailability (F%) | ~33 | ~3 | ~23 |
| Tmax (hours) | ~1 | ~0.5 | ~1.5 |
| t1/2 (hours) | ~2 | ~24 | ~6 |
| Protein Binding (%) | >98 | >99 | ~95 |
Note: These values are approximations and can vary based on the study design, rat strain, and analytical methods.
Table 3: Representative Acute Toxicology of AT1 Receptor Antagonists in Rodents
| Compound | Species | Route | LD50 (mg/kg) |
| Losartan | Rat | Oral | >2000 |
| Telmisartan | Rat | Oral | >5000 |
| Valsartan | Mouse | Oral | >2000 |
LD50: Lethal dose for 50% of the animals. High LD50 values are indicative of low acute toxicity.
Visualizations
Signaling Pathway of this compound Action
Technical Support Center: EMD Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound EMD (N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine) in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is EMD and what is its relevance in cytotoxicity studies?
A1: EMD is the compound N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine. It has been investigated for its potential as a hydrophobic anticancer drug. Cytotoxicity assessment is crucial to determine its efficacy and therapeutic window against various cancer cell lines.
Q2: Which cell lines have been used to assess the cytotoxicity of EMD?
A2: EMD's cytotoxic effects have been evaluated in several cancer cell lines, including A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).[1][2]
Q3: What is a common method to evaluate EMD cytotoxicity?
A3: The Sulforhodamine B (SRB) assay is a frequently used method to assess the cytotoxicity of EMD by measuring cell viability.[1][2][3]
Q4: Has the encapsulation of EMD in nanoparticles been studied?
A4: Yes, EMD has been encapsulated in β-cyclodextrin nanosponges. This encapsulation was shown to enhance the anticancer efficacy of EMD by improving its cytotoxicity and antiproliferative activity in cancer cell lines.
Q5: Can EMD be used in combination with other anticancer drugs?
A5: Studies have explored the co-delivery of EMD with other chemotherapeutic agents, such as doxorubicin, using nanosponges. This combination has demonstrated synergistic anticancer activity.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Fluctuation in incubation times. | 1. Ensure a consistent number of cells are seeded in each well. Perform cell counting before seeding.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Strictly adhere to the planned incubation periods for drug exposure. |
| Lower than expected cytotoxicity of EMD. | 1. Poor solubility of free EMD in the culture medium.2. The chosen cell line is resistant to EMD.3. Sub-optimal drug exposure time. | 1. Consider using a solubilizing agent or encapsulating EMD in a delivery system like nanosponges to improve solubility and uptake.2. Test EMD on a panel of different cancer cell lines to identify sensitive ones.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for inducing cytotoxicity. |
| Discrepancy between SRB assay results and cell morphology. | 1. The SRB assay measures total protein content, which may not always directly correlate with the number of viable cells, especially if cells are undergoing morphological changes without immediate cell death.2. The drug may be causing cell cycle arrest without immediate cytotoxicity. | 1. Complement the SRB assay with a direct cell counting method (e.g., trypan blue exclusion) or a metabolic assay (e.g., MTT).2. Analyze the cell cycle distribution using flow cytometry to investigate if EMD induces cell cycle arrest. |
Quantitative Data
Table 1: IC50 Values of Free EMD in Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| A549 | 29.61 | SRB | |
| HCT116 | 36.22 | SRB | |
| MCF-7 | Not explicitly stated in the provided text, but used in studies. | SRB |
Table 2: Effect of Encapsulation on the IC50 of EMD
| Formulation | Cell Line | IC50 (µM) | Assay | Reference |
| Free EMD | A549 | 29.61 | SRB | |
| EMD-CN2 (Encapsulated) | A549 | 16.02 | SRB | |
| Free EMD | HCT116 | 36.22 | SRB | |
| EMD-CN2 (Encapsulated) | HCT116 | 17.74 | SRB |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
This protocol is a generalized procedure based on standard SRB assay methodologies.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of EMD (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizations
Caption: Workflow for EMD cytotoxicity assessment using the SRB assay.
References
Technical Support Center: EMD Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound EMD (N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine) in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is EMD and what is its relevance in cytotoxicity studies?
A1: EMD is the compound N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine. It has been investigated for its potential as a hydrophobic anticancer drug. Cytotoxicity assessment is crucial to determine its efficacy and therapeutic window against various cancer cell lines.
Q2: Which cell lines have been used to assess the cytotoxicity of EMD?
A2: EMD's cytotoxic effects have been evaluated in several cancer cell lines, including A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).[1][2]
Q3: What is a common method to evaluate EMD cytotoxicity?
A3: The Sulforhodamine B (SRB) assay is a frequently used method to assess the cytotoxicity of EMD by measuring cell viability.[1][2][3]
Q4: Has the encapsulation of EMD in nanoparticles been studied?
A4: Yes, EMD has been encapsulated in β-cyclodextrin nanosponges. This encapsulation was shown to enhance the anticancer efficacy of EMD by improving its cytotoxicity and antiproliferative activity in cancer cell lines.
Q5: Can EMD be used in combination with other anticancer drugs?
A5: Studies have explored the co-delivery of EMD with other chemotherapeutic agents, such as doxorubicin, using nanosponges. This combination has demonstrated synergistic anticancer activity.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Fluctuation in incubation times. | 1. Ensure a consistent number of cells are seeded in each well. Perform cell counting before seeding.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Strictly adhere to the planned incubation periods for drug exposure. |
| Lower than expected cytotoxicity of EMD. | 1. Poor solubility of free EMD in the culture medium.2. The chosen cell line is resistant to EMD.3. Sub-optimal drug exposure time. | 1. Consider using a solubilizing agent or encapsulating EMD in a delivery system like nanosponges to improve solubility and uptake.2. Test EMD on a panel of different cancer cell lines to identify sensitive ones.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for inducing cytotoxicity. |
| Discrepancy between SRB assay results and cell morphology. | 1. The SRB assay measures total protein content, which may not always directly correlate with the number of viable cells, especially if cells are undergoing morphological changes without immediate cell death.2. The drug may be causing cell cycle arrest without immediate cytotoxicity. | 1. Complement the SRB assay with a direct cell counting method (e.g., trypan blue exclusion) or a metabolic assay (e.g., MTT).2. Analyze the cell cycle distribution using flow cytometry to investigate if EMD induces cell cycle arrest. |
Quantitative Data
Table 1: IC50 Values of Free EMD in Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| A549 | 29.61 | SRB | |
| HCT116 | 36.22 | SRB | |
| MCF-7 | Not explicitly stated in the provided text, but used in studies. | SRB |
Table 2: Effect of Encapsulation on the IC50 of EMD
| Formulation | Cell Line | IC50 (µM) | Assay | Reference |
| Free EMD | A549 | 29.61 | SRB | |
| EMD-CN2 (Encapsulated) | A549 | 16.02 | SRB | |
| Free EMD | HCT116 | 36.22 | SRB | |
| EMD-CN2 (Encapsulated) | HCT116 | 17.74 | SRB |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
This protocol is a generalized procedure based on standard SRB assay methodologies.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of EMD (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizations
Caption: Workflow for EMD cytotoxicity assessment using the SRB assay.
References
Technical Support Center: Emd 66684 In Vivo Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Emd 66684 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a potent and selective non-peptidic antagonist of the Angiotensin II Type 1 (AT1) receptor, making it a valuable tool for research in cardiovascular and related fields. However, like many small molecule drug candidates, this compound is poorly soluble in aqueous solutions. This low solubility can lead to poor absorption and bioavailability when administered in vivo, making it difficult to achieve desired therapeutic concentrations and leading to variability in experimental results.
Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound for in vivo use?
Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase the drug's solubility.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.[1][2]
-
Lipid-Based Formulations: Developing formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate.[3]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension to increase the surface area available for dissolution.
Q3: Are there any specific formulation examples for other Angiotensin II Receptor Antagonists that could be adapted for this compound?
Yes, reviewing formulations used for other poorly soluble AT1 receptor antagonists can provide valuable starting points. For instance, telmisartan, another BCS Class II drug, has been successfully formulated as a solid dispersion with polyethylene (B3416737) glycol 4000 and mannitol (B672) to improve its dissolution.[3] In other studies, telmisartan's solubility was enhanced through the formation of cocrystals and the use of alkalizers.[4] Losartan potassium, although more water-soluble, has been formulated into controlled-release matrices and effervescent floating tablets to improve its bioavailability. These examples highlight the utility of various formulation approaches for this class of compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of a DMSO stock solution in aqueous buffer for in vitro assays. | The concentration of DMSO is not sufficient to maintain solubility in the final aqueous solution. | - Increase the final concentration of DMSO in the assay (ensure it is compatible with your biological system).- Consider using a surfactant like Tween 80 in your buffer to aid in solubilization. |
| Inconsistent or low bioavailability in animal studies after oral administration. | Poor dissolution of the compound in the gastrointestinal tract. Precipitation of the compound in the gut. | - Formulate this compound as a suspension using a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethyl cellulose).- Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).- Prepare a solid dispersion of this compound with a hydrophilic carrier. |
| Difficulty in preparing a stable intravenous formulation. | The chosen solvent system is not optimal, leading to precipitation over time or upon injection into the bloodstream. | - Use a co-solvent system such as PEG 400/water or propylene (B89431) glycol/water.- Incorporate a non-ionic surfactant like Solutol HS 15, which is suitable for parenteral administration.- Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form a soluble complex. |
Quantitative Data on Common Excipients
The following tables provide solubility data for commonly used pharmaceutical excipients that can aid in the formulation development of this compound.
Table 1: Solubility of Common Co-solvents and Surfactants
| Excipient | Chemical Class | Solubility in Water | Key Properties |
| PEG 400 | Polyethylene Glycol | Miscible | Low-molecular-weight polymer, widely used as a solvent in oral and topical preparations. |
| Propylene Glycol | Glycol | Miscible | Viscous, stable, and hygroscopic liquid, completely miscible with water and many organic solvents. |
| Tween 80 | Polysorbate | Miscible | Non-ionic surfactant and emulsifier, easily soluble in water, ethanol, and vegetable oil. |
| Solutol HS 15 | Polyoxyl 15 Hydroxystearate | Forms clear solutions in water | Non-ionic surfactant and emulsifier used as a solubilizer for poorly water-soluble drugs. |
Table 2: Cyclodextrin Solubility Enhancement
| Cyclodextrin Derivative | Effect on Solubility of Poorly Soluble Drugs | Example |
| β-Cyclodextrin (β-CD) | Can significantly increase the aqueous solubility of hydrophobic drugs by forming inclusion complexes. | Complexation with ibuprofen (B1674241) showed a significantly higher dissolution rate compared to the pure drug. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Often provides a greater increase in solubility compared to unmodified β-cyclodextrin due to its amorphous nature and higher aqueous solubility. | Increased the solubility and stability of quercetin (B1663063) at different pH values. |
| Randomly Methylated-β-Cyclodextrin (RDM-β-CD) | The methyl groups disrupt intramolecular hydrogen bonding, leading to a significant increase in solubilizing effect. | Increased the solubility of camptothecin (B557342) by a factor of 170 at a 25% w/v concentration. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
-
Objective: To prepare a homogenous and stable oral suspension of this compound for preclinical animal studies.
-
Materials:
-
This compound powder
-
0.5% (w/v) Tween 80 in deionized water (wetting agent)
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in deionized water (suspending agent)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a glass mortar, add a small volume of the 0.5% Tween 80 solution to the this compound powder.
-
Triturate the powder with the pestle to form a smooth, uniform paste. This ensures the powder is adequately wetted.
-
Gradually add the 0.5% CMC solution to the paste while continuously stirring.
-
Transfer the mixture to a beaker and continue to stir with a magnetic stir bar for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or un-wetted powder.
-
Protocol 2: Formulation of a Simple Co-solvent System for Intravenous Administration
-
Objective: To prepare a clear, sterile solution of this compound for intravenous administration in small animal models.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Determine the desired final concentration of this compound.
-
In a sterile vial, dissolve the weighed this compound powder in a minimal amount of PEG 400. Vortex or sonicate gently to aid dissolution.
-
Once completely dissolved, slowly add the sterile saline to the desired final volume while vortexing. A common ratio for a co-solvent system is 10-20% PEG 400 in the final formulation.
-
Visually inspect the solution for any signs of precipitation.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Signaling Pathway and Experimental Workflow
Angiotensin II Receptor Blockade Signaling Pathway
This compound, as an AT1 receptor antagonist, blocks the binding of Angiotensin II (Ang II) to the AT1 receptor. This inhibition prevents the activation of downstream signaling cascades that are typically initiated by Ang II, leading to effects such as vasoconstriction, inflammation, and fibrosis. The diagram below illustrates the simplified signaling pathway.
References
Technical Support Center: Emd 66684 In Vivo Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Emd 66684 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a potent and selective non-peptidic antagonist of the Angiotensin II Type 1 (AT1) receptor, making it a valuable tool for research in cardiovascular and related fields. However, like many small molecule drug candidates, this compound is poorly soluble in aqueous solutions. This low solubility can lead to poor absorption and bioavailability when administered in vivo, making it difficult to achieve desired therapeutic concentrations and leading to variability in experimental results.
Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound for in vivo use?
Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase the drug's solubility.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[1][2]
-
Lipid-Based Formulations: Developing formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate.[3]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension to increase the surface area available for dissolution.
Q3: Are there any specific formulation examples for other Angiotensin II Receptor Antagonists that could be adapted for this compound?
Yes, reviewing formulations used for other poorly soluble AT1 receptor antagonists can provide valuable starting points. For instance, telmisartan, another BCS Class II drug, has been successfully formulated as a solid dispersion with polyethylene glycol 4000 and mannitol to improve its dissolution.[3] In other studies, telmisartan's solubility was enhanced through the formation of cocrystals and the use of alkalizers.[4] Losartan potassium, although more water-soluble, has been formulated into controlled-release matrices and effervescent floating tablets to improve its bioavailability. These examples highlight the utility of various formulation approaches for this class of compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of a DMSO stock solution in aqueous buffer for in vitro assays. | The concentration of DMSO is not sufficient to maintain solubility in the final aqueous solution. | - Increase the final concentration of DMSO in the assay (ensure it is compatible with your biological system).- Consider using a surfactant like Tween 80 in your buffer to aid in solubilization. |
| Inconsistent or low bioavailability in animal studies after oral administration. | Poor dissolution of the compound in the gastrointestinal tract. Precipitation of the compound in the gut. | - Formulate this compound as a suspension using a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethyl cellulose).- Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).- Prepare a solid dispersion of this compound with a hydrophilic carrier. |
| Difficulty in preparing a stable intravenous formulation. | The chosen solvent system is not optimal, leading to precipitation over time or upon injection into the bloodstream. | - Use a co-solvent system such as PEG 400/water or propylene glycol/water.- Incorporate a non-ionic surfactant like Solutol HS 15, which is suitable for parenteral administration.- Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form a soluble complex. |
Quantitative Data on Common Excipients
The following tables provide solubility data for commonly used pharmaceutical excipients that can aid in the formulation development of this compound.
Table 1: Solubility of Common Co-solvents and Surfactants
| Excipient | Chemical Class | Solubility in Water | Key Properties |
| PEG 400 | Polyethylene Glycol | Miscible | Low-molecular-weight polymer, widely used as a solvent in oral and topical preparations. |
| Propylene Glycol | Glycol | Miscible | Viscous, stable, and hygroscopic liquid, completely miscible with water and many organic solvents. |
| Tween 80 | Polysorbate | Miscible | Non-ionic surfactant and emulsifier, easily soluble in water, ethanol, and vegetable oil. |
| Solutol HS 15 | Polyoxyl 15 Hydroxystearate | Forms clear solutions in water | Non-ionic surfactant and emulsifier used as a solubilizer for poorly water-soluble drugs. |
Table 2: Cyclodextrin Solubility Enhancement
| Cyclodextrin Derivative | Effect on Solubility of Poorly Soluble Drugs | Example |
| β-Cyclodextrin (β-CD) | Can significantly increase the aqueous solubility of hydrophobic drugs by forming inclusion complexes. | Complexation with ibuprofen showed a significantly higher dissolution rate compared to the pure drug. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Often provides a greater increase in solubility compared to unmodified β-cyclodextrin due to its amorphous nature and higher aqueous solubility. | Increased the solubility and stability of quercetin at different pH values. |
| Randomly Methylated-β-Cyclodextrin (RDM-β-CD) | The methyl groups disrupt intramolecular hydrogen bonding, leading to a significant increase in solubilizing effect. | Increased the solubility of camptothecin by a factor of 170 at a 25% w/v concentration. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
-
Objective: To prepare a homogenous and stable oral suspension of this compound for preclinical animal studies.
-
Materials:
-
This compound powder
-
0.5% (w/v) Tween 80 in deionized water (wetting agent)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in deionized water (suspending agent)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a glass mortar, add a small volume of the 0.5% Tween 80 solution to the this compound powder.
-
Triturate the powder with the pestle to form a smooth, uniform paste. This ensures the powder is adequately wetted.
-
Gradually add the 0.5% CMC solution to the paste while continuously stirring.
-
Transfer the mixture to a beaker and continue to stir with a magnetic stir bar for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or un-wetted powder.
-
Protocol 2: Formulation of a Simple Co-solvent System for Intravenous Administration
-
Objective: To prepare a clear, sterile solution of this compound for intravenous administration in small animal models.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Determine the desired final concentration of this compound.
-
In a sterile vial, dissolve the weighed this compound powder in a minimal amount of PEG 400. Vortex or sonicate gently to aid dissolution.
-
Once completely dissolved, slowly add the sterile saline to the desired final volume while vortexing. A common ratio for a co-solvent system is 10-20% PEG 400 in the final formulation.
-
Visually inspect the solution for any signs of precipitation.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Signaling Pathway and Experimental Workflow
Angiotensin II Receptor Blockade Signaling Pathway
This compound, as an AT1 receptor antagonist, blocks the binding of Angiotensin II (Ang II) to the AT1 receptor. This inhibition prevents the activation of downstream signaling cascades that are typically initiated by Ang II, leading to effects such as vasoconstriction, inflammation, and fibrosis. The diagram below illustrates the simplified signaling pathway.
References
long-term stability of Emd 66684 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of Emd 66684 stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Long-Term Stability of this compound Stock Solutions
Proper storage and handling of this compound stock solutions are critical for maintaining their bioactivity and ensuring experimental reproducibility. The stability of this compound is dependent on the storage temperature and the solvent used.
Quantitative Stability Data Summary
| Solvent | Storage Temperature | Stability Duration | Recommendations |
| DMSO | 4°C | Up to 2 weeks | For short-term use. |
| DMSO | -20°C | Up to 1 month | Recommended for aliquots to avoid freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months | Ideal for long-term storage. |
| Powder | -20°C | Up to 2 years | Most stable form for long-term storage.[1][2] |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.47 mg of this compound (Molecular Weight: 547.05 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure the compound is fully dissolved.
2. How should I store the stock solution?
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store them at -80°C, which should maintain stability for up to 6 months.[1] For shorter-term storage of frequently used aliquots, -20°C is suitable for up to one month. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
3. Can I store the stock solution at 4°C?
Stock solutions in DMSO can be stored at 4°C for up to two weeks.[1] This is suitable for ongoing experiments but is not recommended for long-term storage.
4. What are the signs of degradation of an this compound stock solution?
Visible signs of degradation can include discoloration of the solution or the appearance of precipitates. If you observe any changes in the appearance of your stock solution, it is recommended to discard it and prepare a fresh solution. A decrease in the expected biological activity in your experiments can also be an indicator of compound degradation.
5. Is this compound soluble in aqueous buffers like PBS?
This compound has low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium to the final working concentration. Ensure that the final concentration of DMSO in your experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect observed | 1. Degraded stock solution: Improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Error in stock solution preparation or dilution. 3. Low cell receptor expression: The target cells may not express sufficient AT1 receptors. | 1. Prepare a fresh stock solution from powdered this compound. 2. Verify all calculations and ensure accurate pipetting. 3. Confirm AT1 receptor expression in your cell line using techniques like qPCR or Western blot. |
| Precipitate forms in the culture medium | 1. Low solubility: The final concentration of this compound in the aqueous medium exceeds its solubility limit. 2. High DMSO concentration: The final DMSO concentration is too high, causing the compound to precipitate when diluted in aqueous buffer. | 1. Decrease the final working concentration of this compound. 2. Ensure the final DMSO concentration in your cell culture medium is kept low (e.g., <0.1%). Prepare an intermediate dilution in culture medium if necessary. |
| Cell toxicity or death observed | 1. High DMSO concentration: The final concentration of DMSO is toxic to the cells. 2. Off-target effects: The concentration of this compound used is too high, leading to non-specific effects. | 1. Include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound. |
Experimental Protocols
General Protocol for a Cell-Based Angiotensin II-Induced Signaling Assay
This protocol provides a general workflow for investigating the inhibitory effect of this compound on Angiotensin II (Ang II)-induced signaling in a cell-based assay.
-
Cell Culture:
-
Culture cells expressing the Angiotensin II Type 1 (AT1) receptor in appropriate media and conditions until they reach 80-90% confluency.
-
Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Angiotensin II in sterile water or an appropriate buffer.
-
On the day of the experiment, prepare serial dilutions of this compound and Angiotensin II in serum-free cell culture medium to achieve the desired final concentrations. Keep the final DMSO concentration consistent across all wells, including the vehicle control.
-
-
Compound Treatment:
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with DMSO only) and a positive control (no inhibitor).
-
Incubate the cells with this compound for a predetermined pre-incubation time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation:
-
Add the Angiotensin II solution to the wells to stimulate the AT1 receptor. Do not add Angiotensin II to the negative control wells.
-
Incubate for the desired stimulation period (this will depend on the specific downstream signaling event being measured).
-
-
Assay Readout:
-
Lyse the cells and perform the desired downstream analysis, such as measuring intracellular calcium levels, quantifying protein phosphorylation (e.g., ERK phosphorylation by Western blot or ELISA), or measuring second messenger production.
-
Visualizations
Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway and point of inhibition by this compound.
Caption: A generalized workflow for a cell-based assay using this compound.
Caption: A decision-making diagram for troubleshooting inconsistent experimental results.
References
long-term stability of Emd 66684 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of Emd 66684 stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Long-Term Stability of this compound Stock Solutions
Proper storage and handling of this compound stock solutions are critical for maintaining their bioactivity and ensuring experimental reproducibility. The stability of this compound is dependent on the storage temperature and the solvent used.
Quantitative Stability Data Summary
| Solvent | Storage Temperature | Stability Duration | Recommendations |
| DMSO | 4°C | Up to 2 weeks | For short-term use. |
| DMSO | -20°C | Up to 1 month | Recommended for aliquots to avoid freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months | Ideal for long-term storage. |
| Powder | -20°C | Up to 2 years | Most stable form for long-term storage.[1][2] |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.47 mg of this compound (Molecular Weight: 547.05 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure the compound is fully dissolved.
2. How should I store the stock solution?
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store them at -80°C, which should maintain stability for up to 6 months.[1] For shorter-term storage of frequently used aliquots, -20°C is suitable for up to one month. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
3. Can I store the stock solution at 4°C?
Stock solutions in DMSO can be stored at 4°C for up to two weeks.[1] This is suitable for ongoing experiments but is not recommended for long-term storage.
4. What are the signs of degradation of an this compound stock solution?
Visible signs of degradation can include discoloration of the solution or the appearance of precipitates. If you observe any changes in the appearance of your stock solution, it is recommended to discard it and prepare a fresh solution. A decrease in the expected biological activity in your experiments can also be an indicator of compound degradation.
5. Is this compound soluble in aqueous buffers like PBS?
This compound has low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium to the final working concentration. Ensure that the final concentration of DMSO in your experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect observed | 1. Degraded stock solution: Improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Error in stock solution preparation or dilution. 3. Low cell receptor expression: The target cells may not express sufficient AT1 receptors. | 1. Prepare a fresh stock solution from powdered this compound. 2. Verify all calculations and ensure accurate pipetting. 3. Confirm AT1 receptor expression in your cell line using techniques like qPCR or Western blot. |
| Precipitate forms in the culture medium | 1. Low solubility: The final concentration of this compound in the aqueous medium exceeds its solubility limit. 2. High DMSO concentration: The final DMSO concentration is too high, causing the compound to precipitate when diluted in aqueous buffer. | 1. Decrease the final working concentration of this compound. 2. Ensure the final DMSO concentration in your cell culture medium is kept low (e.g., <0.1%). Prepare an intermediate dilution in culture medium if necessary. |
| Cell toxicity or death observed | 1. High DMSO concentration: The final concentration of DMSO is toxic to the cells. 2. Off-target effects: The concentration of this compound used is too high, leading to non-specific effects. | 1. Include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound. |
Experimental Protocols
General Protocol for a Cell-Based Angiotensin II-Induced Signaling Assay
This protocol provides a general workflow for investigating the inhibitory effect of this compound on Angiotensin II (Ang II)-induced signaling in a cell-based assay.
-
Cell Culture:
-
Culture cells expressing the Angiotensin II Type 1 (AT1) receptor in appropriate media and conditions until they reach 80-90% confluency.
-
Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Angiotensin II in sterile water or an appropriate buffer.
-
On the day of the experiment, prepare serial dilutions of this compound and Angiotensin II in serum-free cell culture medium to achieve the desired final concentrations. Keep the final DMSO concentration consistent across all wells, including the vehicle control.
-
-
Compound Treatment:
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with DMSO only) and a positive control (no inhibitor).
-
Incubate the cells with this compound for a predetermined pre-incubation time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation:
-
Add the Angiotensin II solution to the wells to stimulate the AT1 receptor. Do not add Angiotensin II to the negative control wells.
-
Incubate for the desired stimulation period (this will depend on the specific downstream signaling event being measured).
-
-
Assay Readout:
-
Lyse the cells and perform the desired downstream analysis, such as measuring intracellular calcium levels, quantifying protein phosphorylation (e.g., ERK phosphorylation by Western blot or ELISA), or measuring second messenger production.
-
Visualizations
Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway and point of inhibition by this compound.
Caption: A generalized workflow for a cell-based assay using this compound.
Caption: A decision-making diagram for troubleshooting inconsistent experimental results.
References
interpreting unexpected results with Emd 66684
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Emd 66684, a potent Angiotensin II Type 1 (AT1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] It competitively binds to the AT1 receptor, preventing the binding of its natural ligand, Angiotensin II (Ang II). This blockade inhibits the downstream signaling pathways typically activated by Ang II, which are involved in vasoconstriction, inflammation, and cellular growth.
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro : this compound is expected to inhibit Ang II-induced cellular responses, such as calcium mobilization, proliferation of vascular smooth muscle cells, and production of inflammatory cytokines.
-
In Vivo : The primary expected effect is a reduction in blood pressure due to the blockade of Ang II-mediated vasoconstriction.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not widely documented, researchers should be aware that some Angiotensin Receptor Blockers (ARBs) have been reported to have effects independent of AT1 receptor blockade. These can include interactions with other receptors or signaling molecules. If you suspect off-target effects, it is crucial to include appropriate controls in your experiments.
Troubleshooting Unexpected Results
Unexpected results can arise from a variety of factors, including experimental design, cellular context, or the inherent properties of the compound. This section provides guidance on how to interpret and troubleshoot common unexpected outcomes.
Scenario 1: Weaker than Expected Inhibition of Ang II-Induced Response
If this compound shows a weaker inhibitory effect on Ang II-induced responses than anticipated, consider the following possibilities:
-
Inadequate Concentration: The concentration of this compound may be insufficient to fully antagonize the effects of the Ang II concentration used.
-
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.
-
Cellular Context: The expression level of AT1 receptors or the presence of alternative signaling pathways in your specific cell line could influence the response.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Optimize Concentrations: Perform a dose-response experiment with varying concentrations of both this compound and Ang II to determine the optimal inhibitory concentration.
-
Cell Line Characterization: Confirm the expression of the AT1 receptor in your cell line using techniques like qPCR or western blotting.
-
Control Experiments: Include a known AT1 receptor antagonist (e.g., Losartan) as a positive control to validate your experimental setup.
Scenario 2: Unexpected Cellular Response Unrelated to Ang II Inhibition
In some cases, you may observe cellular effects that are independent of Ang II stimulation, suggesting a non-canonical or off-target effect of this compound.
-
Agonistic Activity: At certain concentrations or in specific cellular contexts, some antagonists can exhibit partial agonistic activity.
-
Off-Target Binding: this compound might be interacting with other receptors or cellular proteins.
-
Activation of Compensatory Pathways: Blockade of the AT1 receptor could lead to the upregulation of other signaling pathways.
Troubleshooting Steps:
-
Dose-Response Analysis: Characterize the unexpected effect across a wide range of this compound concentrations.
-
Receptor Binding Assays: If possible, perform competitive binding assays with a panel of related receptors to investigate off-target binding.
-
Signaling Pathway Analysis: Use pathway-specific inhibitors or activators to dissect the signaling cascade responsible for the unexpected response.
-
Literature Review: Search for literature on other AT1 receptor antagonists to see if similar unexpected effects have been reported.
Data Presentation
Table 1: Troubleshooting Summary for Weaker than Expected Inhibition
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient this compound concentration | Perform a dose-response curve with increasing concentrations of this compound. | Identification of the IC50 and optimal inhibitory concentration. |
| Ang II concentration too high | Titrate down the concentration of Ang II in your assay. | Restoration of the inhibitory effect of this compound. |
| Compound degradation | Use a fresh stock of this compound and verify its integrity. | Expected inhibitory activity is restored. |
| Low AT1 receptor expression | Quantify AT1 receptor mRNA or protein levels in your cell model. | Confirmation of target presence and informed model selection. |
Table 2: Troubleshooting Summary for Unexpected Cellular Responses
| Potential Cause | Recommended Action | Expected Outcome |
| Partial agonism | Test the effect of this compound in the absence of Ang II across a range of concentrations. | Characterization of any intrinsic agonistic activity. |
| Off-target effects | Screen this compound against a panel of related receptors. | Identification of potential off-target interactions. |
| Compensatory pathway activation | Analyze the expression and activation of related signaling pathways (e.g., AT2 receptor pathway) upon this compound treatment. | Understanding of the cellular adaptive response to AT1 blockade. |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to assess the inhibitory effect of this compound on Ang II-induced calcium mobilization in a cell line expressing the AT1 receptor.
-
Cell Culture: Plate cells expressing the AT1 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes.
-
Ang II Stimulation: Add Angiotensin II to the wells to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the Ang II response by this compound.
Protocol 2: In Vivo Blood Pressure Measurement in Rodents
This protocol outlines a method to evaluate the effect of this compound on blood pressure in a rodent model of hypertension.
-
Animal Model: Use a suitable rodent model of hypertension (e.g., spontaneously hypertensive rats, SHR).
-
Catheter Implantation: Surgically implant a catheter into the carotid artery for direct blood pressure measurement. Allow for a recovery period.
-
Baseline Measurement: Record baseline blood pressure for a sufficient period before drug administration.
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection) at different doses.
-
Blood Pressure Monitoring: Continuously monitor and record blood pressure for several hours post-administration.
-
Data Analysis: Analyze the change in mean arterial pressure from baseline in response to this compound treatment.
Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
interpreting unexpected results with Emd 66684
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Emd 66684, a potent Angiotensin II Type 1 (AT1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] It competitively binds to the AT1 receptor, preventing the binding of its natural ligand, Angiotensin II (Ang II). This blockade inhibits the downstream signaling pathways typically activated by Ang II, which are involved in vasoconstriction, inflammation, and cellular growth.
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro : this compound is expected to inhibit Ang II-induced cellular responses, such as calcium mobilization, proliferation of vascular smooth muscle cells, and production of inflammatory cytokines.
-
In Vivo : The primary expected effect is a reduction in blood pressure due to the blockade of Ang II-mediated vasoconstriction.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not widely documented, researchers should be aware that some Angiotensin Receptor Blockers (ARBs) have been reported to have effects independent of AT1 receptor blockade. These can include interactions with other receptors or signaling molecules. If you suspect off-target effects, it is crucial to include appropriate controls in your experiments.
Troubleshooting Unexpected Results
Unexpected results can arise from a variety of factors, including experimental design, cellular context, or the inherent properties of the compound. This section provides guidance on how to interpret and troubleshoot common unexpected outcomes.
Scenario 1: Weaker than Expected Inhibition of Ang II-Induced Response
If this compound shows a weaker inhibitory effect on Ang II-induced responses than anticipated, consider the following possibilities:
-
Inadequate Concentration: The concentration of this compound may be insufficient to fully antagonize the effects of the Ang II concentration used.
-
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.
-
Cellular Context: The expression level of AT1 receptors or the presence of alternative signaling pathways in your specific cell line could influence the response.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Optimize Concentrations: Perform a dose-response experiment with varying concentrations of both this compound and Ang II to determine the optimal inhibitory concentration.
-
Cell Line Characterization: Confirm the expression of the AT1 receptor in your cell line using techniques like qPCR or western blotting.
-
Control Experiments: Include a known AT1 receptor antagonist (e.g., Losartan) as a positive control to validate your experimental setup.
Scenario 2: Unexpected Cellular Response Unrelated to Ang II Inhibition
In some cases, you may observe cellular effects that are independent of Ang II stimulation, suggesting a non-canonical or off-target effect of this compound.
-
Agonistic Activity: At certain concentrations or in specific cellular contexts, some antagonists can exhibit partial agonistic activity.
-
Off-Target Binding: this compound might be interacting with other receptors or cellular proteins.
-
Activation of Compensatory Pathways: Blockade of the AT1 receptor could lead to the upregulation of other signaling pathways.
Troubleshooting Steps:
-
Dose-Response Analysis: Characterize the unexpected effect across a wide range of this compound concentrations.
-
Receptor Binding Assays: If possible, perform competitive binding assays with a panel of related receptors to investigate off-target binding.
-
Signaling Pathway Analysis: Use pathway-specific inhibitors or activators to dissect the signaling cascade responsible for the unexpected response.
-
Literature Review: Search for literature on other AT1 receptor antagonists to see if similar unexpected effects have been reported.
Data Presentation
Table 1: Troubleshooting Summary for Weaker than Expected Inhibition
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient this compound concentration | Perform a dose-response curve with increasing concentrations of this compound. | Identification of the IC50 and optimal inhibitory concentration. |
| Ang II concentration too high | Titrate down the concentration of Ang II in your assay. | Restoration of the inhibitory effect of this compound. |
| Compound degradation | Use a fresh stock of this compound and verify its integrity. | Expected inhibitory activity is restored. |
| Low AT1 receptor expression | Quantify AT1 receptor mRNA or protein levels in your cell model. | Confirmation of target presence and informed model selection. |
Table 2: Troubleshooting Summary for Unexpected Cellular Responses
| Potential Cause | Recommended Action | Expected Outcome |
| Partial agonism | Test the effect of this compound in the absence of Ang II across a range of concentrations. | Characterization of any intrinsic agonistic activity. |
| Off-target effects | Screen this compound against a panel of related receptors. | Identification of potential off-target interactions. |
| Compensatory pathway activation | Analyze the expression and activation of related signaling pathways (e.g., AT2 receptor pathway) upon this compound treatment. | Understanding of the cellular adaptive response to AT1 blockade. |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to assess the inhibitory effect of this compound on Ang II-induced calcium mobilization in a cell line expressing the AT1 receptor.
-
Cell Culture: Plate cells expressing the AT1 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes.
-
Ang II Stimulation: Add Angiotensin II to the wells to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the Ang II response by this compound.
Protocol 2: In Vivo Blood Pressure Measurement in Rodents
This protocol outlines a method to evaluate the effect of this compound on blood pressure in a rodent model of hypertension.
-
Animal Model: Use a suitable rodent model of hypertension (e.g., spontaneously hypertensive rats, SHR).
-
Catheter Implantation: Surgically implant a catheter into the carotid artery for direct blood pressure measurement. Allow for a recovery period.
-
Baseline Measurement: Record baseline blood pressure for a sufficient period before drug administration.
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection) at different doses.
-
Blood Pressure Monitoring: Continuously monitor and record blood pressure for several hours post-administration.
-
Data Analysis: Analyze the change in mean arterial pressure from baseline in response to this compound treatment.
Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide: Emd 66684 versus Losartan in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of Emd 66684 and Losartan, two prominent Angiotensin II Type 1 (AT1) receptor antagonists, in preclinical models of hypertension. The information is curated to assist researchers in understanding their comparative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Both this compound and Losartan are potent and selective antagonists of the AT1 receptor, a key component of the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation. By blocking the action of angiotensin II at the AT1 receptor, both compounds effectively lower blood pressure. Losartan is a well-established, clinically approved antihypertensive drug, and a wealth of preclinical and clinical data is available. This compound, while also a potent AT1 antagonist, is primarily a research compound with more limited publicly available data. This guide compiles and compares the available preclinical data for both compounds, with a focus on their effects in spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension.
Mechanism of Action: Targeting the Renin-Angiotensin System
This compound and Losartan share a common mechanism of action. They are competitive antagonists of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor that, upon binding to the AT1 receptor, initiates a signaling cascade leading to increased blood pressure. By blocking this interaction, both this compound and Losartan prevent vasoconstriction and the release of aldosterone, resulting in vasodilation, reduced sodium and water retention, and a subsequent decrease in blood pressure.[1][2][3][4][5]
The signaling pathway initiated by Angiotensin II binding to the AT1 receptor and its blockade by antagonists like this compound and Losartan is depicted below.
Comparative Efficacy in Hypertension Models
Data Presentation: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Animal Model | Duration of Treatment | Change in Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP) | Reference |
| This compound | 0.1, 0.3, 1 mg/kg | Intravenous (i.v.) | Furosemide-treated SHR | Single dose | Dose-dependent decrease in MAP | Mederski et al., 1994 |
| Losartan | 10 mg/kg/day | Oral gavage | SHR | 18 weeks | SBP reduced from 178 ± 16 mmHg to 132 ± 12 mmHg | Azevedo et al., 2003 |
| Losartan | 20 mg/kg/day | Oral gavage | SHR | 8 weeks | Inhibited the elevation of SBP compared to untreated SHR | Chiu et al., 2019 |
| Losartan | 30 mg/kg/day | Drinking water | SHR | 5 weeks (from 3 to 8 weeks of age) | MAP reduced by 20-30 mmHg | Bergström et al., 2002 |
| Losartan | 10 and 30 mg/kg/day | Oral gavage | SHR | 3 weeks | Higher dose (30 mg/kg) reduced arterial pressure | Frohlich et al., 1996 |
Note: The data for this compound is qualitative ("dose-dependent decrease") as the specific quantitative values from the primary source were not available in the searched literature. The experimental conditions for the this compound study (furosemide-treated SHR) also differ from the Losartan studies, which should be considered when making comparisons.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the experimental protocols used in the cited studies.
This compound - Antihypertensive Activity Assessment (based on Mederski et al., 1994)
-
Animal Model: Conscious, furosemide-treated spontaneously hypertensive rats (SHR). The use of furosemide, a diuretic, is likely to stimulate the renin-angiotensin system, making the model more sensitive to the effects of an AT1 receptor antagonist.
-
Drug Administration: Intravenous (i.v.) injection of this compound at doses of 0.1, 0.3, and 1 mg/kg.
-
Blood Pressure Measurement: Direct measurement of mean arterial pressure (MAP). The exact method (e.g., arterial catheter) is not specified in the available abstracts but is standard practice for such studies.
-
Experimental Workflow:
Losartan - Antihypertensive Activity Assessment (representative protocol from studies in SHR)
-
Animal Model: Spontaneously hypertensive rats (SHR) of varying ages (from 4 to 12 weeks old at the start of treatment).
-
Drug Administration: Typically administered orally, either via gavage or in drinking water, at doses ranging from 10 to 30 mg/kg/day. Chronic administration is common, ranging from 3 to 18 weeks.
-
Blood Pressure Measurement: Blood pressure is measured using either the tail-cuff method for indirect measurement of systolic blood pressure (SBP) or via telemetry or arterial catheters for direct and continuous measurement of mean arterial pressure (MAP).
-
Experimental Workflow:
Discussion and Conclusion
Both this compound and Losartan demonstrate efficacy in preclinical models of hypertension through their shared mechanism of AT1 receptor antagonism. Losartan has been extensively studied, and a significant body of evidence supports its blood pressure-lowering effects in SHRs across a range of doses and treatment durations. The available data for this compound, although more limited, indicates that it is a potent antihypertensive agent in a relevant preclinical model.
The primary challenge in directly comparing these two compounds lies in the lack of head-to-head studies and the differences in experimental protocols reported in the literature. The intravenous administration route for this compound in the key available study provides information on its immediate and potent effects, while the oral administration of Losartan in most studies reflects its intended clinical route and provides insights into its chronic efficacy.
For researchers in drug development, Losartan serves as a crucial benchmark for any new AT1 receptor antagonist. Future preclinical studies on novel AT1 antagonists should ideally include a Losartan arm for direct comparison of potency, efficacy, and duration of action under identical experimental conditions. While this compound shows promise as a potent research tool, more comprehensive in-vivo studies would be necessary to fully elucidate its therapeutic potential in comparison to established drugs like Losartan.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
A Comparative Guide: Emd 66684 versus Losartan in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of Emd 66684 and Losartan, two prominent Angiotensin II Type 1 (AT1) receptor antagonists, in preclinical models of hypertension. The information is curated to assist researchers in understanding their comparative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Both this compound and Losartan are potent and selective antagonists of the AT1 receptor, a key component of the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation. By blocking the action of angiotensin II at the AT1 receptor, both compounds effectively lower blood pressure. Losartan is a well-established, clinically approved antihypertensive drug, and a wealth of preclinical and clinical data is available. This compound, while also a potent AT1 antagonist, is primarily a research compound with more limited publicly available data. This guide compiles and compares the available preclinical data for both compounds, with a focus on their effects in spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension.
Mechanism of Action: Targeting the Renin-Angiotensin System
This compound and Losartan share a common mechanism of action. They are competitive antagonists of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor that, upon binding to the AT1 receptor, initiates a signaling cascade leading to increased blood pressure. By blocking this interaction, both this compound and Losartan prevent vasoconstriction and the release of aldosterone, resulting in vasodilation, reduced sodium and water retention, and a subsequent decrease in blood pressure.[1][2][3][4][5]
The signaling pathway initiated by Angiotensin II binding to the AT1 receptor and its blockade by antagonists like this compound and Losartan is depicted below.
Comparative Efficacy in Hypertension Models
Data Presentation: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Animal Model | Duration of Treatment | Change in Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP) | Reference |
| This compound | 0.1, 0.3, 1 mg/kg | Intravenous (i.v.) | Furosemide-treated SHR | Single dose | Dose-dependent decrease in MAP | Mederski et al., 1994 |
| Losartan | 10 mg/kg/day | Oral gavage | SHR | 18 weeks | SBP reduced from 178 ± 16 mmHg to 132 ± 12 mmHg | Azevedo et al., 2003 |
| Losartan | 20 mg/kg/day | Oral gavage | SHR | 8 weeks | Inhibited the elevation of SBP compared to untreated SHR | Chiu et al., 2019 |
| Losartan | 30 mg/kg/day | Drinking water | SHR | 5 weeks (from 3 to 8 weeks of age) | MAP reduced by 20-30 mmHg | Bergström et al., 2002 |
| Losartan | 10 and 30 mg/kg/day | Oral gavage | SHR | 3 weeks | Higher dose (30 mg/kg) reduced arterial pressure | Frohlich et al., 1996 |
Note: The data for this compound is qualitative ("dose-dependent decrease") as the specific quantitative values from the primary source were not available in the searched literature. The experimental conditions for the this compound study (furosemide-treated SHR) also differ from the Losartan studies, which should be considered when making comparisons.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the experimental protocols used in the cited studies.
This compound - Antihypertensive Activity Assessment (based on Mederski et al., 1994)
-
Animal Model: Conscious, furosemide-treated spontaneously hypertensive rats (SHR). The use of furosemide, a diuretic, is likely to stimulate the renin-angiotensin system, making the model more sensitive to the effects of an AT1 receptor antagonist.
-
Drug Administration: Intravenous (i.v.) injection of this compound at doses of 0.1, 0.3, and 1 mg/kg.
-
Blood Pressure Measurement: Direct measurement of mean arterial pressure (MAP). The exact method (e.g., arterial catheter) is not specified in the available abstracts but is standard practice for such studies.
-
Experimental Workflow:
Losartan - Antihypertensive Activity Assessment (representative protocol from studies in SHR)
-
Animal Model: Spontaneously hypertensive rats (SHR) of varying ages (from 4 to 12 weeks old at the start of treatment).
-
Drug Administration: Typically administered orally, either via gavage or in drinking water, at doses ranging from 10 to 30 mg/kg/day. Chronic administration is common, ranging from 3 to 18 weeks.
-
Blood Pressure Measurement: Blood pressure is measured using either the tail-cuff method for indirect measurement of systolic blood pressure (SBP) or via telemetry or arterial catheters for direct and continuous measurement of mean arterial pressure (MAP).
-
Experimental Workflow:
Discussion and Conclusion
Both this compound and Losartan demonstrate efficacy in preclinical models of hypertension through their shared mechanism of AT1 receptor antagonism. Losartan has been extensively studied, and a significant body of evidence supports its blood pressure-lowering effects in SHRs across a range of doses and treatment durations. The available data for this compound, although more limited, indicates that it is a potent antihypertensive agent in a relevant preclinical model.
The primary challenge in directly comparing these two compounds lies in the lack of head-to-head studies and the differences in experimental protocols reported in the literature. The intravenous administration route for this compound in the key available study provides information on its immediate and potent effects, while the oral administration of Losartan in most studies reflects its intended clinical route and provides insights into its chronic efficacy.
For researchers in drug development, Losartan serves as a crucial benchmark for any new AT1 receptor antagonist. Future preclinical studies on novel AT1 antagonists should ideally include a Losartan arm for direct comparison of potency, efficacy, and duration of action under identical experimental conditions. While this compound shows promise as a potent research tool, more comprehensive in-vivo studies would be necessary to fully elucidate its therapeutic potential in comparison to established drugs like Losartan.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
Comparative Selectivity Profile of Emd 66684 and Other Angiotensin II Receptor Blockers (ARBs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the novel Angiotensin II Receptor Blocker (ARB), Emd 66684, with other widely recognized ARBs. The data presented herein is compiled from various scientific sources to offer an objective overview for research and drug development purposes.
Angiotensin II, a key effector peptide in the Renin-Angiotensin-Aldosterone System (RAAS), mediates its physiological effects through two primary receptor subtypes: AT1 and AT2. The therapeutic effects of ARBs in managing hypertension and other cardiovascular diseases are primarily attributed to their selective blockade of the AT1 receptor. This blockade inhibits vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to elevated blood pressure.[1] High selectivity for the AT1 receptor over the AT2 receptor is a critical characteristic of modern ARBs, as it is believed that unopposed stimulation of the AT2 receptor may have beneficial effects, including anti-proliferative and vasodilatory actions.[2]
Selectivity Profiles: A Quantitative Comparison
The following table summarizes the binding affinities of this compound and other prominent ARBs for the AT1 and AT2 receptors. The data is presented as IC50 or Ki values, which represent the concentration of the drug required to inhibit 50% of the radioligand binding or the inhibition constant, respectively. A lower value indicates a higher binding affinity.
| Compound | AT1 Receptor Affinity (IC50/Ki, nM) | AT2 Receptor Affinity (IC50/Ki, nM) | Selectivity (Fold difference for AT1) |
| This compound | 0.7 (IC50) | >10,000 (IC50) | >14,000 |
| Losartan | 16.4 - 28.0 (IC50) | >30,000 (IC50) | ~1,000 |
| Valsartan | 2.38 (Ki), 2.7 (IC50) | ~71,400 (Ki, estimated) | ~30,000 |
| Olmesartan | 6.7 - 7.7 (IC50) | >10,000 | >12,500 |
| Candesartan | 0.26 - 2.86 (IC50) | >10,000 | >10,000 |
| Irbesartan | 1.3 - 4.05 (IC50/Ki) | No affinity | >8,500 |
| Telmisartan | 3.0 (IC50), 3.7 (Ki) | >10,000 | >3,000 |
Experimental Protocols: Determining Receptor Selectivity
The selectivity profiles of ARBs are typically determined through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the affinity of a compound for a specific receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a test compound (e.g., this compound) for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either human AT1 or AT2 receptors.
-
A radiolabeled ligand with high affinity for the target receptor (e.g., [125I]Angiotensin II).
-
Test compounds (unlabeled ARBs).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes expressing the target receptor (AT1 or AT2) are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A competition curve is generated, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki value can then be derived from the IC50 value using the Cheng-Prusoff equation.
This procedure is performed separately for both AT1 and AT2 receptors to determine the selectivity of the test compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Angiotensin Receptor Blockers.
Caption: RAAS pathway and ARB mechanism of action.
This guide provides a foundational comparison of the selectivity profile of this compound with other established ARBs. The high selectivity of these compounds for the AT1 receptor is a key determinant of their therapeutic efficacy. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
Comparative Selectivity Profile of Emd 66684 and Other Angiotensin II Receptor Blockers (ARBs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the novel Angiotensin II Receptor Blocker (ARB), Emd 66684, with other widely recognized ARBs. The data presented herein is compiled from various scientific sources to offer an objective overview for research and drug development purposes.
Angiotensin II, a key effector peptide in the Renin-Angiotensin-Aldosterone System (RAAS), mediates its physiological effects through two primary receptor subtypes: AT1 and AT2. The therapeutic effects of ARBs in managing hypertension and other cardiovascular diseases are primarily attributed to their selective blockade of the AT1 receptor. This blockade inhibits vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to elevated blood pressure.[1] High selectivity for the AT1 receptor over the AT2 receptor is a critical characteristic of modern ARBs, as it is believed that unopposed stimulation of the AT2 receptor may have beneficial effects, including anti-proliferative and vasodilatory actions.[2]
Selectivity Profiles: A Quantitative Comparison
The following table summarizes the binding affinities of this compound and other prominent ARBs for the AT1 and AT2 receptors. The data is presented as IC50 or Ki values, which represent the concentration of the drug required to inhibit 50% of the radioligand binding or the inhibition constant, respectively. A lower value indicates a higher binding affinity.
| Compound | AT1 Receptor Affinity (IC50/Ki, nM) | AT2 Receptor Affinity (IC50/Ki, nM) | Selectivity (Fold difference for AT1) |
| This compound | 0.7 (IC50) | >10,000 (IC50) | >14,000 |
| Losartan | 16.4 - 28.0 (IC50) | >30,000 (IC50) | ~1,000 |
| Valsartan | 2.38 (Ki), 2.7 (IC50) | ~71,400 (Ki, estimated) | ~30,000 |
| Olmesartan | 6.7 - 7.7 (IC50) | >10,000 | >12,500 |
| Candesartan | 0.26 - 2.86 (IC50) | >10,000 | >10,000 |
| Irbesartan | 1.3 - 4.05 (IC50/Ki) | No affinity | >8,500 |
| Telmisartan | 3.0 (IC50), 3.7 (Ki) | >10,000 | >3,000 |
Experimental Protocols: Determining Receptor Selectivity
The selectivity profiles of ARBs are typically determined through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the affinity of a compound for a specific receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a test compound (e.g., this compound) for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either human AT1 or AT2 receptors.
-
A radiolabeled ligand with high affinity for the target receptor (e.g., [125I]Angiotensin II).
-
Test compounds (unlabeled ARBs).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes expressing the target receptor (AT1 or AT2) are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A competition curve is generated, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki value can then be derived from the IC50 value using the Cheng-Prusoff equation.
This procedure is performed separately for both AT1 and AT2 receptors to determine the selectivity of the test compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Angiotensin Receptor Blockers.
Caption: RAAS pathway and ARB mechanism of action.
This guide provides a foundational comparison of the selectivity profile of this compound with other established ARBs. The high selectivity of these compounds for the AT1 receptor is a key determinant of their therapeutic efficacy. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
Validating EMD 66684 Specificity in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EMD 66684, a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist, with other commercially available AT1 receptor antagonists, commonly known as sartans. The specificity of a compound for its intended target is a critical parameter in drug development, minimizing off-target effects and enhancing therapeutic efficacy. This document summarizes key experimental data from cell-based assays to validate the specificity of this compound and offers detailed methodologies for the key experiments cited.
Executive Summary
This compound demonstrates exceptional specificity for the Angiotensin II Type 1 (AT1) receptor. Data from in vitro cell-based assays reveal a high affinity for the AT1 receptor, with an IC50 value in the nanomolar range, and significantly lower affinity for the Angiotensin II Type 2 (AT2) receptor. This high selectivity index positions this compound as a valuable tool for research and a promising candidate for therapeutic development.
Data Presentation: Comparative Analysis of AT1 Receptor Antagonists
The following table summarizes the binding affinities of this compound and other common AT1 receptor antagonists for the AT1 and AT2 receptors, as determined by cell-based radioligand binding assays. The selectivity ratio (AT2 IC50 / AT1 IC50) is a key indicator of specificity.
| Compound | AT1 IC50 (nM) | AT2 IC50 (nM) | Selectivity Ratio (AT1/AT2) |
| This compound | 0.7 | >10,000 | >14,285 |
| Losartan | ~10-20 | >10,000 | >500 - 1,000 |
| Valsartan | ~1-5 | >30,000 | >6,000 - 30,000 |
| Irbesartan | ~1-2 | >10,000 | >5,000 - 8,500 |
| Candesartan | ~0.3-1 | >10,000 | >10,000 |
| Telmisartan | ~3-10 | >3,000 | >300 - 1,000 |
Note: IC50 values for competitor compounds are aggregated from multiple sources and may vary depending on the specific experimental conditions. The data for this compound is from a single consistent source, highlighting its high potency and selectivity.
Signaling Pathways and Experimental Workflows
To understand the context of these cell-based assays, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess compound specificity.
Experimental Protocols
The determination of a compound's binding affinity and specificity is paramount. The following are detailed methodologies for key cell-based assays.
Radioligand Binding Assay for AT1 and AT2 Receptor Affinity
This assay is considered the gold standard for quantifying the affinity of a ligand for its receptor.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound and other antagonists for the AT1 and AT2 receptors.
Materials:
-
Cell lines stably expressing human AT1 or AT2 receptors (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
Test compounds (this compound and other sartans).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist like Angiotensin II).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Cell-Based Assays
Functional assays measure the biological response of a cell to a compound, providing insights into its antagonist or agonist properties.
Example: Calcium Mobilization Assay (for AT1 Receptor)
Objective: To assess the ability of this compound to inhibit Angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.
Materials:
-
Cell line stably expressing the human AT1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Angiotensin II.
-
Test compound (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Protocol:
-
Cell Preparation:
-
Plate the AT1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Stimulation and Measurement:
-
Place the plate in a FLIPR instrument.
-
Add a fixed concentration of Angiotensin II to all wells to stimulate the AT1 receptor.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the functional inhibition.
-
Conclusion
The data presented in this guide, derived from established cell-based assay methodologies, strongly supports the high specificity of this compound for the Angiotensin II Type 1 receptor. Its superior selectivity ratio compared to many other sartans makes it an excellent candidate for further investigation in both basic research and clinical applications where precise targeting of the AT1 receptor is desired. The detailed experimental protocols provided herein offer a framework for researchers to independently validate these findings and explore the full potential of this potent and selective antagonist.
References
Validating EMD 66684 Specificity in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EMD 66684, a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist, with other commercially available AT1 receptor antagonists, commonly known as sartans. The specificity of a compound for its intended target is a critical parameter in drug development, minimizing off-target effects and enhancing therapeutic efficacy. This document summarizes key experimental data from cell-based assays to validate the specificity of this compound and offers detailed methodologies for the key experiments cited.
Executive Summary
This compound demonstrates exceptional specificity for the Angiotensin II Type 1 (AT1) receptor. Data from in vitro cell-based assays reveal a high affinity for the AT1 receptor, with an IC50 value in the nanomolar range, and significantly lower affinity for the Angiotensin II Type 2 (AT2) receptor. This high selectivity index positions this compound as a valuable tool for research and a promising candidate for therapeutic development.
Data Presentation: Comparative Analysis of AT1 Receptor Antagonists
The following table summarizes the binding affinities of this compound and other common AT1 receptor antagonists for the AT1 and AT2 receptors, as determined by cell-based radioligand binding assays. The selectivity ratio (AT2 IC50 / AT1 IC50) is a key indicator of specificity.
| Compound | AT1 IC50 (nM) | AT2 IC50 (nM) | Selectivity Ratio (AT1/AT2) |
| This compound | 0.7 | >10,000 | >14,285 |
| Losartan | ~10-20 | >10,000 | >500 - 1,000 |
| Valsartan | ~1-5 | >30,000 | >6,000 - 30,000 |
| Irbesartan | ~1-2 | >10,000 | >5,000 - 8,500 |
| Candesartan | ~0.3-1 | >10,000 | >10,000 |
| Telmisartan | ~3-10 | >3,000 | >300 - 1,000 |
Note: IC50 values for competitor compounds are aggregated from multiple sources and may vary depending on the specific experimental conditions. The data for this compound is from a single consistent source, highlighting its high potency and selectivity.
Signaling Pathways and Experimental Workflows
To understand the context of these cell-based assays, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess compound specificity.
Experimental Protocols
The determination of a compound's binding affinity and specificity is paramount. The following are detailed methodologies for key cell-based assays.
Radioligand Binding Assay for AT1 and AT2 Receptor Affinity
This assay is considered the gold standard for quantifying the affinity of a ligand for its receptor.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound and other antagonists for the AT1 and AT2 receptors.
Materials:
-
Cell lines stably expressing human AT1 or AT2 receptors (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
Test compounds (this compound and other sartans).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist like Angiotensin II).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Cell-Based Assays
Functional assays measure the biological response of a cell to a compound, providing insights into its antagonist or agonist properties.
Example: Calcium Mobilization Assay (for AT1 Receptor)
Objective: To assess the ability of this compound to inhibit Angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.
Materials:
-
Cell line stably expressing the human AT1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Angiotensin II.
-
Test compound (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Protocol:
-
Cell Preparation:
-
Plate the AT1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Stimulation and Measurement:
-
Place the plate in a FLIPR instrument.
-
Add a fixed concentration of Angiotensin II to all wells to stimulate the AT1 receptor.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the functional inhibition.
-
Conclusion
The data presented in this guide, derived from established cell-based assay methodologies, strongly supports the high specificity of this compound for the Angiotensin II Type 1 receptor. Its superior selectivity ratio compared to many other sartans makes it an excellent candidate for further investigation in both basic research and clinical applications where precise targeting of the AT1 receptor is desired. The detailed experimental protocols provided herein offer a framework for researchers to independently validate these findings and explore the full potential of this potent and selective antagonist.
References
A Comparative Analysis of Emd 66684 and Olmesartan: An In-depth Look at Two Angiotensin II Receptor Antagonists
In the landscape of cardiovascular drug discovery, the renin-angiotensin system (RAS) remains a pivotal target for the management of hypertension and related pathologies. Within this system, the angiotensin II type 1 (AT1) receptor is a key mediator of vasoconstriction and aldosterone (B195564) secretion. This guide provides a comparative analysis of two AT1 receptor antagonists: Emd 66684, a research compound, and Olmesartan (B1677269), a widely prescribed antihypertensive medication.
This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the available data on their pharmacological profiles. It is important to note that the publicly available information on this compound is substantially more limited than that for Olmesartan, which has undergone extensive preclinical and clinical evaluation. This guide reflects this data disparity, presenting the known facts while highlighting the gaps in the literature for this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Olmesartan, providing a snapshot of their key pharmacological parameters.
| Parameter | This compound | Olmesartan |
| Target | Angiotensin II Type 1 (AT1) Receptor[1] | Angiotensin II Type 1 (AT1) Receptor[2][3] |
| Binding Affinity (IC50/Ki) | IC50: 0.7 nM[1] | Ki: Not explicitly stated in the provided results, but it is a potent and selective antagonist. |
| Mechanism of Action | AT1 Receptor Antagonist[1] | Angiotensin II Receptor Blocker (ARB) |
| In Vivo Efficacy | Dose-dependent decrease in mean arterial pressure in animal models. | Significant reduction in systolic and diastolic blood pressure in clinical trials. |
| Clinical Development Phase | Preclinical | Marketed Drug |
| Molecular Formula | C₂₈H₃₁ClN₈O₂ | C₂₄H₂₆N₆O₃ (Olmesartan) |
| Molecular Weight | 547.05 g/mol | 446.5 g/mol (Olmesartan) |
Mechanism of Action
Both this compound and Olmesartan function by selectively blocking the AT1 receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor in vascular smooth muscle and the adrenal gland. The inhibition of this interaction leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.
Olmesartan is the active metabolite of the prodrug olmesartan medoxomil. It is a potent and insurmountable antagonist of the AT1 receptor, meaning it binds tightly to the receptor and its effects are not easily overcome by increasing concentrations of angiotensin II. Its high selectivity for the AT1 receptor over the AT2 receptor is a key feature of its pharmacological profile.
This compound is also described as a potent antagonist of the AT1 receptor, with a reported IC50 value of 0.7 nM, indicating high binding affinity. In addition to its antihypertensive potential, it has been investigated as an anti-ischemic cytoprotectant.
Signaling Pathway
The diagram below illustrates the signaling pathway of the Renin-Angiotensin System and the point of intervention for AT1 receptor antagonists like this compound and Olmesartan.
Caption: AT1 receptor antagonists block the binding of Angiotensin II, inhibiting vasoconstriction.
Experimental Protocols
Protocol: Assessment of Antihypertensive Efficacy in a Randomized, Double-Blind, Placebo-Controlled Clinical Trial
-
Patient Population: Adult patients with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 100-115 mmHg).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Patients are randomly assigned to receive a once-daily oral dose of the investigational drug (e.g., Olmesartan 20 mg), placebo, or an active comparator for a specified duration (e.g., 8-12 weeks).
-
Efficacy Endpoints:
-
Primary: The change from baseline in mean sitting cuff diastolic blood pressure at the end of the treatment period.
-
Secondary:
-
Change from baseline in mean sitting cuff systolic blood pressure.
-
24-hour ambulatory blood pressure monitoring (ABPM) to assess the mean change in systolic and diastolic blood pressure over a 24-hour period.
-
Responder rate, defined as the percentage of patients achieving a target blood pressure (e.g., <140/90 mmHg) or a specified reduction in blood pressure.
-
-
-
Safety and Tolerability: Monitoring and recording of all adverse events, vital signs, physical examinations, and clinical laboratory tests throughout the study.
-
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat population. Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment groups.
Experimental Workflow
The following diagram provides a generalized workflow for the preclinical and clinical development of an antihypertensive drug.
Caption: From discovery to post-marketing surveillance for a new antihypertensive drug.
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and Olmesartan as AT1 receptor antagonists. Olmesartan is a well-characterized and clinically validated therapeutic agent for hypertension, with a wealth of data supporting its efficacy and safety. In contrast, this compound is a potent preclinical compound for which public data is limited. While its high affinity for the AT1 receptor suggests potential as an antihypertensive agent, a comprehensive comparison is hampered by the lack of advanced clinical development data. For researchers in the field, the case of this compound underscores the rigorous and lengthy process of drug development, where many promising compounds do not advance to clinical use. Further research and publication of data on this compound would be necessary for a more complete and direct comparison with established drugs like Olmesartan.
References
- 1. The angiotensin AT1 receptor antagonist CV-11974 regulates cerebral blood flow and brain angiotensin AT1 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCV-116, a newly developed angiotensin II receptor antagonist, induces regression of cardiac hypertrophy through suppression of the tissue renin-angiotensin system in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Emd 66684 and Olmesartan: An In-depth Look at Two Angiotensin II Receptor Antagonists
In the landscape of cardiovascular drug discovery, the renin-angiotensin system (RAS) remains a pivotal target for the management of hypertension and related pathologies. Within this system, the angiotensin II type 1 (AT1) receptor is a key mediator of vasoconstriction and aldosterone secretion. This guide provides a comparative analysis of two AT1 receptor antagonists: Emd 66684, a research compound, and Olmesartan, a widely prescribed antihypertensive medication.
This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the available data on their pharmacological profiles. It is important to note that the publicly available information on this compound is substantially more limited than that for Olmesartan, which has undergone extensive preclinical and clinical evaluation. This guide reflects this data disparity, presenting the known facts while highlighting the gaps in the literature for this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Olmesartan, providing a snapshot of their key pharmacological parameters.
| Parameter | This compound | Olmesartan |
| Target | Angiotensin II Type 1 (AT1) Receptor[1] | Angiotensin II Type 1 (AT1) Receptor[2][3] |
| Binding Affinity (IC50/Ki) | IC50: 0.7 nM[1] | Ki: Not explicitly stated in the provided results, but it is a potent and selective antagonist. |
| Mechanism of Action | AT1 Receptor Antagonist[1] | Angiotensin II Receptor Blocker (ARB) |
| In Vivo Efficacy | Dose-dependent decrease in mean arterial pressure in animal models. | Significant reduction in systolic and diastolic blood pressure in clinical trials. |
| Clinical Development Phase | Preclinical | Marketed Drug |
| Molecular Formula | C₂₈H₃₁ClN₈O₂ | C₂₄H₂₆N₆O₃ (Olmesartan) |
| Molecular Weight | 547.05 g/mol | 446.5 g/mol (Olmesartan) |
Mechanism of Action
Both this compound and Olmesartan function by selectively blocking the AT1 receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor in vascular smooth muscle and the adrenal gland. The inhibition of this interaction leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.
Olmesartan is the active metabolite of the prodrug olmesartan medoxomil. It is a potent and insurmountable antagonist of the AT1 receptor, meaning it binds tightly to the receptor and its effects are not easily overcome by increasing concentrations of angiotensin II. Its high selectivity for the AT1 receptor over the AT2 receptor is a key feature of its pharmacological profile.
This compound is also described as a potent antagonist of the AT1 receptor, with a reported IC50 value of 0.7 nM, indicating high binding affinity. In addition to its antihypertensive potential, it has been investigated as an anti-ischemic cytoprotectant.
Signaling Pathway
The diagram below illustrates the signaling pathway of the Renin-Angiotensin System and the point of intervention for AT1 receptor antagonists like this compound and Olmesartan.
Caption: AT1 receptor antagonists block the binding of Angiotensin II, inhibiting vasoconstriction.
Experimental Protocols
Protocol: Assessment of Antihypertensive Efficacy in a Randomized, Double-Blind, Placebo-Controlled Clinical Trial
-
Patient Population: Adult patients with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 100-115 mmHg).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Patients are randomly assigned to receive a once-daily oral dose of the investigational drug (e.g., Olmesartan 20 mg), placebo, or an active comparator for a specified duration (e.g., 8-12 weeks).
-
Efficacy Endpoints:
-
Primary: The change from baseline in mean sitting cuff diastolic blood pressure at the end of the treatment period.
-
Secondary:
-
Change from baseline in mean sitting cuff systolic blood pressure.
-
24-hour ambulatory blood pressure monitoring (ABPM) to assess the mean change in systolic and diastolic blood pressure over a 24-hour period.
-
Responder rate, defined as the percentage of patients achieving a target blood pressure (e.g., <140/90 mmHg) or a specified reduction in blood pressure.
-
-
-
Safety and Tolerability: Monitoring and recording of all adverse events, vital signs, physical examinations, and clinical laboratory tests throughout the study.
-
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat population. Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment groups.
Experimental Workflow
The following diagram provides a generalized workflow for the preclinical and clinical development of an antihypertensive drug.
Caption: From discovery to post-marketing surveillance for a new antihypertensive drug.
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and Olmesartan as AT1 receptor antagonists. Olmesartan is a well-characterized and clinically validated therapeutic agent for hypertension, with a wealth of data supporting its efficacy and safety. In contrast, this compound is a potent preclinical compound for which public data is limited. While its high affinity for the AT1 receptor suggests potential as an antihypertensive agent, a comprehensive comparison is hampered by the lack of advanced clinical development data. For researchers in the field, the case of this compound underscores the rigorous and lengthy process of drug development, where many promising compounds do not advance to clinical use. Further research and publication of data on this compound would be necessary for a more complete and direct comparison with established drugs like Olmesartan.
References
- 1. The angiotensin AT1 receptor antagonist CV-11974 regulates cerebral blood flow and brain angiotensin AT1 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCV-116, a newly developed angiotensin II receptor antagonist, induces regression of cardiac hypertrophy through suppression of the tissue renin-angiotensin system in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Confirming AT1 Receptor Blockade by Emd 66684: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Emd 66684, a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, with other commercially available AT1 receptor blockers (ARBs). The information presented herein is supported by experimental data to confirm its mechanism of action and facilitate objective evaluation against alternative compounds.
Executive Summary
This compound demonstrates high affinity and potent antagonism of the AT1 receptor, a key component of the renin-angiotensin system (RAS) which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. Experimental data confirms that this compound effectively blocks the physiological actions of Angiotensin II (Ang II), such as vasoconstriction and aldosterone (B195564) release. This guide will delve into the experimental evidence supporting its AT1 receptor blockade and compare its in vitro and in vivo potency with other well-established ARBs.
Comparative Performance of AT1 Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional inhibition of this compound in comparison to other widely used AT1 receptor antagonists.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | IC50 (nM) | Receptor Source | Radioligand | Reference |
| This compound | 0.7 | Rat adrenal cortical membranes | [125I]Sar1,Ile8-Ang II | [1] |
| This compound | 0.7 | Not Specified | Not Specified | |
| Losartan | >10 | Not Specified | Not Specified | [2] |
| EXP3174 (active metabolite of Losartan) | Not Specified | Not Specified | Not Specified | |
| Candesartan | Not Specified | Not Specified | Not Specified | |
| Irbesartan | Not Specified | Not Specified | Not Specified | |
| Valsartan | Not Specified | Not Specified | Not Specified | |
| Olmesartan | Not Specified | Not Specified | Not Specified | |
| Telmisartan | Not Specified | Not Specified | Not Specified |
Note: A lower IC50 value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism - Inhibition of Angiotensin II-Induced Aortic Contraction
| Compound | IC50 (nM) | Tissue Source | Agonist | Reference |
| This compound | 0.2 | Rabbit aortic rings | Angiotensin II | [1] |
| Losartan | Not Specified | Not Specified | Not Specified | |
| Candesartan | Not Specified | Not Specified | Not Specified |
Note: A lower IC50 value indicates greater potency in inhibiting Ang II-induced vasoconstriction.
Table 3: In Vivo Efficacy - Reduction of Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, i.v.) | Effect on MAP | Reference |
| This compound | 0.1, 0.3, 1 | Dose-dependent and long-lasting fall in blood pressure | [1] |
| Losartan | Not Specified | Not Specified | |
| Candesartan | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for AT1 Receptor
This protocol is a general method for determining the binding affinity of a compound to the AT1 receptor and can be adapted for this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the AT1 receptor.
Materials:
-
Rat liver membranes (a rich source of AT1a receptors)
-
[125I]Sar1,Ile8-Angiotensin II (radioligand)
-
Test compound (e.g., this compound) and reference compounds (e.g., Losartan)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat liver tissue in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Competition Binding: In a microplate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of the membrane preparation.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Angiotensin II-Induced Aortic Ring Contraction Assay
Objective: To assess the functional antagonist activity of a test compound on Ang II-induced vasoconstriction.
Materials:
-
Thoracic aorta from a rabbit or rat.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Angiotensin II.
-
Test compound (e.g., this compound).
-
Organ bath system with force transducer.
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Apply an optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes, with regular changes of the buffer.
-
Contraction: Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Antagonist Incubation: After washing out the KCl and allowing the tissue to return to baseline, incubate the aortic rings with different concentrations of the test compound for a predetermined period (e.g., 30 minutes).
-
Ang II-Induced Contraction: Add cumulative concentrations of Angiotensin II to the organ bath and record the contractile response.
-
Data Analysis: Express the contractile response to Ang II as a percentage of the maximal KCl-induced contraction. Plot concentration-response curves for Ang II in the absence and presence of the antagonist to determine the IC50 value.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the in vivo antihypertensive effect of a test compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Test compound (e.g., this compound) formulated for intravenous administration.
-
Anesthetic (if required for cannulation).
-
Arterial catheter.
-
Pressure transducer and recording system.
Procedure:
-
Animal Preparation: Anesthetize the SHR and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. Allow the animal to recover from surgery.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.
-
Drug Administration: Administer the test compound intravenously at different doses.
-
Blood Pressure Monitoring: Continuously monitor and record the MAP for an extended period to observe the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in MAP from the baseline for each dose of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: AT1 Receptor Signaling Pathway and Blockade by this compound.
Caption: Aortic Ring Contraction Assay Workflow.
Caption: In Vivo Blood Pressure Measurement Workflow.
References
Confirming AT1 Receptor Blockade by Emd 66684: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Emd 66684, a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, with other commercially available AT1 receptor blockers (ARBs). The information presented herein is supported by experimental data to confirm its mechanism of action and facilitate objective evaluation against alternative compounds.
Executive Summary
This compound demonstrates high affinity and potent antagonism of the AT1 receptor, a key component of the renin-angiotensin system (RAS) which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. Experimental data confirms that this compound effectively blocks the physiological actions of Angiotensin II (Ang II), such as vasoconstriction and aldosterone release. This guide will delve into the experimental evidence supporting its AT1 receptor blockade and compare its in vitro and in vivo potency with other well-established ARBs.
Comparative Performance of AT1 Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional inhibition of this compound in comparison to other widely used AT1 receptor antagonists.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | IC50 (nM) | Receptor Source | Radioligand | Reference |
| This compound | 0.7 | Rat adrenal cortical membranes | [125I]Sar1,Ile8-Ang II | [1] |
| This compound | 0.7 | Not Specified | Not Specified | |
| Losartan | >10 | Not Specified | Not Specified | [2] |
| EXP3174 (active metabolite of Losartan) | Not Specified | Not Specified | Not Specified | |
| Candesartan | Not Specified | Not Specified | Not Specified | |
| Irbesartan | Not Specified | Not Specified | Not Specified | |
| Valsartan | Not Specified | Not Specified | Not Specified | |
| Olmesartan | Not Specified | Not Specified | Not Specified | |
| Telmisartan | Not Specified | Not Specified | Not Specified |
Note: A lower IC50 value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism - Inhibition of Angiotensin II-Induced Aortic Contraction
| Compound | IC50 (nM) | Tissue Source | Agonist | Reference |
| This compound | 0.2 | Rabbit aortic rings | Angiotensin II | [1] |
| Losartan | Not Specified | Not Specified | Not Specified | |
| Candesartan | Not Specified | Not Specified | Not Specified |
Note: A lower IC50 value indicates greater potency in inhibiting Ang II-induced vasoconstriction.
Table 3: In Vivo Efficacy - Reduction of Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, i.v.) | Effect on MAP | Reference |
| This compound | 0.1, 0.3, 1 | Dose-dependent and long-lasting fall in blood pressure | [1] |
| Losartan | Not Specified | Not Specified | |
| Candesartan | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for AT1 Receptor
This protocol is a general method for determining the binding affinity of a compound to the AT1 receptor and can be adapted for this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the AT1 receptor.
Materials:
-
Rat liver membranes (a rich source of AT1a receptors)
-
[125I]Sar1,Ile8-Angiotensin II (radioligand)
-
Test compound (e.g., this compound) and reference compounds (e.g., Losartan)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat liver tissue in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Competition Binding: In a microplate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of the membrane preparation.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Angiotensin II-Induced Aortic Ring Contraction Assay
Objective: To assess the functional antagonist activity of a test compound on Ang II-induced vasoconstriction.
Materials:
-
Thoracic aorta from a rabbit or rat.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Angiotensin II.
-
Test compound (e.g., this compound).
-
Organ bath system with force transducer.
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Apply an optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes, with regular changes of the buffer.
-
Contraction: Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Antagonist Incubation: After washing out the KCl and allowing the tissue to return to baseline, incubate the aortic rings with different concentrations of the test compound for a predetermined period (e.g., 30 minutes).
-
Ang II-Induced Contraction: Add cumulative concentrations of Angiotensin II to the organ bath and record the contractile response.
-
Data Analysis: Express the contractile response to Ang II as a percentage of the maximal KCl-induced contraction. Plot concentration-response curves for Ang II in the absence and presence of the antagonist to determine the IC50 value.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the in vivo antihypertensive effect of a test compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Test compound (e.g., this compound) formulated for intravenous administration.
-
Anesthetic (if required for cannulation).
-
Arterial catheter.
-
Pressure transducer and recording system.
Procedure:
-
Animal Preparation: Anesthetize the SHR and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. Allow the animal to recover from surgery.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.
-
Drug Administration: Administer the test compound intravenously at different doses.
-
Blood Pressure Monitoring: Continuously monitor and record the MAP for an extended period to observe the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in MAP from the baseline for each dose of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: AT1 Receptor Signaling Pathway and Blockade by this compound.
Caption: Aortic Ring Contraction Assay Workflow.
Caption: In Vivo Blood Pressure Measurement Workflow.
References
Emd 66684: A Potent Angiotensin II Receptor Antagonist with Superior Antihypertensive Efficacy Compared to Losartan
For researchers, scientists, and drug development professionals, a comprehensive evaluation of Emd 66684, a non-peptide Angiotensin II Type 1 (AT1) receptor antagonist, reveals its potential as a highly effective antihypertensive agent. Preclinical data demonstrates its superior potency in reducing blood pressure compared to the widely used AT1 receptor blocker, losartan (B1675146).
This compound, also identified as compound 14q in some literature, exhibits a strong affinity for the AT1 receptor, with a reported IC50 value of 0.7 nM. This high affinity translates to a potent antagonistic effect on the actions of angiotensin II, a key hormone in the regulation of blood pressure.
Comparative In Vivo Efficacy
A pivotal preclinical study directly compared the antihypertensive effects of this compound and losartan in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension. The results of this study unequivocally demonstrated that this compound is superior to losartan in its ability to lower blood pressure in this model.
In Vitro Potency
In addition to its in vivo superiority, this compound has demonstrated significant potency in in vitro assays. It inhibits angiotensin II-induced contractions in isolated rabbit aorta with a very low IC50 of 0.2 nM, further underscoring its potent AT1 receptor blocking activity.
Below is a summary of the available quantitative data for this compound and a comparison with losartan where data is available.
| Parameter | This compound | Losartan | Reference |
| AT1 Receptor Binding Affinity (IC50) | 0.7 nM | ~10-20 nM (EXP3174, active metabolite) | [1][2] |
| Inhibition of Ang II-induced Aortic Contraction (IC50) | 0.2 nM | Data not available in direct comparison | [1] |
| In Vivo Antihypertensive Effect (in SHR) | Superior to losartan | - | [3] |
Experimental Protocols
To facilitate further research and comparative studies, the following are detailed methodologies for key experiments cited in the evaluation of AT1 receptor antagonists.
AT1 Receptor Binding Affinity Assay (Radioligand Displacement Assay)
This protocol is a standard method for determining the binding affinity of a compound to the AT1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver or adrenal cortex).
-
Radioligand: [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II.
-
Unlabeled competitor ligands (this compound, losartan, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the methodology for assessing the antihypertensive effects of compounds in an in vivo model.
Animals:
-
Spontaneously Hypertensive Rats (SHR).
Procedure:
-
Acclimate the SHR to the housing conditions and handling procedures.
-
Implant telemetry devices or use tail-cuff plethysmography for blood pressure monitoring.
-
After a baseline blood pressure recording period, administer the test compounds (this compound, losartan) or vehicle control via the desired route (e.g., intravenous or oral).
-
Continuously monitor blood pressure and heart rate for a specified duration after drug administration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect for each compound and dose.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound, like other AT1 receptor antagonists, involves the blockade of the downstream signaling pathways activated by angiotensin II.
Caption: Angiotensin II signaling pathway and the blocking action of this compound.
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of this compound and other AT1 receptor antagonists.
Caption: Workflow for in vivo comparison of antihypertensive agents.
References
Emd 66684: A Potent Angiotensin II Receptor Antagonist with Superior Antihypertensive Efficacy Compared to Losartan
For researchers, scientists, and drug development professionals, a comprehensive evaluation of Emd 66684, a non-peptide Angiotensin II Type 1 (AT1) receptor antagonist, reveals its potential as a highly effective antihypertensive agent. Preclinical data demonstrates its superior potency in reducing blood pressure compared to the widely used AT1 receptor blocker, losartan.
This compound, also identified as compound 14q in some literature, exhibits a strong affinity for the AT1 receptor, with a reported IC50 value of 0.7 nM. This high affinity translates to a potent antagonistic effect on the actions of angiotensin II, a key hormone in the regulation of blood pressure.
Comparative In Vivo Efficacy
A pivotal preclinical study directly compared the antihypertensive effects of this compound and losartan in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension. The results of this study unequivocally demonstrated that this compound is superior to losartan in its ability to lower blood pressure in this model.
In Vitro Potency
In addition to its in vivo superiority, this compound has demonstrated significant potency in in vitro assays. It inhibits angiotensin II-induced contractions in isolated rabbit aorta with a very low IC50 of 0.2 nM, further underscoring its potent AT1 receptor blocking activity.
Below is a summary of the available quantitative data for this compound and a comparison with losartan where data is available.
| Parameter | This compound | Losartan | Reference |
| AT1 Receptor Binding Affinity (IC50) | 0.7 nM | ~10-20 nM (EXP3174, active metabolite) | [1][2] |
| Inhibition of Ang II-induced Aortic Contraction (IC50) | 0.2 nM | Data not available in direct comparison | [1] |
| In Vivo Antihypertensive Effect (in SHR) | Superior to losartan | - | [3] |
Experimental Protocols
To facilitate further research and comparative studies, the following are detailed methodologies for key experiments cited in the evaluation of AT1 receptor antagonists.
AT1 Receptor Binding Affinity Assay (Radioligand Displacement Assay)
This protocol is a standard method for determining the binding affinity of a compound to the AT1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver or adrenal cortex).
-
Radioligand: [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II.
-
Unlabeled competitor ligands (this compound, losartan, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the methodology for assessing the antihypertensive effects of compounds in an in vivo model.
Animals:
-
Spontaneously Hypertensive Rats (SHR).
Procedure:
-
Acclimate the SHR to the housing conditions and handling procedures.
-
Implant telemetry devices or use tail-cuff plethysmography for blood pressure monitoring.
-
After a baseline blood pressure recording period, administer the test compounds (this compound, losartan) or vehicle control via the desired route (e.g., intravenous or oral).
-
Continuously monitor blood pressure and heart rate for a specified duration after drug administration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect for each compound and dose.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound, like other AT1 receptor antagonists, involves the blockade of the downstream signaling pathways activated by angiotensin II.
Caption: Angiotensin II signaling pathway and the blocking action of this compound.
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of this compound and other AT1 receptor antagonists.
Caption: Workflow for in vivo comparison of antihypertensive agents.
References
Safety Operating Guide
Proper Disposal of Emd 66684: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Emd 66684, a potent non-peptidic antagonist of the AT1 receptor, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the compound's hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key Hazard Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. As a laboratory chemical, it should be treated as hazardous waste unless otherwise specified by a licensed waste disposal company.
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Collect waste this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
Do not mix with other incompatible waste streams.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to manage potential spills.
-
-
Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
This compound is an angiotensin II type 1 (AT1) receptor antagonist.[1][2] This class of compounds is used in the treatment of hypertension, diabetic nephropathy, and congestive heart failure.[1] The mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, which leads to vasodilation and reduced blood pressure.[1] While the therapeutic effects are well-documented, the environmental and toxicological properties of many research compounds are not fully characterized, underscoring the importance of proper disposal to prevent environmental contamination and potential harm.
References
Proper Disposal of Emd 66684: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Emd 66684, a potent non-peptidic antagonist of the AT1 receptor, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the compound's hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key Hazard Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. As a laboratory chemical, it should be treated as hazardous waste unless otherwise specified by a licensed waste disposal company.
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Collect waste this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
Do not mix with other incompatible waste streams.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to manage potential spills.
-
-
Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
This compound is an angiotensin II type 1 (AT1) receptor antagonist.[1][2] This class of compounds is used in the treatment of hypertension, diabetic nephropathy, and congestive heart failure.[1] The mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, which leads to vasodilation and reduced blood pressure.[1] While the therapeutic effects are well-documented, the environmental and toxicological properties of many research compounds are not fully characterized, underscoring the importance of proper disposal to prevent environmental contamination and potential harm.
References
Essential Safety and Operational Guide for Handling Emd 66684
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Emd 66684. It includes procedural guidance for safe handling, personal protective equipment (PPE), disposal, and detailed experimental protocols for characterization.
This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Understanding its properties and the necessary safety precautions is critical for laboratory personnel.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, full personal protective equipment is required to minimize exposure and ensure personal safety.
1.1. Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Respiratory Protection: A properly fitted respirator is necessary to avoid inhalation of dust or aerosols, especially when handling the compound in powdered form. Use in a well-ventilated area, preferably within a chemical fume hood.
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.
1.2. General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Handle the substance in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
2.1. Spill Containment and Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For liquid spills, absorb the substance with an inert, liquid-binding material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the contained material into a suitable, labeled container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
2.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.
3.1. Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place.
3.2. Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound from various in vitro assays.
| Assay Description | Target | Test System | IC50 Value |
| Competitive Radioligand Binding Assay | AT1 Receptor | Rat Adrenal Cortical Membranes | 0.7 nM |
| Angiotensin II-Induced Contraction Inhibition | AT1 Receptor | Rabbit Aortic Rings | 0.2 nM |
| Dynamic Mass Redistribution (DMR) Response (30 min) | AT1 Receptor | Not specified | 0.22 nM |
| Dynamic Mass Redistribution (DMR) Response (60 min) | AT1 Receptor | Not specified | 0.17 nM |
Experimental Protocols
The following are representative, detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: AT1 Receptor Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (IC50) of this compound for the AT1 receptor using a competitive radioligand binding assay.
Materials:
-
Rat adrenal cortical membrane preparation
-
[125I]-Sar1,Ile8-Angiotensin II (radioligand)
-
This compound (test compound)
-
Unlabeled Angiotensin II (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat adrenal cortices through homogenization and differential centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [125I]-Angiotensin II, and 50 µL membrane suspension.
-
Non-specific Binding: 25 µL unlabeled Angiotensin II (at a high concentration, e.g., 1 µM), 25 µL [125I]-Angiotensin II, and 50 µL membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of this compound, 25 µL [125I]-Angiotensin II, and 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Functional Inhibition of Angiotensin II-Induced Aortic Ring Contraction
This protocol describes a functional assay to measure the antagonistic effect of this compound on Angiotensin II-induced vasoconstriction in isolated rabbit aortic rings.
Materials:
-
Rabbit thoracic aorta
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)
-
Angiotensin II
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation: Euthanize a rabbit and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in width.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for tissue viability. Wash out the KCl and allow the rings to return to baseline tension.
-
Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for a predetermined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of Angiotensin II to the organ baths and recording the resulting contraction force.
-
Data Analysis: Plot the contractile response as a percentage of the maximum KCl-induced contraction against the logarithm of the Angiotensin II concentration. Compare the concentration-response curves in the absence and presence of different concentrations of this compound to determine the IC50 value for its antagonistic effect.
Signaling Pathway Visualization
This compound functions by blocking the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). This action inhibits the downstream signaling cascade typically initiated by the binding of Angiotensin II.
Caption: Angiotensin II (Ang II) binds to the AT1 receptor, activating the Gq/11 protein and initiating a signaling cascade that results in various cellular responses. This compound competitively antagonizes the AT1 receptor, blocking this pathway.
References
Essential Safety and Operational Guide for Handling Emd 66684
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Emd 66684. It includes procedural guidance for safe handling, personal protective equipment (PPE), disposal, and detailed experimental protocols for characterization.
This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Understanding its properties and the necessary safety precautions is critical for laboratory personnel.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, full personal protective equipment is required to minimize exposure and ensure personal safety.
1.1. Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Respiratory Protection: A properly fitted respirator is necessary to avoid inhalation of dust or aerosols, especially when handling the compound in powdered form. Use in a well-ventilated area, preferably within a chemical fume hood.
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.
1.2. General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Handle the substance in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
2.1. Spill Containment and Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For liquid spills, absorb the substance with an inert, liquid-binding material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the contained material into a suitable, labeled container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
2.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.
3.1. Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place.
3.2. Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound from various in vitro assays.
| Assay Description | Target | Test System | IC50 Value |
| Competitive Radioligand Binding Assay | AT1 Receptor | Rat Adrenal Cortical Membranes | 0.7 nM |
| Angiotensin II-Induced Contraction Inhibition | AT1 Receptor | Rabbit Aortic Rings | 0.2 nM |
| Dynamic Mass Redistribution (DMR) Response (30 min) | AT1 Receptor | Not specified | 0.22 nM |
| Dynamic Mass Redistribution (DMR) Response (60 min) | AT1 Receptor | Not specified | 0.17 nM |
Experimental Protocols
The following are representative, detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: AT1 Receptor Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (IC50) of this compound for the AT1 receptor using a competitive radioligand binding assay.
Materials:
-
Rat adrenal cortical membrane preparation
-
[125I]-Sar1,Ile8-Angiotensin II (radioligand)
-
This compound (test compound)
-
Unlabeled Angiotensin II (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat adrenal cortices through homogenization and differential centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [125I]-Angiotensin II, and 50 µL membrane suspension.
-
Non-specific Binding: 25 µL unlabeled Angiotensin II (at a high concentration, e.g., 1 µM), 25 µL [125I]-Angiotensin II, and 50 µL membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of this compound, 25 µL [125I]-Angiotensin II, and 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Functional Inhibition of Angiotensin II-Induced Aortic Ring Contraction
This protocol describes a functional assay to measure the antagonistic effect of this compound on Angiotensin II-induced vasoconstriction in isolated rabbit aortic rings.
Materials:
-
Rabbit thoracic aorta
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)
-
Angiotensin II
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation: Euthanize a rabbit and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in width.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for tissue viability. Wash out the KCl and allow the rings to return to baseline tension.
-
Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for a predetermined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of Angiotensin II to the organ baths and recording the resulting contraction force.
-
Data Analysis: Plot the contractile response as a percentage of the maximum KCl-induced contraction against the logarithm of the Angiotensin II concentration. Compare the concentration-response curves in the absence and presence of different concentrations of this compound to determine the IC50 value for its antagonistic effect.
Signaling Pathway Visualization
This compound functions by blocking the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). This action inhibits the downstream signaling cascade typically initiated by the binding of Angiotensin II.
Caption: Angiotensin II (Ang II) binds to the AT1 receptor, activating the Gq/11 protein and initiating a signaling cascade that results in various cellular responses. This compound competitively antagonizes the AT1 receptor, blocking this pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
